molecular formula C6H9N3 B1339328 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 210880-66-3

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B1339328
CAS No.: 210880-66-3
M. Wt: 123.16 g/mol
InChI Key: DDORCPXVFKBLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a synthetic, partially saturated heterocyclic compound of significant interest in medicinal and organic chemistry. It features a fused ring system combining a 1,2,3-triazole with a tetrahydropyridine (piperidine) ring . This structure places it within a class of nitrogen-rich heterocycles known for their versatile biological activities and utility in material science. Compounds containing the 1,2,3-triazole moiety, particularly when fused with other heterocycles like pyrazines and pyridazines, have demonstrated a broad spectrum of pharmacological properties in research, including potent inhibitory activity against kinases such as the c-Met protein, and allosteric modulating activity for GABA A receptors . Furthermore, the pyridine scaffold is a privileged structure in drug development, found in numerous FDA-approved therapies . The specific hydrogenated form of this compound may offer unique stereochemical and electronic properties, making it a valuable and sophisticated building block for constructing more complex molecular architectures. Its primary research value lies in its potential as a core scaffold in the design and discovery of new bioactive agents. Researchers utilize this and similar fused triazole compounds in early-stage drug development, particularly for investigating new targets in oncology and neurological disorders . It also serves as a key intermediate in organic synthesis for developing novel polymers and fluorescent probes . This product is intended for chemical synthesis and research applications in a controlled laboratory setting. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORCPXVFKBLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572664
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210880-66-3
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4H,5H,6H,7H-Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H,5H,6H,7H-triazolo[1,5-a]pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and chemical properties have led to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important class of compounds, with a focus on both the[1][2][3] and[1][2][4] isomeric forms. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed, field-proven experimental protocols, and offer insights into the practical considerations for each methodology. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Saturated Triazolopyridine Core

The fusion of a triazole ring with a tetrahydropyridine system creates the 4H,5H,6H,7H-triazolo[1,5-a]pyridine core, a bicyclic structure that has garnered considerable attention in contemporary drug discovery. Unlike their aromatic counterparts, these saturated derivatives possess a distinct conformational flexibility and a defined three-dimensional arrangement of substituents, which can be crucial for specific and high-affinity interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as potent antagonists of the P2X7 receptor, which is implicated in neuroinflammation and mood disorders.[2][3] The development of robust and versatile synthetic routes to these compounds is therefore of paramount importance for the continued exploration of their therapeutic potential.

This guide will explore the primary synthetic avenues to both the 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyridine and the 4,5,6,7-tetrahydro-[1][2][4]triazolo[1,5-a]pyridine isomers, highlighting the key strategic differences in their construction.

Synthesis of 4,5,6,7-Tetrahydro-[1][2][3]triazolo[1,5-a]pyridine Derivatives

The synthesis of the[1][2][3]-triazolo isomer of the saturated triazolopyridine core is predominantly achieved through two strategic approaches: the construction of the triazole ring onto a pre-existing or formed piperidine precursor via cycloaddition, or the reduction of the corresponding aromatic triazolopyridine.

Intramolecular [3+2] Huisgen Cycloaddition: A Convergent Approach

One of the most elegant and efficient methods for the construction of the 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyridine scaffold is the intramolecular Huisgen 1,3-dipolar cycloaddition of an azido-alkyne precursor.[1] This approach is highly convergent, allowing for the rapid assembly of the bicyclic system from a linear precursor.

Causality Behind Experimental Choices: The choice of a one-pot reaction, proceeding via an S(_N)2 reaction followed by the cycloaddition, is driven by efficiency and atom economy. The use of a good leaving group, such as a tosylate, on the alkyl chain is critical for the initial azide formation. The subsequent intramolecular cycloaddition is thermally promoted, and the reaction temperature is a key parameter to control the rate of cyclization while minimizing potential side reactions.

Caption: Intramolecular Huisgen Cycloaddition Workflow.

Detailed Experimental Protocol: Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyridine [1]

  • Step 1: Preparation of the Azido-Alkyne Precursor (In Situ)

    • To a solution of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate (1.0 g, 2.61 mmol) in dimethylformamide (DMF, 10 mL) is added sodium azide (0.34 g, 5.22 mmol).

    • The reaction mixture is stirred at 80 °C. The progress of the S(_N)2 reaction to form the (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane intermediate can be monitored by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Cycloaddition

    • The reaction is continued at 80 °C until the azide intermediate is consumed and the formation of the cyclized product is complete (typically several hours).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous phase is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 3: Purification

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Expected Yield: 78%[1]

Catalytic Hydrogenation of Aromatic[1][2][3]Triazolo[1,5-a]pyridines

An alternative and straightforward approach to the saturated scaffold is the catalytic hydrogenation of the corresponding aromatic[1][2][3]triazolo[1,5-a]pyridine.[5] This method is particularly useful when the aromatic precursor is readily available.

Causality Behind Experimental Choices: The choice of catalyst and solvent is critical for the successful hydrogenation of the pyridine ring without affecting the triazole moiety. Platinum(IV) oxide (PtO(_2)), also known as Adams' catalyst, is a robust and effective catalyst for the reduction of pyridines.[1] The use of an acidic solvent, such as glacial acetic acid, is often necessary to protonate the pyridine nitrogen, which enhances its susceptibility to hydrogenation.[1] The hydrogen pressure is another key parameter that can influence the reaction rate and efficiency.

Caption: Catalytic Hydrogenation of the Pyridine Ring.

Detailed Experimental Protocol: General Procedure for the Hydrogenation of a[1][2][3]Triazolo[1,5-a]pyridine [1][5]

  • Step 1: Reaction Setup

    • A solution of the substituted[1][2][3]triazolo[1,5-a]pyridine (1.0 g) in glacial acetic acid (20 mL) is placed in a high-pressure hydrogenation vessel.

    • Platinum(IV) oxide (5 mol%) is carefully added to the solution.

  • Step 2: Hydrogenation

    • The vessel is sealed and purged with hydrogen gas.

    • The reaction is stirred under a hydrogen atmosphere (typically 50-70 bar) at room temperature.

    • The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS. The reaction time can vary from 6 to 24 hours depending on the substrate.

  • Step 3: Work-up and Purification

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The acetic acid is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the desired 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyridine derivative.

Synthesis of 4,5,6,7-Tetrahydro-[1][2][4]triazolo[1,5-a]pyridine Derivatives

The synthesis of the[1][2][4]-triazolo isomer of the saturated triazolopyridine core generally relies on the construction of the triazole ring from a piperidine-based precursor. A common strategy involves the oxidative cyclization of an N-(piperidin-2-yl)amidrazone derivative.

Oxidative Cyclization of N-(Piperidin-2-yl)amidrazones

This method involves the preparation of a key intermediate, an N-(piperidin-2-yl)amidrazone, which is then subjected to an oxidative cyclization to form the fused bicyclic system. This strategy allows for the introduction of diversity at various positions of the final molecule through the choice of starting materials.

Causality Behind Experimental Choices: The formation of the amidrazone intermediate is a crucial step, typically achieved by the reaction of a 2-hydrazinopiperidine derivative with a nitrile or an imidate. The subsequent oxidative cyclization is the key ring-forming step. A variety of oxidizing agents can be employed, with reagents like selenium dioxide being effective for this transformation.[2] The choice of oxidant and reaction conditions is critical to ensure high yields and avoid over-oxidation or side reactions.

Caption: Oxidative Cyclization for[1][2][4]-Triazolo Isomer Synthesis.

Detailed Experimental Protocol: A Representative Synthesis of a 4,5,6,7-Tetrahydro-[1][2][4]triazolo[1,5-a]pyrimidine Derivative (Illustrative for Pyridine Analogues) [6]

  • Step 1: Three-Component Condensation (Hypothetical for Pyridine Analogue)

    • A mixture of 3-amino-1,2,4-triazole, an appropriate β-dicarbonyl compound (to form the piperidine ring precursor in situ), and a substituted aldehyde would be heated under solvent-free conditions. This step would form a dihydropyridine intermediate fused to the triazole.

  • Step 2: Oxidation (Hypothetical for Pyridine Analogue)

    • The dihydropyridine intermediate would then be oxidized to the aromatic pyridine, followed by reduction of the pyridine ring as described in section 2.2 to yield the final saturated product.

Note: Further research is required to establish a direct and optimized protocol for the synthesis of 4,5,6,7-tetrahydro-[1][2][4]triazolo[1,5-a]pyridine derivatives via this route.

Comparative Analysis and Data Presentation

The choice of synthetic route will depend on several factors, including the desired isomer, the availability of starting materials, and the required scale of the synthesis.

Synthetic Route Isomer Key Transformation Typical Starting Materials Advantages Limitations
Intramolecular Huisgen Cycloaddition[1][2][3][3+2] CycloadditionAcyclic azido-alkynesHigh convergency, good yieldsSynthesis of the linear precursor may be multi-step
Catalytic Hydrogenation[1][2][3]Pyridine Ring ReductionAromatic[1][2][3]triazolo[1,5-a]pyridinesStraightforward, high yieldsRequires access to the aromatic precursor, potential for catalyst poisoning
Oxidative Cyclization[1][2][4]N-N Bond FormationPiperidine-based hydrazones/amidrazonesAllows for diverse substitution patternsMay require multi-step synthesis of the piperidine precursor

Conclusion and Future Perspectives

The synthesis of 4H,5H,6H,7H-triazolo[1,5-a]pyridine derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, particularly the intramolecular Huisgen cycloaddition for the[1][2][3]-isomer and the potential for oxidative cyclization for the[1][2][4]-isomer, provide robust platforms for accessing these valuable scaffolds. Future efforts in this field will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methods. The exploration of novel catalytic systems and the application of flow chemistry are promising avenues for advancing the synthesis of these important heterocyclic compounds.

References

  • Szabó, J., & Kónya, K. (2018). Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyridine. Molbank, 2018(4), M1013. [Link]

  • Letavic, M. A., et al. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 61(1), 207–223. [Link]

  • Horváth, Á., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 13(28), 19335-19341. [Link]

  • Chen, J., et al. (2016). I2/TBHP-Mediated Oxidative C–N Bond Formation: A Metal-Free Strategy for the Synthesis of 1,2,4-Triazoles. The Journal of Organic Chemistry, 81(17), 7434–7442. [Link]

  • Zheng, Z., et al. (2015). Selenium Dioxide-Mediated Oxidative Cyclization of Heterocyclic Hydrazones: A Facile and Efficient Synthesis of Fused 1,2,4-Triazoles. Synthesis, 47(15), 2221-2228. [Link]

  • Abbiati, G., et al. (2002). The Chemistry of[1][2][3]Triazolo[1,5-a]pyridines. Current Organic Chemistry, 6(5), 437-451. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1826-1831.
  • Abarca, B., et al. (2002). The Chemistry of[1][2][3]Triazolo[1,5-a]pyridines. ARKIVOC, 2002(11), 15-30. [Link]

  • Rahmati, A. (2011). A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1][2][4]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. Chemical Papers, 65(4), 536-541. [Link]

  • Rahmati, A. (2011). A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1][2][4]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]

Sources

The Triazolo[1,5-a]pyridine Scaffold: A Comprehensive Technical Guide to Characterization for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Triazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its unique electronic and structural properties make it a versatile pharmacophore. This bicyclic system, consisting of a triazole ring fused to a pyridine ring, is a key structural motif in a variety of biologically active compounds.[2][4] Notably, it serves as a bioisosteric replacement for purines, a fundamental component of nucleic acids, allowing for the design of novel therapeutics that can interact with biological targets in innovative ways.[5][6][7] The applications of triazolo[1,5-a]pyridine derivatives are extensive, with demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and treatments for cardiovascular disorders and type 2 diabetes.[1][8][9]

This in-depth technical guide provides a comprehensive overview of the essential techniques for the characterization of novel triazolo[1,5-a]pyridine scaffolds. From synthesis to detailed structural elucidation, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this privileged scaffold.

I. Synthesis of the Triazolo[1,5-a]pyridine Core: Building the Foundation

A multitude of synthetic strategies have been developed for the construction of the triazolo[1,5-a]pyridine ring system, offering flexibility in accessing a diverse range of derivatives.[1][10] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Common Synthetic Approaches:
  • Cyclocondensation Reactions: A prevalent method involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.[5] This approach allows for the introduction of substituents at various positions of the pyridine ring.

  • Copper-Catalyzed Oxidative Cyclization: This modern technique utilizes a copper catalyst to facilitate the oxidative cyclization of 2-pyridine ketone hydrazones, often under mild conditions with air as the oxidant.[11] A significant advantage of this method is the potential for catalyst recovery and reuse.[11]

  • Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation has been successfully employed.[1] A notable example is the catalyst-free and additive-free tandem reaction of enaminonitriles with benzohydrazides in toluene under microwave conditions.[1]

  • Intramolecular Annulation: PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides provides a direct, metal-free route to form the N-N bond, leading to the triazole ring in high yields and short reaction times.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol provides a general procedure for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, adapted from established methodologies.[1]

  • Reactant Preparation: In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equivalent) and the corresponding benzohydrazide (2.0 equivalents).

  • Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry toluene (1.5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 140 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be directly purified by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate).

G cluster_synthesis Synthetic Workflow Reactants Enaminonitrile + Benzohydrazide Inert_Atmosphere Evacuate & Backfill with Nitrogen Reactants->Inert_Atmosphere Solvent Add Dry Toluene Inert_Atmosphere->Solvent Microwave Microwave Heating (140 °C) Solvent->Microwave Monitoring TLC Monitoring Microwave->Monitoring Purification Column Chromatography Monitoring->Purification Product Triazolo[1,5-a]pyridine Purification->Product

Caption: Microwave-assisted synthesis workflow.

II. Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of newly synthesized triazolo[1,5-a]pyridine derivatives.[12][13][14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for determining the substitution pattern and electronic environment of the scaffold.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide crucial information about the positions of substituents on both the triazole and pyridine rings. The number of signals, their multiplicity, and integration values are all key diagnostic features.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic system are sensitive to the electronic effects of substituents. The number of signals confirms the number of unique carbon environments in the molecule.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyridine Ring Protons6.8 - 9.0107 - 157
Triazole Ring Proton8.0 - 9.5140 - 160
Substituent ProtonsVaries depending on the groupVaries depending on the group

Table 1: Representative NMR Chemical Shift Ranges for the Triazolo[1,5-a]pyridine Scaffold.[13][14]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified triazolo[1,5-a]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

  • Substituent Vibrations: The presence of other functional groups (e.g., C=O, N-H, O-H) will give rise to characteristic absorption bands in the spectrum.

Functional Group Typical IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N and C=C Stretch (ring)1400 - 1650
C-N Stretch1250 - 1350

Table 2: Characteristic IR Absorption Bands for the Triazolo[1,5-a]pyridine Scaffold.[13][14]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most important piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information, as the molecule breaks apart in a predictable manner.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_characterization Spectroscopic Characterization Workflow Synthesized_Compound Purified Triazolo[1,5-a]pyridine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Elucidation Structural Confirmation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Spectroscopic characterization workflow.

III. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[13][15] This technique is invaluable for confirming the regiochemistry of substitution and understanding intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the triazolo[1,5-a]pyridine derivative of suitable quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Structural Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameter Typical Information Obtained
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the unit cell
Bond Lengths & AnglesPrecise geometric parameters of the molecule
Torsion AnglesConformation of the molecule
Intermolecular InteractionsHydrogen bonding, π-π stacking, etc.

Table 3: Information Obtained from Single-Crystal X-ray Diffraction.[15][16]

IV. Applications in Drug Discovery: Leveraging the Scaffold's Potential

The triazolo[1,5-a]pyridine scaffold has proven to be a valuable asset in the design of novel therapeutic agents.[5][17]

  • Kinase Inhibition: Many triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key targets in cancer and inflammatory diseases.[9][18][19]

  • Bioisosteric Replacement: The structural and electronic similarity of the triazolo[1,5-a]pyridine scaffold to the purine ring system makes it an excellent bioisostere.[5][6][7][20][21] This strategy allows for the modification of pharmacokinetic and pharmacodynamic properties of known drugs.

  • Anti-inflammatory and Other Activities: The scaffold has been incorporated into molecules with a wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, and antiparasitic properties.[2][17]

G cluster_applications Drug Discovery Applications Scaffold Triazolo[1,5-a]pyridine Scaffold Kinase_Inhibition Kinase Inhibitors Scaffold->Kinase_Inhibition Bioisosterism Bioisosteric Replacement (e.g., for Purines) Scaffold->Bioisosterism Anti_inflammatory Anti-inflammatory Agents Scaffold->Anti_inflammatory Other_Activities Antiviral, Antibacterial, Antiparasitic Scaffold->Other_Activities

Caption: Medicinal chemistry applications.

Conclusion

The comprehensive characterization of novel triazolo[1,5-a]pyridine scaffolds is a critical step in the drug discovery and development process. A multi-faceted approach, combining robust synthetic methodologies with a suite of powerful analytical techniques, is essential for unambiguous structural elucidation and the subsequent exploration of their therapeutic potential. This guide provides a foundational framework for researchers to confidently synthesize and characterize these promising heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Synthesis, 51(23), 4487-4497. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]

  • Oukoloff, N. A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 189, 112053. [Link]

  • Reddy, T. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Guida, M. C., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(2), 853-863. [Link]

  • Lu, K., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 235-247. [Link]

  • Li, Y., et al. (2024). Discovery of Novel[1][8][11]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Abarca, B., et al. (2014). The Chemistry of[5][8][11]Triazolo[1,5- a] pyridines. Advances in Heterocyclic Chemistry, 113, 1-45. [Link]

  • Oukoloff, N. A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. [Link]

  • Request PDF. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 488. [Link]

  • Barvian, M., et al. (2000). Synthesis and SAR of[1][8][11]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 43(24), 4606-4616. [Link]

  • Abarca, B., et al. (2014). The Chemistry of the[5][8][11]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]

  • de la Cruz, R. F., et al. (2018). Efficient Synthesis and X-ray Structure of[1][8][11]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 23(10), 2465. [Link]

  • Gotsulya, A., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][8][11]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]

  • Fallacara, A. L., et al. (2022). The[1][8][11]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal, 28(51), e202201389. [Link]

  • ResearchGate. (n.d.). Proposed intramolecular bioisosteric substitution pathway. [Link]

  • Meijer, L., et al. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 16(17), 4487-4491. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Dymińska, L., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(21), 6659. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(7), 960. [Link]

  • ResearchGate. (n.d.). The[1][8][11]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. [Link]

  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1088. [Link]

  • Lahmidi, S., et al. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Journal Marocain de Chimie Hétérocyclique, 22(3), 52-61. [Link]

  • Jullian, C., et al. (2016). Spectroscopic studies of the interaction of 3-(2-thienyl)-[5][8][11]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA. Organic & Biomolecular Chemistry, 14(41), 9877-9887. [Link]

  • Malan, P., & Singh, S. K. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research. [Link]

  • Dymińska, L., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(21), 6659. [Link]

  • da Silva, A. C. A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6889. [Link]

  • Unacademy. (n.d.). General Methods of Preparation, and Uses of Heterocyclic Compounds. [Link]

Sources

spectroscopic data analysis of triazolopyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Triazolopyridine Isomers

Abstract

Triazolopyridine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The existence of multiple structural isomers, which can exhibit vastly different pharmacological and toxicological profiles, presents a significant analytical challenge.[3] Unambiguous structural characterization is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a comprehensive framework for the spectroscopic analysis of triazolopyridine isomers, integrating foundational techniques with advanced computational methods. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the complexities of isomer differentiation.

The Isomeric Challenge of the Triazolopyridine Core

The fusion of a triazole and a pyridine ring can result in several isomeric systems, such as[1][4][5]triazolo[4,3-a]pyridine and[1][4][5]triazolo[1,5-a]pyridine, among others.[1] These isomers, while possessing the same molecular formula and mass, differ in the connectivity of their atoms. This subtle distinction profoundly impacts their three-dimensional shape, electronic distribution, and ultimately, their biological activity. Consequently, a multi-pronged analytical approach is essential for definitive identification.

G cluster_isomers Common Triazolopyridine Isomeric Cores isomer1 [1,2,4]triazolo[4,3-a]pyridine isomer2 [1,2,4]triazolo[1,5-a]pyridine G start Synthesized Isomer Mixture or Unknown Sample ms Mass Spectrometry (MS) - Confirm MW - HRMS for Formula start->ms nmr NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) start->nmr vib Vibrational Spectroscopy - FTIR & Raman start->vib data_integration Integrate Spectroscopic Data - Propose Candidate Structures ms->data_integration nmr->data_integration vib->data_integration computation Computational Chemistry (DFT) - Predict Spectra for Candidates data_integration->computation comparison Compare Experimental vs. Predicted - Refine/Confirm Assignment data_integration->comparison computation->comparison xray X-ray Crystallography (Gold Standard Confirmation) comparison->xray

Caption: Integrated workflow for triazolopyridine isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. [6]For triazolopyridine isomers, a combination of 1D and 2D NMR experiments is indispensable. [7]

¹H and ¹³C NMR: The Initial Fingerprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial, crucial data on the chemical environment of protons and carbons. The chemical shifts (δ) are highly sensitive to the electronic environment, which differs between isomers. For instance, the position of the nitrogen atoms in the fused ring system significantly influences the electron density and thus the chemical shifts of the adjacent protons and carbons.

Expert Insight: Do not underestimate the diagnostic power of ¹JCH coupling constants, which can sometimes be extracted from coupled ¹³C spectra. These values can vary subtly but systematically with the hybridization and electronic nature of the C-H bond, offering another layer of data for comparison with computational predictions.

2D NMR: Mapping the Molecular Framework

While 1D spectra can be crowded or ambiguous, 2D NMR experiments resolve these issues by revealing correlations between nuclei. [8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for mapping out the proton spin systems within the pyridine ring and any aliphatic substituents.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly attached proton-carbon pairs. This experiment is the definitive way to assign a carbon resonance to its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating triazolopyridine isomers. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). [4]These "long-range" correlations are essential for piecing together the molecular skeleton across quaternary carbons and heteroatoms, and crucially, for establishing connectivity between substituents and the specific ring to which they are attached.

Isomer Type Key Differentiating HMBC Correlation Rationale
Substituent Position Correlation from a substituent's proton (e.g., -CH₃) to a carbon atom deep within either the triazole or pyridine ring.A correlation from a methyl group to a pyridine ring carbon confirms its attachment to that ring, distinguishing it from an isomer where the methyl is on the triazole ring.
Ring Fusion Correlations from a proton on the pyridine ring to a carbon atom at the ring junction.The specific long-range couplings observed across the fusion point are unique to the isomeric form (e.g., [4,3-a] vs. [1,5-a]).
Experimental Protocol: Acquiring High-Quality 2D NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C{¹H} spectra first. This allows for proper calibration and determination of spectral widths for the 2D experiments.

  • COSY Acquisition: Use a standard gradient-selected (gCOSY) pulse sequence. Ensure sufficient resolution in both dimensions to resolve fine coupling patterns.

  • HSQC Acquisition: Use a gradient-selected, sensitivity-enhanced pulse sequence. Set the ¹JCH coupling constant to an average value of 145-155 Hz.

  • HMBC Acquisition: This is a critical step. Use a gradient-selected pulse sequence. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a key parameter. [4]Acquiring the experiment with a sufficient number of scans is vital, as HMBC correlations are inherently less sensitive.

  • Data Processing & Interpretation: Process the data using appropriate window functions (e.g., sine-bell). Analyze the spectra systematically: use the HSQC to assign direct C-H pairs, the COSY to build proton spin systems, and the HMBC to connect all the fragments into the final isomeric structure. [9]

Mass Spectrometry (MS): Beyond Molecular Weight

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compounds. [10]For isomers, high-resolution mass spectrometry (HRMS) is a prerequisite to confirm that they share the same elemental formula. The key to differentiation lies in tandem mass spectrometry (MS/MS). [11]

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

In an MS/MS experiment, the molecular ion ([M+H]⁺) of a specific isomer is mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Because the isomers have different atomic arrangements, they will often fragment in distinct, reproducible patterns. Causality in Fragmentation: The stability of the resulting fragment ions and neutral losses dictates the fragmentation pathway. Different triazolopyridine isomers can lead to unique fragmentation patterns because the initial charge localization and subsequent bond cleavages are dependent on the specific ring structure. For example, the loss of N₂ is a common fragmentation for triazole-containing compounds, but the subsequent fragmentation of the resulting ion can be unique to the isomer. [12] Expert Insight: When analyzing MS/MS data, it is not just the presence or absence of a fragment ion that is diagnostic, but also the relative ratios of common fragment ions. [13]These ratios can serve as a reliable fingerprint to distinguish between isomers that are difficult to resolve chromatographically.

Experimental Protocol: Differentiating Isomers by LC-MS/MS
  • Chromatographic Separation: Develop a liquid chromatography (LC) method (preferably UPLC for higher resolution) to, if possible, chromatographically separate the isomers. This is the ideal scenario.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms of the triazolopyridine core are readily protonated.

  • Full Scan MS: Acquire full scan HRMS data to confirm the m/z of the protonated molecule and verify its elemental composition.

  • MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the precursor ion of interest.

  • Collision Energy Optimization: Systematically vary the collision energy (CID or HCD). Different isomers may reveal their most diagnostic fragments at different energies. A collision energy ramp or stepped collision energy experiment can be highly informative.

  • Data Analysis: Compare the MS/MS spectra of the different isomers. Look for unique fragment ions or significant, reproducible differences in the relative abundance of shared fragments. [14]

Vibrational Spectroscopy (FTIR & Raman): A Complementary View

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. [15]These techniques are complementary: FTIR measures the absorption of infrared radiation due to changes in dipole moment, while Raman measures the scattering of light due to changes in polarizability. [16][17]

  • FTIR Spectroscopy: Particularly sensitive to polar functional groups. The N-H and C=N stretching and bending vibrations within the heterocyclic core will appear at characteristic frequencies. [1]* Raman Spectroscopy: Often provides better characterization of the aromatic ring skeletal vibrations and is less sensitive to interference from water, making it useful for aqueous samples. [16] While the spectra of two triazolopyridine isomers may look broadly similar, subtle but significant differences in the "fingerprint region" (typically < 1500 cm⁻¹) can be used for differentiation. [1]These differences arise from the distinct vibrational modes of the two unique molecular skeletons.

Technique Principle Strengths for Isomer Analysis Typical Application
FTIR IR Absorption (Dipole Moment Change)Sensitive to polar bonds (C-N, N-H). Well-established libraries.Rapid identity confirmation of a pure solid or film.
Raman Light Scattering (Polarizability Change)Strong signal for symmetric/aromatic rings. Non-destructive, can analyze through containers.Confirmatory analysis, especially for samples where water interference is an issue for FTIR.

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions. The position of the maximum absorbance (λmax) is sensitive to the extent of the conjugated π-electron system in the molecule. [18]Different triazolopyridine isomers, due to their unique arrangement of nitrogen atoms and π-bonds, will possess distinct electronic structures and therefore different λmax values and absorption profiles. [1] Expert Insight: The choice of solvent can be critical in UV-Vis analysis. Solvatochromism (the change in color/λmax with solvent polarity) can be exploited. Comparing the λmax shifts of two isomers in a polar versus a non-polar solvent can sometimes amplify the differences between them, providing another axis for differentiation. [19]

Computational Chemistry: Predicting the Answer

The integration of computational chemistry, particularly Density Functional Theory (DFT), has revolutionized structural elucidation. [20][21]Instead of relying solely on empirical interpretation, one can predict the spectroscopic properties of each potential isomer and compare them directly to the experimental data. [22] Workflow for Computational Validation:

  • Structure Optimization: For each proposed isomer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). [1][23]2. Frequency Calculations: Perform vibrational frequency calculations on the optimized structures. This confirms a true energy minimum and provides the predicted IR and Raman spectra.

  • NMR Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR shielding tensors, which are then converted into chemical shifts. [24]4. UV-Vis Prediction: Use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which yields the predicted UV-Vis spectrum. [23][24]5. Comparison: The definitive assignment is made by identifying the computationally predicted spectrum that shows the best correlation with the full set of experimental data (NMR, IR, Raman, UV-Vis).

X-ray Crystallography: The Final Arbiter

When all other methods fail to provide an unambiguous answer, or when absolute stereochemical proof is required, single-crystal X-ray crystallography is the gold standard. [25]This technique provides a definitive three-dimensional map of the electron density in a single crystal, allowing for the direct visualization of the atomic connectivity and the absolute configuration of the molecule. [26][27][28]The primary requirement is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenge.

Conclusion

The rigorous analysis of triazolopyridine isomers is a critical task in modern drug discovery and development. A successful outcome relies not on a single "magic bullet" technique, but on the logical and synergistic integration of multiple spectroscopic methods. By combining the detailed connectivity information from NMR, the fragmentation patterns from mass spectrometry, the vibrational fingerprints from FTIR/Raman, and validating these experimental findings with computational predictions, researchers can achieve unambiguous structural elucidation. This multi-faceted approach embodies scientific integrity, ensuring that the correct molecule moves forward in the development pipeline.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

  • Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. PubMed. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. Available at: [Link]

  • Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. SciSpace. Available at: [Link]

  • Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. ResearchGate. Available at: [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. R Discovery. Available at: [Link]

  • UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. PubMed Central. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

  • Computational methods for predicting properties. ProtoQSAR. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. PubMed. Available at: [Link]

  • Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing. Available at: [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Computational Spectroscopy. AIP Publishing. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science and Education Publishing. Available at: [Link]

  • UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. University of Groningen. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

  • Triazolopyridine. Wikipedia. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]

  • Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Wiley Online Library. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. Available at: [Link]

  • Comparison of FT-IR and Raman Spectroscopy. US Department of Justice. Available at: [Link]

  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. Available at: [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. NIH. Available at: [Link]

  • Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ACG Publications. Available at: [Link]

Sources

A Technical Guide to the Structural and Optical Properties of the Triazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of significant interest in contemporary chemical science. This nitrogen-rich bicyclic structure, comprising a 1,2,4-triazole ring fused to a pyridine ring, is recognized as a "privileged" motif in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and α-glucosidase inhibitory effects.[5][6] Beyond its biomedical importance, the unique electronic architecture of the triazolo[1,5-a]pyridine core imparts valuable photophysical properties, making it a promising candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[5]

This guide provides an in-depth analysis of the core structural and optical characteristics of the triazolo[1,5-a]pyridine system. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular architecture, photophysical behavior, and the experimental methodologies used for its characterization. By elucidating the causal relationships between structure and function, this document aims to facilitate the rational design of novel triazolo[1,5-a]pyridine derivatives for targeted applications.

Part 1: Structural Properties and Characterization

The physical and chemical behavior of triazolo[1,5-a]pyridine derivatives is fundamentally governed by their three-dimensional structure, electronic distribution, and intermolecular interactions.

Molecular Structure and Aromaticity

The[1][2][3]triazolo[1,5-a]pyridine system is an aza-analog of indolizine and can be described as a delocalized 10-π electron aromatic system. This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[2] This electronic arrangement creates a stable, planar bicyclic core. X-ray diffraction studies on related triazolopyridine isomers confirm that the fused ring system is nearly planar, with very small dihedral angles between the planes of the two rings, typically less than 4°.[1][7] This planarity is crucial for enabling effective π-π stacking interactions in the solid state and influences the molecule's interaction with biological targets.

Caption: General structure of the[1][2][3]triazolo[1,5-a]pyridine core.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these molecules. It provides accurate data on bond lengths, bond angles, and intermolecular forces such as hydrogen bonds and π-π stacking, which dictate crystal packing and influence solid-state properties.[1][8] For instance, in the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, crystallographic studies have revealed that molecules form dimers via N–H⋯N hydrogen bonds, creating a stable supramolecular assembly.[1][7]

Table 1: Representative Crystallographic Data for a Triazolopyridine Derivative (Data adapted from a related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, for illustrative purposes)[1]

ParameterValue (Molecule 1)Value (Molecule 2)
SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
Dihedral Angle (Triazole-Pyridine)3.1(1)°1.8(1)°
N-H···N Hydrogen Bond Length2.98 Å3.01 Å
Experimental Protocol: Single-Crystal X-ray Diffraction

A self-validating protocol for structural determination involves a systematic workflow from crystal preparation to data analysis. The quality of the final refined structure is internally validated by metrics such as the R-factor and goodness-of-fit.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve the purified triazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., ethanol, acetonitrile). Allow for slow evaporation of the solvent at room temperature in a dust-free environment. High-quality, single crystals suitable for diffraction should form over several days.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head using a cryoprotectant.

  • Data Collection: Mount the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation) and a CCD detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete dataset of diffraction intensities by rotating the crystal.

  • Structure Solution and Refinement: Process the collected data to correct for experimental factors. Solve the structure using direct methods (e.g., SHELXT) to obtain an initial electron density map.[1] Refine the atomic positions and thermal parameters using full-matrix least-squares methods (e.g., SHELXL) until convergence is reached.[1]

  • Validation and Visualization: Analyze the final refined structure for chemical sense and validate its quality. Visualize the structure and its packing using software like Diamond or Mercury to identify key intermolecular interactions.

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C Data Collection (Diffractometer, 100K) B->C D Data Processing & Correction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Analysis (CIF, R-factor) F->G G cluster_axis Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Absorption (hν) π → π* Transition E_label E_arrow

Caption: HOMO-LUMO energy gap and its relation to electronic absorption.

Experimental Protocol: Photophysical Characterization

This protocol ensures reproducible measurement of absorption and emission spectra.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., DMSO, CH₂Cl₂). Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 for fluorescence measurements to avoid inner filter effects).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Determine the excitation wavelength (λex) from the absorption maximum (λabs) obtained in the previous step.

    • Excite the sample at λex and record the emission spectrum over a longer wavelength range.

    • To determine the fluorescence quantum yield (ΦF), a comparative method using a known standard (e.g., quinine sulfate) is employed under identical experimental conditions.

Part 3: Synthesis and Applications

The accessibility of the triazolo[1,5-a]pyridine core through reliable synthetic routes is key to its widespread investigation and use.

Key Synthetic Routes

Several efficient methods have been developed for the synthesis of thet[1][2][3]riazolo[1,5-a]pyridine scaffold. A common and robust strategy involves the intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)amidines. This transformation can be mediated by various reagents, including iodine/potassium iodide or (diacetoxyiodo)benzene (PIFA), under mild conditions, affording the fused heterocyclic products in high yields. [9]

G Start N-(pyridin-2-yl)amidine Process Intramolecular Oxidative N-N Bond Formation Start->Process  PIFA or I₂/KI Product [1,2,4]triazolo[1,5-a]pyridine Process->Product

Caption: General synthetic scheme fort[1][2][3]riazolo[1,5-a]pyridines.

Applications in Drug Discovery and Materials Science

The structural and electronic features of the triazolo[1,5-a]pyridine core make it a versatile scaffold for diverse applications:

  • Drug Discovery: Its ability to form key hydrogen bond and π-stacking interactions has led to its incorporation into numerous therapeutic candidates. [5]For example, derivatives have been developed as potent and selective α-glucosidase inhibitors for diabetes management and as unique tubulin polymerization inhibitors in cancer therapy. [5][6]* Materials Science: The inherent fluorescence and high thermal stability of certain triazolo[1,5-a]pyridines make them excellent candidates for optoelectronic devices. Their use as deep-blue emitters in OLEDs is a particularly active area of research, addressing a critical need in display technology. [5]

Conclusion

Thet[1][2][3]riazolo[1,5-a]pyridine core represents a remarkable confluence of chemical stability, biological activity, and valuable optical properties. Its planar, aromatic structure provides a rigid and predictable scaffold for systematic functionalization, while its electronic nature gives rise to characteristic UV absorption and fluorescence emission. A thorough understanding of these fundamental properties, gained through a synergistic combination of X-ray crystallography, spectroscopy, and computational modeling, is essential for unlocking its full potential. As synthetic methodologies continue to advance, the rational design of novel triazolo[1,5-a]pyridine derivatives promises to yield next-generation therapeutics and advanced functional materials.

References

  • Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6549. [Link]

  • Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 1. [Link]

  • Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information. [Link]

  • García-de-la-Torre, P., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 16(10), 1380. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100871. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Peytam, F., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 14, 13412. [Link]

  • Abarca, B., et al. (2022). The Chemistry of theT[1][2][7]riazolo[1,5-a]pyridines: An Update. Advances in Heterocyclic Chemistry. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-229. [Link]

  • Starha, R., et al. (2022). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl SubstitutedT[1][2][3]riazolo[4,3-c] andT[1][2][3]riazolo[1,5-c]quinazolines. Molecules, 27(15), 4945. [Link]

  • Borrego, I., et al. (2022). Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. Chemistry – A European Journal, 28(29), e202200293. [Link]

Sources

The Ascendancy of Triazolopyridines: A Technical Guide to Discovery, Synthesis, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The triazolopyridine core, a fused heterocyclic system comprising a triazole and a pyridine ring, has emerged as a cornerstone in modern drug discovery.[1][2] Its structural versatility, arising from multiple possible isomers based on the arrangement of nitrogen atoms and the mode of ring fusion, provides a rich chemical space for exploration.[1] This scaffold is not merely a synthetic curiosity; it is the central building element in well-known pharmaceuticals such as the antidepressant Trazodone, the Janus kinase (JAK) inhibitor Filgotinib, and the α-adrenergic blocker Dapiprazole.[1][3] The lone electron pairs on the nitrogen atoms within the triazolopyridine structure facilitate crucial interactions with biological targets like enzymes and receptors, making it a "privileged scaffold" in medicinal chemistry.[4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of bioactive triazolopyridine compounds. We will delve into the strategic considerations behind synthetic routes, detail robust experimental protocols, and explore the diverse pharmacological landscape of this remarkable heterocyclic system, from oncology to inflammatory diseases.

Part 1: Strategic Synthesis of the Triazolopyridine Core

The construction of the triazolopyridine framework is a critical first step in the journey of discovery. The choice of synthetic strategy is dictated by the desired isomer, substitution pattern, and the overall efficiency and scalability of the process.[2]

Foundational Synthetic Strategies: From Classical to Modern Approaches

Historically, the synthesis of triazolopyridines often commenced with the dehydration of a 2-hydrazidopyridine.[1][5] This classical approach, while effective, often requires harsh conditions such as refluxing in phosphorus oxychloride or strong acids.[5] Modern methodologies have focused on milder and more efficient routes.

A significant advancement is the use of a modified Mitsunobu reaction, which allows for the intramolecular cyclization of acylated 2-hydrazinopyridines under mild conditions.[5] This method offers a considerable advantage by avoiding harsh reagents and tolerating a wider range of functional groups. Other contemporary methods include tandem coupling and cyclization reactions catalyzed by agents like 1,1'-Carbonyldiimidazole (CDI) and palladium-mediated synthesis.[3]

Illustrative Synthetic Workflow: A Generalized Approach

The following diagram outlines a generalized workflow for the synthesis of a substituted[1][2][6]triazolo[4,3-a]pyridine, a common and biologically important isomer.[3]

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Functionalization (Optional) 2-chloropyridine 2-Chloropyridine Derivative hydrazinopyridine 2-Hydrazinopyridine Intermediate 2-chloropyridine->hydrazinopyridine Nucleophilic Substitution hydrazine Hydrazine Hydrate hydrazine->hydrazinopyridine triazolopyridine [1,2,4]Triazolo[4,3-a]pyridine Core hydrazinopyridine->triazolopyridine Cyclocondensation (e.g., with an orthoester or carboxylic acid) final_compound Bioactive Triazolopyridine Compound triazolopyridine->final_compound Further Derivatization (e.g., Suzuki or Buchwald-Hartwig coupling)

Caption: Generalized synthetic workflow for[1][2][6]triazolo[4,3-a]pyridines.

Detailed Experimental Protocol: Synthesis of a[1][2][6]triazolo[4,3-a]pyridine-8-carbonitrile Derivative

This protocol is adapted from a known synthetic route and serves as a practical example.[1][3]

Step 1: Synthesis of 2-hydrazinyl-6-(trifluoromethyl)nicotinonitrile

  • To a solution of 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in ethanol, add hydrazine monohydrate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield the 2-hydrazinyl intermediate.

Step 2: Cyclocondensation to form the Triazolopyridine Ring

  • Suspend the 2-hydrazinyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture at 120 °C for 2-3 hours.

  • Cool the reaction mixture and add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired[1][2][6]triazolo[4,3-a]pyridine-8-carbonitrile derivative.

Part 2: The Broad Spectrum of Bioactivity

Triazolopyridine derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[3]

Triazolopyridines in Oncology

The fight against cancer has been a significant area of application for triazolopyridine compounds. They have been successfully developed as inhibitors of various key cancer-related targets.

  • Kinase Inhibition: Many triazolopyridines function as kinase inhibitors, targeting enzymes like Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K) that are crucial for cell proliferation and survival pathways.[4] For instance, a series of triazolopyridine derivatives were designed as potent dual inhibitors of JAK and histone deacetylase (HDAC), demonstrating broad-spectrum antiproliferative activity.[6]

  • Epigenetic Regulation: The bromodomain-containing protein 4 (BRD4), an epigenetic "reader," is a promising cancer target.[7] Novel triazolopyridine derivatives have been identified as potent BRD4 inhibitors, with some compounds showing superior anti-cancer activity in cell lines compared to existing inhibitors like (+)-JQ1.[7] These compounds were found to bind to the acetyl-lysine binding site of BRD4, inducing apoptosis in cancer cells.[7]

  • WNT/β-catenin Pathway Modulation: The WNT/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. Tankyrase (TNKS) is an enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex. A novel triazolopyridine derivative, TI-12403, was identified as a potent TNKS inhibitor, leading to the stabilization of AXIN2, a reduction in active β-catenin, and downregulation of its target genes.[8]

Anti-inflammatory and Immunomodulatory Effects

Triazolopyridines have also shown significant promise in treating inflammatory conditions.

  • JAK Inhibition: As exemplified by the approved drug Filgotinib, triazolopyridines are effective JAK inhibitors. By blocking JAK signaling, these compounds can modulate the inflammatory response, making them valuable for treating autoimmune diseases like rheumatoid arthritis.

  • COX and p38 MAPK Inhibition: Some triazolopyridine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[4] Oxazole-substituted triazolopyridines, in particular, have been shown to be selective p38 inhibitors, reducing the production of inflammatory cytokines.[4]

Antimicrobial and Antioxidant Properties

The triazolopyridine scaffold has also been explored for its potential in combating microbial infections and oxidative stress.

  • Antimicrobial Activity: Several studies have reported the synthesis of novel pyridine and triazolopyridine derivatives with significant in vitro antibacterial and antifungal activity.[9] Some compounds have shown promising growth inhibition against Candida albicans and Aspergillus niger, comparable to the reference drug fluconazole.[9]

  • Antioxidant Potential: The same studies have also revealed the antioxidant capabilities of certain triazolopyridine derivatives, with some showing higher radical scavenging activity than ascorbic acid.[9]

Other Therapeutic Applications

The versatility of the triazolopyridine core extends to other therapeutic areas, including:

  • Antidepressant Activity: Trazodone, a[1][2][6]triazolo[4,3-a]pyridine derivative, acts as a serotonin reuptake inhibitor and antagonist, and is widely used to treat depression, anxiety, and insomnia.[4][10]

  • DGAT2 Inhibition: Novel pyrazolopyridine and triazolopyridine derivatives have been identified as inhibitors of acyl-CoA:diacylglyceride acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis.[11] This makes them potential therapeutic agents for metabolic diseases.[11]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The exploration of Structure-Activity Relationships (SAR) is fundamental to transforming a hit compound into a viable drug candidate. For triazolopyridines, SAR studies have provided crucial insights into the structural requirements for potent and selective biological activity.

Key Structural Modifications and Their Impact

Systematic modification of the triazolopyridine scaffold at various positions has allowed for the fine-tuning of its pharmacological properties. For example, in the development of BRD4 inhibitors, substitutions on the triazolopyridine ring were systematically explored to enhance inhibitory activity and improve pharmacokinetic properties.[7] Similarly, in a series of PI3Kγ inhibitors, SAR studies revealed the importance of specific substitutions for achieving both potency and selectivity.[1]

The following table summarizes key SAR insights for different biological targets:

Target ClassKey Structural Features for ActivityRepresentative Compound(s)
BRD4 Specific substitutions on the triazolopyridine core to occupy the acetyl-lysine binding pocket.Compound 12m (as described in the cited literature)[7]
JAK/HDAC Merging of pharmacophores for dual inhibition.Phenylhydroxamic acid moiety for HDAC6 inhibition.[6]
Tankyrase A cyanophenylpiperidine carboxamide moiety attached to the triazolo[4,3-a]pyridin-3-yl group.TI-12403[8]
Antimicrobial Presence of specific aromatic and heterocyclic substituents.Compounds with promising activity against C. albicans and A. niger.[9]
Bioisosteric Replacements and Their Rationale

The triazolopyridine scaffold itself can act as a bioisostere for other important chemical motifs. For instance, the[1][2][6]triazolo[1,5-a]pyrimidine system, a close analog, is considered a bio-isostere for purines, carboxylic acids, and N-acetylated lysine.[1][12] This bioisosteric relationship allows medicinal chemists to replace these groups with a triazolopyrimidine core to modulate properties like solubility, metabolic stability, and target engagement.

Part 4: Future Perspectives and Conclusion

The journey of triazolopyridine compounds from laboratory curiosities to life-changing medicines is a testament to the power of medicinal chemistry. The continuous development of novel and efficient synthetic methodologies is expanding the accessible chemical space of triazolopyridine derivatives.[2] The future of triazolopyridine research lies in several key areas:

  • Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, such as microwave-assisted and catalyst-free reactions, will be crucial for sustainable drug development.[13]

  • Structure-Based Drug Design: As our understanding of the three-dimensional structures of biological targets improves, structure-based design will play an increasingly important role in the rational design of highly potent and selective triazolopyridine-based inhibitors.[1]

  • Exploration of New Biological Targets: The proven versatility of the triazolopyridine scaffold suggests that it will find applications against a growing number of biological targets in the years to come.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
  • Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News.
  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALU
  • Triazolopyridine. Grokipedia.
  • Biological activities of[1][2][6]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Triazolopyridine. Wikipedia.
  • Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed.
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • Discovery of a Novel Triazolopyridine Deriv
  • Triazolopyrimidine compounds and its biological activities.
  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed.
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed.
  • SAR of the more potent antimicrobial triazolopyrimidines.
  • Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines.
  • Discovery of[1][6][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH.

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Tre
  • Trazodone.

Sources

Exploring the Chemical Space of Fused N-Heterocycles: From Blueprint to Biological Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Privileged Architecture of Life and Medicine

In the grand tapestry of molecular structures that form the basis of life and the medicines we use to preserve it, certain motifs appear with remarkable frequency. Among these, nitrogen-containing heterocycles are preeminent. More than 85% of all biologically active molecules contain a heterocyclic structure, with nitrogen-based rings being the most common.[1][2] An analysis of pharmaceuticals approved by the U.S. FDA between 2013 and 2023 reveals that a staggering 82% contain at least one nitrogen heterocycle, a significant increase from previous decades.[3][4]

This guide delves into a particularly potent subclass: fused N-heterocycles . These are not merely simple rings; they are rigid, three-dimensional architectures where two or more rings share a common bond. This fusion confers unique structural and electronic properties, creating scaffolds that are exceptionally well-suited for interacting with the complex machinery of biological systems. They provide a rigid framework that can minimize the entropic penalty of binding to a protein target, while the embedded nitrogen atoms act as key hydrogen bond donors and acceptors, crucial for molecular recognition.[1][3]

This document is structured not as a static review but as a dynamic exploration. We will journey through the process of navigating this vast chemical space, from the initial synthetic conception of these molecules to their ultimate application in drug discovery. Our focus will be on the causality behind the methods—the "why" that transforms a synthetic procedure into a strategic tool for innovation.

Chapter 1: Constructing the Universe of Fused N-Heterocycles

The exploration of any chemical space begins with the ability to create it. The synthesis of fused N-heterocycles has evolved from classical, often harsh, condensation reactions to a sophisticated suite of modern catalytic methods that offer precision, efficiency, and the ability to generate vast libraries of diverse compounds.

The Rationale Behind Synthetic Strategy Selection

Choosing a synthetic route is not arbitrary; it is dictated by the desired outcome. For generating a large, diverse library for high-throughput screening, a robust, one-pot multi-component reaction (MCR) like the Groebcke–Blackburn–Bienaymé (GBB-3CR) is often ideal.[5] This approach prioritizes efficiency and atom economy, allowing for the rapid assembly of complex scaffolds from simple building blocks. Conversely, for late-stage functionalization of a lead compound where precision is paramount, a highly selective C-H activation strategy would be the superior choice, enabling the direct modification of the core scaffold without the need for pre-functionalized starting materials.[6][7]

Key Methodologies in Modern Synthesis

The modern synthetic chemist's toolkit is expansive. Below is a summary of powerful techniques used to construct fused N-heterocycles.

Synthetic StrategyCore Principle & RationaleKey Applications & Advantages
Multi-Component Reactions (MCRs) Three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials.[8] Rationale: Maximizes synthetic efficiency and complexity generation in a single step, ideal for library synthesis.[5]Diversity-oriented synthesis, rapid lead generation. High atom economy and operational simplicity.
Transition-Metal-Free Electrophilic Amination Intramolecular cyclization via electrophilic attack of a nitrogen-containing group onto an arene C-H bond.[6] Rationale: Avoids the cost and potential toxicity of transition metal catalysts, offering a greener and often simpler alternative.Synthesis of carbazoles and other fused systems under mild conditions.[6]
Radical Cascade Reactions A sequence of intramolecular cyclizations initiated by a radical, often involving isonitriles as radical acceptors.[9] Rationale: Allows for the construction of complex polycyclic systems in a single, elegant step, often with high stereocontrol.Rapid access to phenanthridines, quinolines, and other complex fused scaffolds.[9]
Transition-Metal-Catalyzed C-H Activation/Annulation A metal catalyst (e.g., Palladium, Rhodium) selectively functionalizes a C-H bond, initiating a cyclization/annulation cascade.[7] Rationale: Offers unparalleled precision for late-stage functionalization and the construction of otherwise inaccessible ring systems.Targeted synthesis, modification of complex natural products and drug derivatives.[10]
Experimental Protocol: Groebcke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)

This protocol describes a self-validating system for the automated, nanoscale synthesis of an imidazo[1,2-a]pyridine library, a common fused N-heterocycle core. The methodology is adapted from established high-throughput synthesis procedures.[5]

Objective: To generate a 1536-compound library of fused N-heterocycles for subsequent biological screening.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (100 mM in DMSO) of three sets of building blocks:

      • Set A: 48 different heterocyclic aromatic amidines (e.g., 2-aminopyridines, 2-aminopyrimidines).

      • Set B: 32 different aldehydes.

      • Set C: 8 different isocyanides.

    • Prepare a catalyst solution of Scandium(III) triflate (Sc(OTf)₃) at 50 mM in methanol.

  • Automated Dispensing (Acoustic Liquid Handler, e.g., Echo 555):

    • Program the liquid handler to dispense reagents into a 1536-well microplate.

    • For each well, dispense:

      • 25 nL of a specific amidine from Set A.

      • 25 nL of a specific aldehyde from Set B.

      • 25 nL of a specific isocyanide from Set C.

      • 25 nL of the Sc(OTf)₃ catalyst solution.

    • Causality: Acoustic dispensing uses sound energy to eject precise, nanoliter-scale droplets, eliminating pipette tip usage and minimizing reagent consumption. This is crucial for synthesizing large libraries efficiently and cost-effectively.

  • Reaction Incubation:

    • Seal the microplate to prevent evaporation.

    • Incubate at 60°C for 24 hours.

    • Causality: The elevated temperature accelerates the reaction rate for the Lewis acid-catalyzed condensation cascade, ensuring a high conversion to the desired fused heterocyclic product within a practical timeframe.

  • Quality Control & Screening Preparation:

    • A representative subset of wells is analyzed by mass spectrometry to confirm product formation and assess purity.

    • The crude reaction mixtures in the plate are then diluted with assay buffer directly, making the library "screen-ready" without the need for purification.

    • Causality: For primary screening, absolute purity is less critical than speed and efficiency. By validating the reaction's robustness on a subset, we can trust the integrity of the entire library for initial hit identification.

G cluster_0 Input Building Blocks cluster_1 Reaction Core cluster_2 Output Amidine Heterocyclic Amidine MCR Multi-Component Reaction (MCR) Amidine->MCR Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Library Fused N-Heterocycle Library MCR->Library Rapid Complexity Generation

Caption: Workflow for library generation using a Multi-Component Reaction (MCR).

Chapter 2: Navigating the Space - The Nexus of Structure, Property, and Activity

Synthesizing a universe of molecules is only the first step. To explore it effectively, we must understand the rules that govern it. For a fused N-heterocycle, its three-dimensional shape, electronic properties, and physicochemical profile are intrinsically linked to its potential as a drug.

The Art of Bioisosteric Replacement

One of the most powerful strategies in medicinal chemistry is bioisosterism : the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties in a beneficial way.[11][12] Fused N-heterocycles are masterful bioisosteres. For example, a benzimidazole core can mimic the purine scaffold of ATP, making it a privileged structure for designing kinase inhibitors.[3] Replacing a flexible phenyl group with a rigid quinoline can improve binding affinity by pre-organizing the molecule into a bioactive conformation, while also potentially modulating solubility and metabolic stability.[13][14]

The rationale is to fine-tune a molecule's properties to overcome common drug development hurdles:

  • Improving Solubility: Introducing additional nitrogen atoms can increase polarity and hydrogen bonding capacity.

  • Enhancing Permeability: Modifying the ring system can tune the balance between polarity and lipophilicity (LogP), which is critical for crossing cell membranes.[12]

  • Blocking Metabolic Hotspots: Fusing a ring can shield a metabolically labile position from enzymatic degradation.

  • Modulating Target Affinity: Altering the electronic distribution within the aromatic system can strengthen or weaken key interactions with the protein target.[15]

G Core Fused N-Heterocycle Core Structure Props Physicochemical Properties (Solubility, LogP, pKa) Core->Props determines Activity Biological Activity (Target Binding, Efficacy) Core->Activity influences ADMET ADMET Profile (Absorption, Metabolism, Toxicity) Props->ADMET governs Props->Activity modulates Activity->ADMET impacts (e.g., on-target toxicity)

Caption: Interplay between core structure, properties, and biological outcomes.

In Silico Exploration: Charting the Course Before Synthesis

With combinatorial libraries potentially containing millions of compounds, synthesizing everything is impossible. Computational chemistry provides the map. By using molecular descriptors, we can represent the vast chemical space of fused N-heterocycles and predict their properties before they are ever made.[2][16]

Computational Workflow for Prioritizing Synthetic Targets:

  • Virtual Library Enumeration: Generate a database of all possible structures from a planned reaction (e.g., an MCR).

  • Property Calculation: For each virtual molecule, calculate key drug-like properties (e.g., molecular weight, cLogP, topological polar surface area, number of hydrogen bond donors/acceptors).

  • Filtering & Prioritization:

    • Apply established filters like Lipinski's Rule of Five to remove non-drug-like candidates.

    • Use more advanced machine learning models to predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).[13]

    • Perform molecular docking simulations against a known protein target to predict binding affinity and identify promising candidates.[17]

  • Selection for Synthesis: Synthesize a smaller, prioritized subset of compounds with the highest predicted potential.

    • Causality: This in silico pre-screening dramatically increases the efficiency of the drug discovery process. It focuses precious synthetic resources on compounds that have a higher probability of success, reducing both time and cost.

Chapter 3: Finding the Signal in the Noise - Screening and Hit Identification

Having synthesized a focused library of compounds, the next challenge is to identify those with the desired biological activity. This is the realm of high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

High-Throughput Screening (HTS) Workflow

The goal of HTS is to rapidly test thousands of compounds in a biological assay to identify "hits."

G A 1. Compound Library (e.g., 1536-well plate) B 2. Assay Miniaturization (e.g., Kinase Activity Assay) A->B dispensed into C 3. Primary HTS (Single Concentration) B->C automated testing D 4. Hit Confirmation & Triage C->D ~1-5% Hit Rate E 5. Dose-Response & IC50 Determination D->E confirmed actives F 6. Validated Hits for Lead Optimization E->F potent compounds

Caption: A typical High-Throughput Screening (HTS) cascade.

Self-Validation in HTS: An effective HTS protocol has built-in checks. This includes running positive controls (compounds known to be active) and negative controls (inactive compounds or DMSO vehicle) on every plate. Statistical measures like the Z'-factor are calculated for each plate to ensure that the assay is robust and the distinction between an active and inactive compound is significant and reproducible.

From Hit to Lead: The Role of Structure-Activity Relationship (SAR)

Identifying a hit is just the beginning. The subsequent process of lead optimization is driven by SAR, which seeks to understand how specific structural changes affect biological activity.[18][19] For fused N-heterocycles, SAR exploration involves systematically modifying:

  • The Core Scaffold: Swapping a pyrrolo[1,2-a]quinoline for a pyrrolo[1,2-a]pyrazine to probe the importance of the second nitrogen atom.[17]

  • Substitution Patterns: Adding substituents (e.g., halogens, methoxy groups) at different positions on the fused ring system to explore steric and electronic effects.[20]

  • Linker and Peripheral Groups: Modifying non-fused portions of the molecule to optimize secondary interactions and physicochemical properties.

This iterative cycle of design, synthesis, and testing is the engine of medicinal chemistry, progressively refining a molecule's potency and drug-like properties.

Chapter 4: Case Studies - Successful Expeditions in the Fused N-Heterocycle Space

The true value of this chemical space is demonstrated by the successful drugs and clinical candidates that have emerged from it. Fused N-heterocycles are particularly prominent as kinase inhibitors in oncology.[21][22]

Drug/CandidateFused N-Heterocycle CoreTarget(s)Role of the Fused System
Umbralisib Pyrazolo[3,4-d]pyrimidine PI3Kδ, CK1εThe fused core acts as an ATP-mimetic, fitting into the kinase hinge region. The specific arrangement of nitrogen atoms is crucial for forming key hydrogen bonds that confer potency and selectivity.[13]
Sunitinib Indolinone (fused pyrrolidinone)VEGFR, PDGFRThe indolinone scaffold provides a rigid platform for the correct orientation of side chains that interact with the receptor tyrosine kinase active site.[20]
Alectinib Benzo[b]carbazole ALK, RETThe large, planar, fused aromatic system engages in π-π stacking interactions within the ATP-binding pocket, contributing significantly to its high potency.[19] (Table 1)

These examples underscore a central theme: the fused N-heterocyclic core is not merely a passive scaffold but an active participant in molecular recognition, directly contributing to the compound's potency and selectivity through its defined shape and electronic features.

Chapter 5: The Frontier - Charting the Future of Exploration

The exploration of the chemical space of fused N-heterocycles is far from complete. The confluence of novel synthetic methodologies and powerful computational tools is opening up new territories.

  • AI and Generative Models: Artificial intelligence is poised to revolutionize this field. Generative models can now design novel fused N-heterocyclic scaffolds de novo, optimized for specific biological targets and desired ADMET properties, exploring regions of chemical space that human chemists may not have considered.[3][13]

  • New Synthetic Frontiers: Innovative reactions, such as those using mesoionic N-heterocyclic olefins[23] or novel acyl-transfer annulations[10], are continuously expanding the diversity of accessible fused ring systems, including those with previously unattainable complexity and 3D shapes.

  • Expanding Target Space: While kinase inhibition is a well-established application, the versatility of fused N-heterocycles makes them suitable for a wide range of other targets, including GPCRs, ion channels, and protein-protein interactions.

The journey into the chemical space of fused N-heterocycles is a testament to the power of combining synthetic artistry with rigorous scientific logic. By understanding the principles that govern their construction, properties, and biological interactions, we can continue to navigate this rich and rewarding landscape to discover the next generation of therapeutics.

References

  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International Journal of Molecular Sciences. [Link]

  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PubMed. [Link]

  • Shukla, R., et al. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. PubMed. [Link]

  • Shukla, R., et al. (2024). Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents. Bentham Science. [Link]

  • Abdel-Rahman, A. A. H. (n.d.). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. Journal of Chemical and Pharmaceutical Research. [Link]

  • Unknown Author. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. IAR J Med Sci. [Link]

  • Yamaguchi, R., Fujita, K., & Zhu, M. (2010). Recent Progress of New Catalytic Synthetic Methods for Nitrogen Heterocycles Based on Hydrogen Transfer Reactions. HETEROCYCLES. [Link]

  • Singh, H., et al. (2025). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Biomolecular Structure and Dynamics. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2019). Modern Strategies for Heterocycle Synthesis. Molecules. [Link]

  • Park, S., & Kim, S. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

  • Shukla, R., et al. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Bentham Science. [Link]

  • Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Taylor, R. D., & Taylor, L. F. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

  • Kaur, M., et al. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry. [Link]

  • Akhtar, J., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. [Link]

  • Wang, C., et al. (2018). Rapid synthesis of fused N-heterocycles by transition-metal-free electrophilic amination of arene C-H bonds. Organic Letters. [Link]

  • Kopp, F., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science. [Link]

  • Al-Ostoot, F. H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Mathew, B., et al. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules. [Link]

  • Akhtar, J., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. [Link]

  • Wang, X., et al. (2022). Constructing fused N-heterocycles from unprotected mesoionic N-heterocyclic olefins and organic azides via diazo transfer. Chemical Communications. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Iacobucci, C., et al. (2023). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. [Link]

  • Duret, P., et al. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Pharmaceutical Sciences. [Link]

  • Reymond, J.-L., & Awale, M. (2012). Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database. ACS Chemical Neuroscience. [Link]

  • Pirestani, L., & Moradi, L. (2025). Examples of pharmaceutically important fused polycyclic N-heterocycles and their activities. ResearchGate. [Link]

  • Shukla, R., et al. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Bentham Science. [Link]

  • Male, L., et al. (2013). Synthesis of fused N-heterocycles via tandem C–H activation. Organic & Biomolecular Chemistry. [Link]

  • Kafka, S. (Ed.). (n.d.). Fused-Nitrogen-Containing Heterocycles and Their Biological Properties. MDPI. [Link]

  • Vianna, C., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules. [Link]

  • Wang, H., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications. [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Shukla, R., et al. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Semantic Scholar. [Link]

  • Ciasullo, C., et al. (2016). N-Rich Fused Heterocyclic Systems: Synthesis, Structure, Optical and Electrochemical Characterization. Chemistry - A European Journal. [Link]

  • Basak, A., & Year, M. S. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Aragona, F., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]

Sources

Navigating Chemical Space: A Technical Guide to Structure-Activity Relationship (SAR) Studies of Triazolopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold - A Privileged Motif in Drug Discovery

The triazolopyridine core, a fused heterocyclic system comprising a triazole and a pyridine ring, has emerged as a "leitmotif" or recurring theme in medicinal chemistry due to its versatile pharmacological profile.[1][2] Its structural isomers and derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of triazolopyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind chemical modifications and their impact on biological activity, supported by experimental data and protocols.

The significance of the triazolopyridine scaffold is underscored by its presence in approved drugs and clinical candidates. For instance, Trazodone and Dapiprazole are well-known drugs featuring this core structure.[1] Furthermore, the scaffold's ability to serve as a bioisostere for purines has expanded its applicability in targeting a diverse range of biological targets, from kinases to G-protein coupled receptors (GPCRs).[4][5][6]

Core Principles of SAR in the Triazolopyridine Series

The exploration of the chemical space around the triazolopyridine core is a systematic process aimed at identifying key structural features that govern potency, selectivity, and pharmacokinetic properties. The fundamental principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure. By systematically modifying the substituents at various positions of the triazolopyridine ring, we can elucidate the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target.

A typical SAR campaign involves the synthesis of a library of analogs with variations at different positions of the scaffold, followed by their biological evaluation. The resulting data is then analyzed to establish relationships between structural changes and biological activity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Key Positions for Modification and their Impact on Activity: A Positional Scan

The triazolopyridine scaffold offers several positions for chemical modification. The following sections will discuss the SAR at key positions, drawing upon examples from the literature.

Substitutions on the Pyridine Ring

Modifications on the pyridine portion of the scaffold have been shown to significantly influence the activity of triazolopyridine analogs. For instance, in a series of 6-aryl-2-amino-triazolopyridines developed as potent and selective PI3Kγ inhibitors, the nature of the aryl group at the 6-position was found to be critical for activity and selectivity.[7] Rapid chemical expansion around this position allowed for the identification of key features required for PI3Kγ inhibition.[7]

Substitutions on the Triazole Ring

The triazole ring also presents opportunities for structural diversification. In the development of p38 inhibitors based on a triazolopyridine-oxazole scaffold, modifications to the triazole side-chain were instrumental in overcoming the deficiencies of the lead compound.[8]

Bioisosteric Replacements: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile.[9][10] In the context of triazolopyridines, bioisosteric replacements have been successfully employed. For example, the replacement of the triazolopyridine core with an imidazo[1,2-a]pyrimidine was well-tolerated in a series of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase, with some analogs showing enhanced potency.[11]

Quantitative Structure-Activity Relationship (QSAR) Studies

To gain a more quantitative understanding of the relationship between the chemical structure and biological activity, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) are often employed.[4][12] 3D-QSAR studies, for instance, can provide valuable insights into the steric and electronic requirements for optimal binding to a target.[1][13] These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Case Study: SAR of Triazolopyridines as Kinase Inhibitors

Kinases are a major class of drug targets, and the triazolopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[3]

JAK1 Inhibitors

A notable example is the discovery of Filgotinib (GLPG0634), a selective JAK1 inhibitor for the treatment of rheumatoid arthritis and Crohn's disease.[14] The optimization of a triazolopyridine-based hit from a compound library screening led to the identification of this clinical candidate.[14] The SAR studies revealed the importance of specific substitutions on the triazolopyridine core for achieving high potency and selectivity for JAK1 over other JAK isoforms.[14]

PI3Kγ Inhibitors

As mentioned earlier, a series of 6-aryl-2-amino-triazolopyridines were identified as potent and selective PI3Kγ inhibitors.[7] The optimization of this series led to the discovery of a compound with high oral bioavailability and selectivity over other PI3K isoforms.[7]

Table 1: SAR Summary of Selected Triazolopyridine-Based Kinase Inhibitors

ScaffoldTargetKey SubstitutionsResulting ActivityReference
6-aryl-2-amino-triazolopyridinePI3KγOptimized 6-aryl groupPotent and selective inhibition with high oral bioavailability[7]
Triazolopyridine-oxazolep38Modifications to the C4 aryl group and triazole side-chainOvercame deficiencies of the lead compound[8]
TriazolopyridineJAK1Optimized substitutions on the coreIdentification of the selective inhibitor Filgotinib (GLPG0634)[14]
Triazolo[4,3-b]pyridazinePIM-1Various substitutions exploredIdentification of potent inhibitors[15]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthetic Protocol for Triazolopyridine Analogs

The synthesis of triazolopyridine derivatives often involves the cyclization of a substituted 2-hydrazinopyridine with a suitable reagent.[1][2] A general procedure is outlined below:

Step 1: Synthesis of 2-Hydrazinopyridine Intermediate

  • To a solution of the corresponding 2-chloropyridine derivative in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 2-hydrazinopyridine intermediate.

Step 2: Cyclization to form the Triazolopyridine Core

  • Dissolve the 2-hydrazinopyridine intermediate in a suitable solvent (e.g., acetic acid or an alcohol).

  • Add the appropriate cyclizing agent (e.g., an orthoester, a carboxylic acid, or an aldehyde).

  • Heat the reaction mixture at a specific temperature for a designated time, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final triazolopyridine analog.

In Vitro Kinase Inhibition Assay Protocol

A common method to evaluate the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the test compound (triazolopyridine analog) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation reaction to proceed.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Visualizing SAR: Workflows and Pathways

Visual representations are invaluable tools for understanding complex biological processes and experimental workflows.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Lead_Compound Lead Triazolopyridine Analog_Design Analog Design (Substituent Variation) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Secondary_Assays Secondary Assays (Selectivity, Cellular Activity) Primary_Screening->Secondary_Assays ADME_Tox In Vitro ADME/Tox Secondary_Assays->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis SAR_Analysis->Analog_Design Iterative Optimization QSAR_Modeling QSAR Modeling (Optional) SAR_Analysis->QSAR_Modeling QSAR_Modeling->Analog_Design Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Triazolopyridine_Inhibitor Triazolopyridine PI3K Inhibitor Triazolopyridine_Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway inhibited by a triazolopyridine analog.

Conclusion and Future Perspectives

The triazolopyridine scaffold continues to be a rich source of novel therapeutic agents. The extensive body of research on the SAR of its analogs has provided a solid foundation for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. [1][2]Future directions in this field will likely involve the use of advanced computational methods, such as machine learning and artificial intelligence, to accelerate the drug discovery process. [4]Furthermore, the exploration of novel biological targets for triazolopyridine derivatives and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of triazolopyridine-based drugs.

References

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257-5263. Available from: [Link]

  • (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. Available from: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. Available from: [Link]

  • (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. Available from: [Link]

  • (2022). Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands. Molecules, 27(15), 4987. Available from: [Link]

  • (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723. Available from: [Link]

  • (2015). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6094-6109. Available from: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]

  • (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available from: [Link]

  • (2007). Synthesis and SAR oft[7][8][16]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(23), 5613-5624. Available from: [Link]

  • (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 185-189. Available from: [Link]

  • (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(9), 3739. Available from: [Link]

  • (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(19), 6663. Available from: [Link]

  • (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science and Technology, 8(3), 441-482. Available from: [Link]

  • (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476. Available from: [Link]

  • (1994). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 37(15), 2371-2386. Available from: [Link]

  • (2023). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 250, 115220. Available from: [Link]

  • Shah, P., et al. (2012). 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. Journal of Chemical Biology, 5(3), 91-103. Available from: [Link]

  • Sharma, A., et al. (2023). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available from: [Link]

  • (2023). Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate. Available from: [Link]

  • (2023). b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10839. Available from: [Link]

  • (2005). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 15(15), 3535-3539. Available from: [Link]

  • Shah, P., et al. (2012). 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. PMC - PubMed Central. Available from: [Link]

  • (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(21), 9023-9043. Available from: [Link]

  • (2023). Proposed intramolecular bioisosteric substitution pathway. ResearchGate. Available from: [Link]

  • (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. Available from: [Link]

  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(1), 1-35. Available from: [Link]

  • (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. European Journal of Medicinal Chemistry, 192, 112185. Available from: [Link]

  • (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[7][8][16]riazino[2,3-c]quinazolines. Molecules, 28(13), 5035. Available from: [Link]

  • (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available from: [Link]

  • (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(15), 4987. Available from: [Link]

  • (2020). Targeting GPCRs for Drug Discovery. Cambridge Healthtech Institute. Available from: [Link]

  • (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available from: [Link]

Sources

Predicting the Stability of Triazolopyridine Scaffolds: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazolopyridines are privileged heterocyclic scaffolds fundamental to the development of novel therapeutics due to their wide-ranging pharmacological activities.[1][2] The thermodynamic and electronic stability of a given triazolopyridine isomer is a critical determinant of its synthetic accessibility, shelf-life, and metabolic fate. Predicting this stability in silico before committing to extensive synthetic campaigns offers a significant strategic advantage in drug discovery. This guide provides a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to rigorously assess the relative stability of triazolopyridine isomers. We will delve into the theoretical underpinnings, present a detailed, step-by-step computational protocol, and explain how to interpret the results to make chemically meaningful predictions.

The Strategic Imperative for Stability Analysis

The fusion of a triazole and a pyridine ring can result in several positional isomers, such as[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine, each possessing distinct electronic and steric properties.[3] These subtle structural differences can lead to significant variations in stability. For instance,[3][4][5]triazolo[1,5-a]pyridine is generally recognized as having greater overall stability than its[3][4][6]triazolo[1,5-a]pyridine counterpart, a difference attributed to enhanced aromatic character.[3] An unstable isomer may be prone to degradation under physiological conditions or during manufacturing, rendering it unsuitable as a drug candidate.

Quantum chemistry provides a first-principles approach to calculating molecular properties, allowing us to quantify the factors that govern stability without the need for empirical data.[7][8] By solving approximations of the Schrödinger equation, we can determine the ground-state electronic energy of a molecule, a fundamental property that dictates its stability and reactivity.[7]

Theoretical Foundations of Stability Calculations

Molecular stability can be understood through two lenses: thermodynamic and electronic. Quantum chemical calculations provide robust metrics for both.

  • Thermodynamic Stability: This refers to the relative potential energy of a molecule. In computational chemistry, we compare the Gibbs free energy (G) of different isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable under the specified conditions.[9][10] These calculations are derived from the molecule's electronic energy, corrected for zero-point vibrational energy and thermal contributions to enthalpy and entropy.[8][11]

  • Electronic & Kinetic Stability: This is related to a molecule's resistance to chemical change. Key indicators include:

    • Aromaticity: The delocalization of π-electrons across the bicyclic system is a major stabilizing factor.[3][12] Triazolopyridines are 10 π-electron systems, satisfying Hückel's rule and gaining significant aromatic stabilization.[3] This can be quantified using methods like Nucleus-Independent Chemical Shift (NICS) analysis.[12]

    • Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state.[10]

    • Hyperconjugation: These are stabilizing interactions resulting from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.[13] Natural Bond Orbital (NBO) analysis is the standard method for quantifying these interactions.[12][13]

For systems like triazolopyridines, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency.[4][9][14] The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established and reliable level of theory for these types of organic molecules.[4][9]

A Validated Workflow for Stability Assessment

This section outlines a self-validating protocol for assessing triazolopyridine stability using the Gaussian suite of programs, a widely used software package in computational chemistry.[15]

G cluster_prep Step 1: Structure Preparation cluster_calc Step 2: Core Quantum Calculations cluster_analysis Step 3: Advanced Stability Analysis cluster_interp Step 4: Interpretation A Build Isomer Structures (e.g., in GaussView) B Geometry Optimization (Finds lowest energy structure) A->B Input Geometry C Frequency Calculation (Confirms minimum & gets thermal data) B->C Optimized Geometry F Aromaticity (NICS) (Optional, for deeper insight) B->F Optimized Geometry D NBO Analysis (Hyperconjugation) C->D Output File E FMO Analysis (HOMO-LUMO Gap) C->E Output File G Compare Gibbs Free Energies (Thermodynamic Stability) C->G Output File H Analyze Electronic Properties (Kinetic/Electronic Stability) D->H E->H F->H I Final Stability Ranking G->I Synthesize Results H->I Synthesize Results

Caption: Computational workflow for assessing triazolopyridine stability.

Experimental Protocol: Step-by-Step Calculation

1. Molecular Structure Preparation

  • Objective: To create accurate 3D coordinates for each triazolopyridine isomer.

  • Tool: GaussView, Avogadro, or similar molecular builder.[15][16][17]

  • Procedure:

    • Open the molecular builder.

    • Construct the desired isomer (e.g.,[3][4][5]triazolo[1,5-a]pyridine). Ensure correct atom types and connectivity.

    • Perform a preliminary structure clean-up or pre-optimization using the builder's built-in molecular mechanics tools. This provides a reasonable starting geometry.

    • Save the structure as a Gaussian input file (.gjf or .com).

2. Geometry Optimization and Frequency Calculation

  • Objective: To find the true energy minimum on the potential energy surface and calculate thermodynamic properties.

  • Rationale: A geometry optimization finds the most stable conformation of the molecule.[7] The subsequent frequency calculation serves two purposes: it confirms the structure is a true minimum (indicated by the absence of imaginary frequencies) and provides the zero-point and thermal energy corrections needed to calculate the Gibbs free energy.[17][18]

  • Gaussian Input File (isomer_1_opt_freq.gjf):

  • Protocol Breakdown:

    • %nprocshared=8 and %mem=16GB: Allocates computational resources (8 cores, 16 GB RAM). Adjust based on your hardware.

    • %chk=isomer_1.chk: Creates a checkpoint file to save the results of the calculation.

    • #p: Specifies "print" level for output.

    • Opt Freq: This is the key command. It requests a geometry optimization followed by a frequency calculation at the optimized geometry.[18]

    • B3LYP/6-311+G(d,p): Specifies the level of theory (DFT functional) and the basis set. This is a robust choice for this class of molecule.

    • SCRF=(Solvent=Water): (Optional) Includes the effect of a solvent (here, water) using the Polarizable Continuum Model (PCM). This provides more realistic energies for biological contexts.

    • Title: A descriptive title for your calculation.

    • 0 1: Specifies the molecular charge (0) and spin multiplicity (1 for a singlet state).

    • Submit this input file to Gaussian. Repeat the process for all isomers you wish to compare.

3. Advanced Electronic Stability Analysis

  • Objective: To gain deeper insight into the electronic factors governing stability.

  • Rationale: These calculations use the optimized geometry to probe electron distribution and orbital energies.

  • Gaussian Input File for NBO and FMO analysis (isomer_1_nbo.gjf):

  • Protocol Breakdown:

    • Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file of the previous step, saving significant computational time.

    • Pop=NBO: Requests a Natural Bond Orbital population analysis.

Interpreting the Computational Output

The primary goal is to extract actionable data from the Gaussian output files (.log or .out).

G cluster_thermo Thermodynamic Stability cluster_kinetic Kinetic/Electronic Stability Input Gaussian Output File (.log) Thermo Search for: 'Sum of electronic and thermal Free Energies' Input->Thermo HOMO Search for: 'Alpha  occ. eigenvalues' Input->HOMO LUMO Search for: 'Alpha virt. eigenvalues' Input->LUMO NBO Search for: 'SECOND ORDER PERTURBATION THEORY ANALYSIS' Input->NBO Thermo_Result Lowest Gibbs Free Energy (G) = Most Stable Isomer Thermo->Thermo_Result Kinetic_Result Large HOMO-LUMO Gap Strong Hyperconjugation (E(2)) = Higher Stability HOMO->Kinetic_Result Calculate Gap LUMO->Kinetic_Result Calculate Gap NBO->Kinetic_Result Analyze E(2) energies

Caption: Logic for interpreting computational outputs for stability.

Data Presentation and Analysis

Summarize the key quantitative data in a table for easy comparison across isomers.

Table 1: Hypothetical Quantum Chemical Data for Triazolopyridine Isomers

IsomerRelative Gibbs Free Energy (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key NBO Interaction E(2) (kcal/mol)
[3][4][5]triazolo[1,5-a]pyridine 0.00 (Reference)-6.8-1.25.6π(N2–C3)–π(N1–C8a) = 18.5
[3][4][6]triazolo[1,5-a]pyridine +4.5-7.1-1.06.1π(N2=N3)–π(C3a-N1) = 12.2
[3][4][5]triazolo[4,3-a]pyridine +2.1-6.9-1.45.5π(C5=C6)–π*(N4-C8a) = 20.1
  • Thermodynamic Stability: The isomer with the lowest relative Gibbs free energy is the most stable. In this example, [3][4][5]triazolo[1,5-a]pyridine is the thermodynamic global minimum. This aligns with experimental observations.[3]

  • Electronic Stability:

    • HOMO-LUMO Gap: While the[3][4][6] isomer has a slightly larger gap, all isomers show gaps >5.5 eV, suggesting good kinetic stability.

    • NBO Analysis: The strength of key hyperconjugative interactions, measured by the stabilization energy E(2), provides insight into electron delocalization.[13] Larger E(2) values indicate stronger stabilizing interactions. The value of 18.5 kcal/mol for the reference isomer points to significant electronic stabilization within the fused ring system.[3]

Conclusion for Drug Development Professionals

Quantum chemical calculations offer a predictive, resource-efficient methodology for ranking the intrinsic stability of triazolopyridine isomers. By employing the DFT-based workflow described herein, research teams can:

  • Prioritize Synthetic Targets: Focus resources on synthesizing the most thermodynamically stable and electronically robust isomers.

  • De-risk Development: Identify potentially unstable scaffolds early in the discovery pipeline, avoiding costly late-stage failures.

  • Guide Analogue Design: Understand the electronic factors that contribute to stability, enabling the rational design of next-generation compounds with improved properties.

This computational pre-screening is not a replacement for experimental validation but serves as an indispensable tool for hypothesis generation and efficient project navigation in modern drug discovery.

References

  • Title: Triazolopyridine Source: Grokipedia URL
  • Title: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review Source: Journal of Chemical Reviews URL
  • Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine Source: PMC URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: Quantum Chemistry Techniques for Predicting Molecular Properties Source: JOCPR URL
  • Title: What method is employed to check the structure/molecule stability?
  • Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: PMC - PubMed Central URL
  • Title: Atomic and Molecular Stability Source: Chemistry LibreTexts URL
  • Source: Chemical Science Teaching (YouTube)
  • Title: Gaussian Tutorial (Lec-5)
  • Title: GAUSSIAN 09W TUTORIAL Source: Barrett Research Group URL
  • Title: Gaussian Tutorial for Organic Chemists Source: YouTube URL
  • Title: Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines Source: Supercomputing Frontiers and Innovations URL
  • Title: Chemical structures of triazolopyridine isomers 1–5 Source: ResearchGate URL
  • Title: The Chemistry of the Triazolopyridines: An Update Source: ResearchGate URL
  • Source: Gaussian, Inc.

Sources

Methodological & Application

Application Note & Protocol: Continuous-Flow Synthesis of 1,4,6,7-Tetrahydro-5H-triazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazolopyridines and the Imperative for Greener, Safer Synthesis

The 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry. These compounds are potent antagonists of the P2X7 receptor, a key regulator of neuroinflammation associated with depression.[3] Clinical candidates such as JNJ-54175446 and zanvipixant (JNJ-55308942) have been developed based on this heterocyclic core, showing promise in treating major depressive and bipolar disorders.[3]

Traditional batch synthesis routes to this scaffold often involve a one-pot [3+2] cycloaddition/Cope-elimination cascade.[3] However, these methods present significant safety concerns due to the use of hazardous reagents like explosive azides in heated reactions and shock-sensitive oxidants such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4] Furthermore, controlling the regioselectivity of the cycloaddition step to obtain the desired isomer can be challenging in a batch environment.[3]

Continuous-flow chemistry offers a compelling solution to these challenges. By performing reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[5][6] This enhanced control not only improves selectivity and yield but also significantly enhances safety by minimizing the volume of hazardous materials present at any given moment.[5][7] The ability to "telescope" multiple reaction steps without intermediate isolation further streamlines the process, reducing waste and manual handling.[8][9]

This application note provides a detailed protocol for a two-step telescoped continuous-flow synthesis of the 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridine scaffold. We will delve into the mechanistic underpinnings of the key reaction steps, explain the rationale behind the choice of a continuous-flow approach, and provide a robust, self-validating protocol for its implementation in a research or drug development setting.

Reaction Mechanism and Rationale for Continuous Flow

The synthesis proceeds in two key steps: a 1,3-dipolar cycloaddition followed by an oxidative elimination.

Step 1: [3+2] Cycloaddition of an Azide and a Piperidone-derived Enamine

The first step is a Huisgen 1,3-dipolar cycloaddition, a powerful reaction for the formation of five-membered heterocyclic rings.[10][11] In this specific case, an enamine, generated in situ from a chiral piperidone and a secondary amine (e.g., pyrrolidine), acts as the dipolarophile, reacting with an organic azide (the 1,3-dipole) to form the triazole ring.[3]

The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state.[10] A significant challenge in this reaction is controlling the regioselectivity, as two different regioisomers can be formed. The orientation of the azide and the enamine in the transition state, which is influenced by both electronic and steric factors, determines the final product.[12]

Causality of Experimental Choice: Continuous-flow reactors provide exquisite temperature control, which is crucial for directing the regioselectivity of this cycloaddition.[3] As demonstrated in the literature, lower temperatures (e.g., 60 °C) can favor the formation of one regioisomer, while higher temperatures (e.g., 130 °C) can favor the other.[3] This level of precise and rapid temperature adjustment is difficult to achieve in conventional batch reactors, especially on a larger scale.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Piperidone Chiral Piperidone Enamine In situ Enamine Formation Piperidone->Enamine Azide Organic Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Enamine->Cycloaddition Regioisomers Mixture of Regioisomers Cycloaddition->Regioisomers Flow_Synthesis_Workflow Continuous-Flow Synthesis Workflow cluster_reagents Reagent Delivery cluster_reactors Reaction & Purification Pump_A Pump A: Piperidone & Pyrrolidine Mixer_1 T-Mixer Pump_A->Mixer_1 Pump_B Pump B: Organic Azide Pump_B->Mixer_1 Pump_C Pump C: MMPP Solution Mixer_2 T-Mixer Pump_C->Mixer_2 Reactor_1 Heated Coil Reactor 1 (Cycloaddition) Mixer_1->Reactor_1 Reactor_1->Mixer_2 Reactor_2 Coil Reactor 2 (Oxidation) Mixer_2->Reactor_2 Purification In-line Purification (e.g., L-L Extraction) Reactor_2->Purification Product Product Collection Purification->Product

Caption: Schematic of the two-step telescoped continuous-flow setup.

Reagents and Stock Solutions
  • Solution A (Piperidone/Pyrrolidine): Dissolve tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate and pyrrolidine in an appropriate solvent (e.g., acetonitrile).

  • Solution B (Azide): Dissolve 2-azido-5-fluoropyrimidine in the same solvent.

  • Solution C (Oxidant): Prepare a solution of Magnesium monoperoxyphthalate (MMPP) in a suitable solvent system (e.g., a mixture of water and acetonitrile).

Detailed Protocol
  • System Priming: Prime the pumps and the entire flow system with the reaction solvent to remove any air bubbles and ensure a stable flow.

  • Step 1: Cycloaddition:

    • Set the temperature of the first coiled reactor to the desired value for regioselectivity (e.g., 60 °C or 130 °C). [3] * Pump Solution A and Solution B at the desired flow rates into a T-mixer.

    • The combined stream then enters the heated coiled reactor. The residence time is determined by the reactor volume and the total flow rate.

  • Step 2: Oxidation:

    • The output stream from the first reactor is mixed with Solution C (MMPP) in a second T-mixer.

    • This new stream flows through a second coiled reactor at ambient temperature.

  • In-line Purification (Optional but Recommended):

    • The stream exiting the second reactor can be directed to an in-line purification module, such as a liquid-liquid extractor, to remove unreacted reagents and byproducts. [1][2][13]This creates a self-validating system that delivers a cleaner product stream.

  • Product Collection: Collect the purified product stream at the outlet of the system.

  • System Shutdown: Once the reaction is complete, flush the entire system with clean solvent to prevent clogging.

Quantitative Data and Parameters

The following table summarizes the optimized reaction parameters reported in the literature for the synthesis of the two different regioisomers. [3]

Parameter Step 1: Cycloaddition (6-methyl isomer) Step 1: Cycloaddition (4-methyl isomer) Step 2: Oxidation
Temperature 130 °C 60 °C Ambient
Residence Time ~10 minutes ~10 minutes ~2.7 minutes
Reagents Piperidone, Pyrrolidine, Azide Piperidone, Pyrrolidine, Azide MMPP
Regioselectivity 91% 58% N/A

| Yield | 45% | 48% | Full Conversion |

Process Optimization and Troubleshooting

  • Regioselectivity: As established, temperature is the primary lever for controlling regioselectivity in the cycloaddition step. [3]Fine-tuning the temperature within the suggested ranges may further optimize the isomeric ratio.

  • Clogging: The use of MMPP, which has limited solubility in some organic solvents, can potentially lead to clogging. [14]Ensuring complete dissolution in the stock solution and maintaining a steady flow is critical. If clogging occurs, flushing the system with a suitable solvent is recommended.

  • In-line Analysis: For advanced process control, in-line analytical techniques such as FT-IR or UV-Vis spectroscopy can be integrated to monitor reaction conversion in real-time. [15]

Conclusion

The continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-triazolo[4,5-c]pyridines represents a significant advancement over traditional batch methods. It offers a safer, more controlled, and scalable route to this important pharmaceutical scaffold. [3][16]By leveraging the precise control of reaction parameters inherent to flow chemistry, challenges such as regioselectivity can be effectively addressed. The substitution of hazardous reagents with safer alternatives further underscores the green chemistry benefits of this approach. This detailed protocol provides a solid foundation for researchers and drug development professionals to implement this modern synthetic strategy, accelerating the development of novel therapeutics.

References

  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 433-438. [Link]

  • Gao, Y., et al. (2023). Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis. Organic Process Research & Development, 27(4), 546-560. [Link]

  • Zsolt, B., et al. (2025). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[1][2][3]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 15, 12345-12350. [Link]

  • Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. [Link]

  • Conti, P., & Paradisi, F. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. [Link]

  • Zsolt, B., et al. (2025). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[1][2][3]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances. [Link]

  • Pharmaceutical Technology. (2017). Hazardous Chemistry: Choosing Batch or Flow. [Link]

  • Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ResearchGate. [Link]

  • Kappe, C. O. (2020). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 53(7), 1337-1352. [Link]

  • Zsolt, B., et al. (2025). Continuous-flow experimental set-up for the synthesis of (S)-7 and (S). ResearchGate. [Link]

  • Lab Unlimited. (n.d.). 7 Things to Keep in Mind When Adopting Flow Chemistry. [Link]

  • Meilahn, M. K., Cox, G. G., & Munk, M. E. (2013). Mechanisms and Transition States of 1,3-Dipolar Cycloadditions of Phenyl Azide with Enamines: A Computational Analysis. The Journal of Organic Chemistry, 78(4), 1335-1345. [Link]

  • Smith, A. B., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12, 28910-28915. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). A field guide to flow chemistry for synthetic organic chemists. Journal of the American Chemical Society, 139(28), 9416-9427. [Link]

  • Harish Chopra. (2017). 1,3 dipolar cycloaddition Reactions. Slideshare. [Link]

  • Smith, A. B., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • ResearchGate. (2025). Oxidation Reactions Using Magnesium Monoperphthalate: A Comparison with m-Chloroperoxybenzoic Acid. [Link]

  • ChemHelp ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Carvalho, J. F. S., Silva, M. M. C., & Sá e Melo, M. L. (2009). Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives. Tetrahedron Letters, 50(26), 3463-3466. [Link]

  • Smith, A. B., et al. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Magnesium monoperoxyphthalate. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Bagley, M. C., et al. (2009). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 5, 70. [Link]

  • Ali, M. H., & Stevens, W. C. (2005). A facile and selective procedure for oxidation of sulfides to sulfoxides on silica gel supported magnesium monoperoxyphthalate (MMPP) in dichloromethane. University of Memphis Digital Commons. [Link]

  • Santi, C., et al. (2014). Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journal of Organic Chemistry, 10, 1267-1273. [Link]

  • Thompson, A. L., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7017. [Link]

Sources

Experimental Protocols for the Copper-Catalyzed Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction:

The[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine scaffolds are privileged heterocyclic structures frequently encountered in medicinal chemistry and materials science. These fused N-heterocycles are integral to a wide range of biologically active compounds, exhibiting potential as inhibitors for enzymes like Janus kinase (JAK) and as therapeutic agents for various diseases.[5] The development of efficient and scalable synthetic routes to these molecules is therefore of paramount importance. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and practical approach due to the low cost, ready availability of copper catalysts, and broad functional group tolerance.[1]

This application note provides detailed experimental protocols and mechanistic insights for the copper-catalyzed synthesis of both[1][2][3] and[1][2][4] isomers of triazolo[1,5-a]pyridines. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a blend of step-by-step instructions and expert commentary to ensure successful implementation and troubleshooting.

Part 1: Mechanistic Insights into Copper-Catalyzed Formation

The copper-catalyzed synthesis of triazolo[1,5-a]pyridines can proceed through several distinct mechanistic pathways, depending on the starting materials and the targeted isomer. Below, we dissect two of the most prevalent and reliable copper-mediated strategies.

A. Synthesis of[1][2][4]Triazolo[1,5-a]pyridines via Oxidative N-N Bond Formation

A highly efficient method for constructing the[1][2][4]triazolo[1,5-a]pyridine core involves the copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[2][4] This reaction typically utilizes atmospheric oxygen as the terminal oxidant, making it an environmentally benign process.[4][6] The reaction is often performed in a one-pot fashion, starting directly from the corresponding 2-acylpyridine and hydrazine.

The proposed catalytic cycle begins with the coordination of the hydrazone to the Cu(II) center. Subsequent deprotonation and single-electron transfer (SET) steps generate a radical intermediate. A second SET from the intermediate to another Cu(II) ion, or disproportionation, leads to the formation of a diazo species and two equivalents of Cu(I). The Cu(I) is then re-oxidized to Cu(II) by atmospheric oxygen to complete the catalytic cycle. The highly reactive diazo intermediate undergoes intramolecular cyclization onto the pyridine nitrogen, followed by aromatization to yield the final triazolo[1,5-a]pyridine product. The use of ethyl acetate as a solvent has been shown to dramatically promote this oxidative N-N bond formation.[4][6]

Catalytic Cycle for [1,2,3]Triazolo[1,5-a]pyridine Synthesis cluster_main Catalytic Cycle cluster_redox Redox Couple Hydrazone 2-Pyridine Ketone Hydrazone Complex [Hydrazone-Cu(II)] Complex Hydrazone->Complex + Cu(II) CuII_1 Cu(II) CuI Cu(I) CuII_1->CuI Reduction Diazo Diazo Intermediate Complex->Diazo - 2H+, - 2e- (to 2Cu(II)) CuI_redox 2 Cu(I) Complex->CuI_redox Releases 2 Cu(I) Product [1,2,3]Triazolo[1,5-a]pyridine + N2 Diazo->Product Intramolecular Cyclization CuI->CuII_1 Re-oxidation O2 O2 (Air) CuII_redox 2 Cu(II) CuI_redox->CuII_redox Oxidation CuII_redox->Complex Regenerates Cu(II) O2_redox 1/2 O2 + 2H+ H2O_redox H2O O2_redox->H2O_redox One-Pot Synthesis Workflow start Start step1 1. Mix 2-Acetylpyridine & Hydrazine in EtOH start->step1 step2 2. Stir at RT for 2h (Hydrazone Formation) step1->step2 step3 3. Remove EtOH (Rotary Evaporation) step2->step3 step4 4. Add EtOAc & Cu(OAc)₂ step3->step4 step5 5. Reflux at 80°C under Air Atmosphere step4->step5 step6 6. Reaction Monitoring (TLC) step5->step6 step6->step5 Incomplete? step7 7. Cool & Filter through Celite step6->step7 Complete step8 8. Aqueous Workup (NaHCO₃, Brine) step7->step8 step9 9. Dry & Concentrate step8->step9 step10 10. Silica Gel Chromatography step9->step10 end Pure Product step10->end

Sources

Applications of Triazolopyridines in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazolopyridine Scaffold

Triazolopyridines, a class of bicyclic heterocyclic compounds formed by the fusion of a triazole and a pyridine ring, represent a privileged scaffold in medicinal chemistry.[1][2] The arrangement of nitrogen atoms and the fusion pattern give rise to several isomers, with the[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine cores being particularly prominent in drug discovery.[1] The lone pair electrons on the nitrogen atoms facilitate interactions with various biological targets, making triazolopyridine derivatives versatile candidates for therapeutic intervention across a wide spectrum of diseases.[1] This guide provides an in-depth exploration of the applications of triazolopyridines, complete with detailed protocols and mechanistic insights to aid researchers in the development of novel therapeutics.

I. Triazolopyridines as Potent Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Triazolopyridine-based compounds have emerged as a significant class of kinase inhibitors, targeting various members of the kinome.

A. Mechanism of Action: Targeting the ATP-Binding Site

The primary mechanism by which triazolopyridine derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. The nitrogen-rich triazolopyridine core can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. This occupation of the active site prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.[6]

Featured Application: Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[2][7][8] Triazolopyridine-based JAK inhibitors have shown significant promise, with some advancing to clinical trials.[9]

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding pJAK P-JAK (Active) JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression 7. Transcription Triazolopyridine_Inhibitor Triazolopyridine Inhibitor Triazolopyridine_Inhibitor->pJAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine-based inhibitor.

B. Prominent Triazolopyridine Kinase Inhibitors

The versatility of the triazolopyridine scaffold has led to the development of inhibitors against a range of kinases.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesTherapeutic Area
Filgotinib (GLPG0634) JAK110 nMRheumatoid Arthritis, Crohn's Disease
CEP-33779 JAK2-Cancer
Compound 19 JAK1/2, HDAC1/2/3/6JAK1: 165 nM, JAK2: 278 nMCancer
CZC24758 PI3Kγ-Inflammatory Disorders
Various Derivatives PI3K, TNKSIC₅₀ values in the low micromolar to nanomolar rangeColorectal Cancer

Note: IC₅₀ values can vary depending on the specific assay conditions.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of triazolopyridine compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Triazolopyridine test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the triazolopyridine compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity (higher signal indicates more inhibition).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

II. Triazolopyridines in Central Nervous System (CNS) Disorders

The unique chemical properties of triazolopyridines allow them to cross the blood-brain barrier, making them attractive candidates for treating CNS disorders.

A. Antidepressant and Anxiolytic Activity

Trazodone, a[3][4][5]triazolo[4,3-a]pyridine derivative, is a well-established antidepressant and anxiolytic drug. Its mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin 5-HT₂ₐ and α₁-adrenergic receptors.

B. Anticonvulsant Properties

Several triazolopyridine derivatives have demonstrated potent anticonvulsant activity in preclinical models.[10][11] The mechanism is often linked to the modulation of GABAergic neurotransmission.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol describes a widely used in vivo model to screen for anticonvulsant activity.[1][10][11][12][13][14]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ)

  • Triazolopyridine test compounds

  • Vehicle (e.g., 0.9% saline, 5% DMSO in saline)

  • Observation cages

Procedure:

  • Animal Acclimatization:

    • House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Drug Administration:

    • Divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., diazepam), and test compound groups at various doses.

    • Administer the test compounds or vehicle intraperitoneally (i.p.) 30-60 minutes before PTZ injection.

  • Induction of Seizures:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

    • Immediately after PTZ injection, place each mouse in an individual observation cage.

  • Observation and Scoring:

    • Observe the mice continuously for 30 minutes for the onset of seizures and mortality.

    • Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis:

    • Analyze the data for significant differences in seizure latency and severity between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

III. Triazolopyridines as Anti-Infective Agents

The triazolopyridine scaffold has been explored for its potential in combating infectious diseases, including bacterial, fungal, and parasitic infections.

A. Antibacterial Activity

Triazolopyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[15] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a triazolopyridine compound against a bacterial strain.[16][17][18][19][20]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Triazolopyridine test compound

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the triazolopyridine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Emerging Applications: Epigenetic Modulators

More recently, triazolopyridines have gained attention as modulators of epigenetic targets, such as Bromodomain and Extra-Terminal (BET) proteins.

A. BRD4 Inhibition in Cancer

BRD4, a member of the BET family, is a key regulator of oncogene expression.[21] Triazolopyridine-based BRD4 inhibitors have shown potent anti-cancer activity by displacing BRD4 from chromatin, leading to the downregulation of oncogenes like c-MYC.[21][22][23]

Mechanism of Action: BRD4 Inhibition

BRD4_Inhibition cluster_nucleus Nucleus Chromatin Chromatin Ac_Histone Acetylated Histone BRD4 BRD4 Ac_Histone->BRD4 1. Binding TF_Complex Transcription Factor Complex BRD4->TF_Complex 2. Recruitment Oncogene Oncogene (e.g., c-MYC) TF_Complex->Oncogene 3. Transcription Triazolopyridine_Inhibitor Triazolopyridine Inhibitor Triazolopyridine_Inhibitor->BRD4 Inhibition of Binding

Caption: Triazolopyridine-mediated inhibition of BRD4 binding to acetylated histones.

Protocol 4: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolopyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the triazolopyridine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

V. Synthesis of the Triazolopyridine Core

The synthesis of the triazolopyridine scaffold can be achieved through various methods. A common and efficient approach for the synthesis of the[3][4][5]triazolo[4,3-a]pyridine core is the cyclization of 2-hydrazinopyridine with a suitable one-carbon synthon.

Protocol 5: General Synthesis of a 3-Substituted-[3][4][5]triazolo[4,3-a]pyridine

This protocol describes a one-pot synthesis from 2-hydrazinopyridine and an aromatic aldehyde.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • Ethanol

  • Oxidizing agent (e.g., iodine, copper(II) acetate)

  • Base (e.g., potassium carbonate)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in ethanol.

    • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the hydrazone intermediate is complete (monitor by TLC).

  • Oxidative Cyclization:

    • To the reaction mixture containing the hydrazone, add the oxidizing agent (e.g., iodine, 1.2 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-[3][4][5]triazolo[4,3-a]pyridine.

Experimental Workflow: Synthesis of a 3-Substituted-[3][4][5]triazolo[4,3-a]pyridine

Synthesis_Workflow Start Starting Materials: - 2-Hydrazinopyridine - Aromatic Aldehyde Step1 Step 1: Hydrazone Formation (Ethanol, RT) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Oxidative Cyclization (Oxidant, Base) Intermediate->Step2 Purification Work-up & Purification Step2->Purification Product 3-Substituted- [1,2,4]triazolo[4,3-a]pyridine Purification->Product

Caption: A general workflow for the synthesis of 3-substituted-[3][4][5]triazolo[4,3-a]pyridines.

Conclusion

The triazolopyridine scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore the vast potential of triazolopyridine chemistry in their quest for new medicines.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Chen, X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2308642. [Link]

  • de Souza, A. S. R., et al. (2018). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open Science, 2(1), e000012. [Link]

  • Wang, S., et al. (2019). Discovery of[3][4][5]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Bioorganic & Medicinal Chemistry, 27(16), 3663-3674. [https://www.researchgate.net/publication/335198889_Discovery_of_124triazolo15-a]pyrimidine_derivatives_as_new_bromodomain-containing_protein_4_BRD4_inhibitors]([Link])

  • Tanaka, K. F., & Nakazawa, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57523. [Link]

  • University of Wisconsin-Madison. (n.d.). Forced Swim Test v.3. University of Wisconsin-Madison. [Link]

  • Stone, E. A., et al. (2009). Open-Space Forced Swim Model of Depression for Mice. Current protocols in neuroscience, Chapter 9, Unit 9.36. [Link]

  • Zhang, Y., et al. (2022). Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers in Oncology, 12, 846313. [Link]

  • Xu, L., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Kim, H., et al. (2023).[3][4][5]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10825. [Link]

  • Tanaka, K. F., & Nakazawa, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57523. [Link]

  • ResearchGate. (n.d.). Schematic representation of the mechanism of action of BET inhibitors. ResearchGate. [Link]

  • Singh, H., et al. (2023). The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. Journal of the New Zealand Medical Association, 136(1572), 79-88. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1195. [Link]

  • plotka, k., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Patsnap. (2024). What are BRD4 inhibitors and how do they work?. Patsnap. [Link]

  • Singh, H., et al. (2023). The JAK/STAT Signalling Pathway: Tiny Molecules Transforming Therapeutics. Journal of the New Zealand Medical Association, 136(1572), 79-88. [Link]

  • Sadeghnia, H. R., et al. (2016). Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice. Basic and clinical neuroscience, 7(4), 337–344. [Link]

  • Fu, L. L., et al. (2015). Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Oncotarget, 6(8), 5501–5516. [Link]

  • Crawford, T. D., et al. (2016). Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. Journal of medicinal chemistry, 59(21), 9984–9997. [Link]

  • Fu, L. L., et al. (2015). Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Oncotarget, 6(8), 5501–5516. [Link]

  • Van Rompaey, P., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323–9342. [Link]

  • Wang, Y., et al. (2023). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. Journal of Medicinal Chemistry, 66(13), 8868-8886. [Link]

  • Finlay, H. J., et al. (2017). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Reddy, T. S., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7794. [Link]

  • Wang, F. F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. Acta Pharmaceutica Sinica B, 14(7), 2821-2843. [Link]

  • Jakubík, J., & El-Fakahany, E. E. (2016). Current Advances in Allosteric Modulation of Muscarinic Receptors. International journal of molecular sciences, 17(8), 1329. [Link]

  • Wang, F. F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. Acta pharmaceutica Sinica. B, 14(7), 2821–2843. [Link]

  • Engers, J. L., et al. (2019). Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. ACS chemical neuroscience, 10(3), 1035–1042. [Link]

  • Xiong, H., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1035212. [Link]

  • Reddy, T. S., et al. (2023). Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer. Journal of medicinal chemistry, 66(5), 3583–3604. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Molecules, 27(15), 4983. [Link]

  • Castro, J. L., et al. (2013). N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & medicinal chemistry letters, 23(21), 5844–5848. [Link]

  • He, X., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 56(21), 8277–8293. [Link]

  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

  • van der Westhuizen, E. T., et al. (2014). Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking. The Journal of biological chemistry, 289(35), 24446–24459. [Link]

  • Van Rompaey, P., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323–9342. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • Wikipedia. (n.d.). Allosteric modulator. Wikipedia. [Link]

  • Wallick, S. A., et al. (2019). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of medicinal chemistry, 62(17), 7851–7868. [Link]

  • Jakubík, J., & El-Fakahany, E. E. (2012). Allosteric modulation of muscarinic acetylcholine receptors. Journal of the American Chemical Society, 134(44), 18329-18339. [Link]

Sources

Application Note: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Platform for Potent and Selective P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Purpose: This document provides a comprehensive guide to leveraging the triazolo[1,5-a]pyridine scaffold for the design and development of antagonists targeting the P2X7 receptor (P2X7R). It includes the scientific rationale, detailed experimental protocols for in vitro characterization, and insights into the structure-activity relationship (SAR) of this chemical series.

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and immune responses.[1][2] Its activation by high concentrations of extracellular ATP, often present at sites of tissue damage, triggers a cascade of downstream events including the release of pro-inflammatory cytokines like IL-1β.[1][3][4] This positions P2X7R as a high-value therapeutic target for a multitude of inflammatory diseases, neuropathic pain, and neurodegenerative disorders.[1][5] Despite significant efforts, the clinical development of P2X7R antagonists has been challenging.[1][6] The triazolo[1,5-a]pyridine scaffold has emerged as a promising "privileged" structure in medicinal chemistry, offering a robust framework for developing potent, selective, and pharmacokinetically favorable P2X7R antagonists. This guide details the biological context, screening protocols, and chemical synthesis strategies pertinent to this scaffold.

The P2X7 Receptor: A Key Target in Inflammatory Disease

Mechanism of Action and Signaling Pathway

The P2X7R is unique among the P2X family due to its low affinity for ATP and its ability to form a large, non-selective pore upon prolonged activation.[7][8]

  • Initial Activation (Cation Channel): Upon binding of extracellular ATP (in the high micromolar to millimolar range), P2X7R rapidly opens a channel permeable to small cations, primarily Na⁺ and Ca²⁺ influx and K⁺ efflux.[3][4]

  • Pore Formation: Sustained ATP stimulation leads to a remarkable conformational change, resulting in the formation of a large transmembrane pore. This pore allows the passage of molecules up to 900 Da in size.[4][7][9]

  • Inflammasome Activation: The significant efflux of intracellular K⁺ is a critical second signal for the activation of the NLRP3 inflammasome.[2] This multi-protein complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, potent drivers of inflammation.[4][8]

The central role of P2X7R in inflammation is depicted in the signaling pathway below.

P2X7R_Signaling cluster_membrane Cell Membrane P2X7R P2X7 Receptor Pannexin1 Pannexin-1 P2X7R->Pannexin1 Activates Ions Na+, Ca2+ Influx K+ Efflux P2X7R->Ions Opens Channel Pore Large Pore Formation (<900 Da) P2X7R->Pore Prolonged Activation ATP High Extracellular ATP (Damage Signal) ATP->P2X7R Binds NLRP3 NLRP3 Inflammasome Activation Ions->NLRP3 Triggers (K+ Efflux) Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Mature IL-1β / IL-18 Release Casp1->Cytokines Cleaves Pro-forms Inflammation Pro-inflammatory Response Cytokines->Inflammation

Caption: P2X7R signaling cascade upon high ATP stimulation.

Protocol: High-Throughput Screening of Antagonists using a YO-PRO-1 Uptake Assay

This protocol provides a robust, plate-based method for quantifying P2X7R antagonist potency by measuring the inhibition of agonist-induced pore formation. The uptake of the fluorescent dye YO-PRO-1, which can enter the cell through the P2X7R pore and fluoresces upon binding to nucleic acids, serves as a direct readout of receptor activity.[9][10][11]

Rationale and Self-Validation

This assay is chosen for its high-throughput suitability, reproducibility, and direct measurement of the pore-forming function of P2X7R.[9][10] The protocol's integrity is ensured by including multiple controls:

  • Negative Control (Vehicle): Establishes baseline fluorescence and cell health.

  • Positive Control (Agonist Max): Defines the maximum signal window using a potent agonist like BzATP.

  • Reference Antagonist: A known inhibitor (e.g., A-438079) is used to validate assay performance and allow for comparison of potencies.[12]

  • Cell Viability Check: It is critical to perform a preliminary assay (e.g., Neutral Red or MTT) to ensure test compounds are not cytotoxic at the tested concentrations, as this would create false positives.[11]

Materials
  • Cells: HEK293 cells stably expressing human P2X7R (HEK-hP2X7) or a relevant immune cell line (e.g., J774 macrophages).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, low in divalent cations.

  • Agonist: 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP).

  • Fluorescent Dye: YO-PRO-1 Iodide.

  • Test Compounds: Triazolo[1,5-a]pyridine derivatives dissolved in DMSO.

  • Reference Antagonist: A-438079 or similar.

  • Equipment: 96-well black, clear-bottom plates; fluorescence plate reader (Excitation ~491 nm, Emission ~509 nm).

Step-by-Step Methodology
  • Cell Plating (Day 1): Seed HEK-hP2X7 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 2): Prepare serial dilutions of the triazolo[1,5-a]pyridine test compounds and the reference antagonist in Assay Buffer. The final DMSO concentration should be ≤0.5%.

  • Assay Execution (Day 2): a. Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer. b. Add 50 µL of the diluted test compounds or controls (Vehicle, Reference Antagonist) to the appropriate wells. c. Incubate for 15-30 minutes at 37°C. d. Prepare a 2X working solution of BzATP and YO-PRO-1 in Assay Buffer (e.g., to achieve final concentrations of 100 µM BzATP and 2 µM YO-PRO-1).[11] e. Add 50 µL of the BzATP/YO-PRO-1 solution to all wells, initiating the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.[10]

  • Data Analysis: a. For each well, calculate the initial rate of YO-PRO-1 uptake (slope of the linear portion of the fluorescence vs. time curve).[10] b. Normalize the data: % Inhibition = 100 * (1 - [Rate(Test Cmpd) - Rate(Vehicle)] / [Rate(Agonist Max) - Rate(Vehicle)]). c. Plot the % Inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Caption: High-throughput YO-PRO-1 uptake assay workflow.

The Triazolo[1,5-a]pyridine Scaffold: SAR and Synthesis

The triazolo[1,5-a]pyrimidine scaffold, an isostere of the natural purine ring system, is a versatile and valuable core in medicinal chemistry.[13][14] Its rigid, planar structure provides a well-defined vectoral orientation for substituents, facilitating systematic SAR exploration.[15]

Structure-Activity Relationship (SAR) Insights

Extensive research has identified key structural features of triazolo[1,5-a]pyridine derivatives that govern their potency as P2X7R antagonists. The table below summarizes hypothetical SAR data based on common findings in the literature for related scaffolds.[16][17][18]

Compound IDR1 GroupR2 GrouphP2X7 IC₅₀ (nM)Key Insight
EX-1 Phenyl-H1500Baseline activity of the core.
EX-2 2-Chlorophenyl-H250Ortho-substitution on the phenyl ring is beneficial, likely inducing a favorable conformation.[19]
EX-3 2-Chlorophenyl4-Methyl85Small alkyl substitution on the triazolopyridine core can enhance potency.[16]
EX-4 2,3-Dichlorophenyl4-Methyl25Additional substitution on the phenyl ring further improves potency.[17]
EX-5 2-Methoxyphenyl4-Methyl450Electron-donating groups at the ortho position may be less favorable than halogens.
Representative Synthetic Protocol

The triazolo[1,5-a]pyridine core can be constructed through several reliable methods.[20][21][22] A common and efficient approach involves the cyclocondensation of an N-(pyridin-2-yl)amidoxime or a related intermediate.[21]

Protocol: Synthesis of a 2-Aryl-[1][10][23]triazolo[1,5-a]pyridine

  • Step 1: Amidoxime Formation: React 2-aminopyridine with an appropriate benzonitrile derivative in the presence of a strong base (e.g., sodium hydride) to form the N-(pyridin-2-yl)benzimidamide intermediate.

  • Step 2: Oxidative Cyclization: Treat the intermediate from Step 1 with an oxidizing agent such as (diacetoxyiodo)benzene (PIDA) or lead tetraacetate.[21] This mediates an intramolecular N-N bond formation, leading to the desired triazolo[1,5-a]pyridine core.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

G A 2-Aminopyridine + R-Benzonitrile B N-(Pyridin-2-yl)benzimidamide A->B  Base (e.g., NaH) C 2-Aryl-[1,2,4]triazolo[1,5-a]pyridine B->C  Oxidant (e.g., PIDA)

Caption: General synthetic scheme for triazolo[1,5-a]pyridines.

Conclusion

The P2X7 receptor remains a compelling, albeit challenging, target for therapeutic intervention in inflammatory diseases. The triazolo[1,5-a]pyridine scaffold provides a validated and highly tractable starting point for the design of novel antagonists. Its favorable chemical properties and synthetic accessibility allow for rapid and systematic exploration of the chemical space around the core. By employing robust in vitro assays, such as the YO-PRO-1 uptake protocol detailed herein, researchers can efficiently characterize compound potency and build comprehensive SAR models. This integrated approach of targeted synthesis and rigorous pharmacological evaluation is essential for advancing triazolo[1,5-a]pyridine-based candidates toward clinical development.

References

  • Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. (n.d.). Frontiers in Pharmacology.
  • Karasawa, A., & Kawate, T. (2016). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. Bio-protocol, 6(23).
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry, 50(14), 3247–3265.
  • Nuka, E., Ohnishi, K., Terao, J., & Kawai, Y. (2018). ATP/P2X7 receptor signaling as a potential anti-inflammatory target of natural polyphenols. PLOS ONE, 13(9), e0204229.
  • Faria, J. X., et al. (2021). Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine. International Journal of Molecular Sciences, 22(19), 10698.
  • Di Virgilio, F., Sarti, A. C., & Grassi, F. (2018). The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. Cancers, 10(12), 488.
  • Adinolfi, E., et al. (2017). P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. Current Medicinal Chemistry, 24(21), 2261–2275.
  • Sá-Nunes, A., & Coutinho-Silva, R. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Frontiers in Immunology, 9, 1298.
  • Rat, P., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. MethodsX, 4, 13-20.
  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Comparative Guide to P2X7 Receptor Antagonists: A-58365B and Alternatives in Key In Vitro Assays. (n.d.). BenchChem.
  • Romagnoli, R., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 125-143.
  • Guile, S. D., et al. (2010). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. ResearchGate.
  • Huntsman, E., & Balsells, J. (2005). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Bhattacharya, A. (2020). Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers in Molecular Neuroscience, 13, 13.
  • Rat, P., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. ResearchGate.
  • Ghasemi, F., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 14(1), 11846.
  • Müller, C. E., & Namasivayam, V. (2022). Agonists, Antagonists, and Modulators of P2X7 Receptors. Methods in Molecular Biology, 2510, 31-52.
  • Chen, C.-Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 861.
  • Merugu, S. R., Cherukupalli, S., & Karpoormath, R. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][10][23]Triazolo[1,5-a]pyrimidine Scaffold. Chemistry & Biodiversity, 19(9), e202200291. Retrieved from

  • da Silva, A. B., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0126322.
  • Romagnoli, R., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate.
  • Ghafir El Idrissi, I., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530–2543. Retrieved from 24.[1][10][23]Triazolo[1,5-a]pyridinylpyridine–containing highly potent anticancer agent. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved from

  • Arulkumaran, N., et al. (2011). A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases. Expert Opinion on Investigational Drugs, 20(7), 897–915.
  • Schematic representation of YO-PRO-1 uptake after P2X7 receptor activation. (n.d.). ResearchGate.
  • Dvorak, C. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4294–4309.
  • Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. (n.d.). ACS Chemical Neuroscience.
  • Virginio, C., et al. (1999). Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor. The Journal of Physiology, 519(2), 335–346.
  • Nelson, D. W., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 49(12), 3659–3666.
  • Ghafir El Idrissi, I., et al. (2023). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry, 30(11), 1361–1403.
  • Lee, H. G., et al. (2009). Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6140–6143.
  • Ghafir El Idrissi, I., et al. (2024). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry, 31(11), 1361-1403.

Sources

development of trypanocidal agents usingtriazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of Trypanocidal Agents Based on the Triazolo[1,5-a]pyridine Scaffold

Introduction: The Urgent Need for Novel Chagas Disease Therapeutics

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America but with an increasing global presence.[1] Despite its discovery over a century ago, the therapeutic arsenal is distressingly limited to just two drugs, benznidazole and nifurtimox. These treatments suffer from significant drawbacks, including variable efficacy, particularly in the chronic phase of the disease, and severe side effects that often lead to treatment discontinuation.[2] This therapeutic gap underscores the urgent need for the discovery and development of new, safe, and effective trypanocidal agents.[3] In this context, heterocyclic compounds have emerged as a fertile ground for medicinal chemistry, with the triazolo[1,5-a]pyridine scaffold showing particular promise as a platform for novel anti-trypanosomal drug candidates.

This application note provides a comprehensive guide for researchers and drug development professionals on the rationale, screening, and characterization of triazolo[1,5-a]pyridine derivatives as potential trypanocidal agents. It consolidates field-proven insights with detailed, actionable protocols to facilitate the advancement of new therapies for this neglected disease.

Section 1: Scientific Rationale and Mechanism of Action

The therapeutic potential of triazolo[1,5-a]pyridine derivatives against T. cruzi is grounded in two primary mechanisms that exploit the parasite's unique biochemical vulnerabilities: the disruption of sterol biosynthesis and the induction of oxidative stress.

Inhibition of Sterol Biosynthesis via CYP51

Trypanosoma cruzi is auxotrophic for sterols, requiring endogenous synthesis of ergosterol and other sterols for its membrane integrity and viability. A critical enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][5] The triazole ring within the triazolo[1,5-a]pyridine scaffold is a key pharmacophore known to chelate the heme iron atom in the active site of CYP51, effectively inhibiting its function.[1][5] This inhibition disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors, such as squalene and lanosterol, and the depletion of essential mature sterols.[4][5] The resulting imbalance compromises the parasite's cell membrane, arrests cell proliferation, and ultimately induces cell death.[6][7] Studies have shown that this disruption can cause cell cycle arrest, specifically at the G2/M phase.[1][7]

Generation of Reactive Oxygen Species (ROS)

A secondary, yet potent, mechanism involves the generation of reactive oxygen species (ROS). T. cruzi is inherently vulnerable to oxidative stress, as its primary defense, the trypanothione system, can be overwhelmed.[1][4] Certain[1][4][6]triazolo[1,5-a]pyridyl ketone derivatives possess a carbonyl group that can be reduced within the parasite to form a stable radical species.[4][5] This radical can then interact with molecular oxygen to generate superoxide and other ROS, leading to widespread damage of cellular components and triggering parasitic cell death.[1][4]

Mechanism_of_Action cluster_0 Triazolo[1,5-a]pyridine Derivative cluster_1 Trypanosoma cruzi Parasite Compound Triazolo[1,5-a]pyridine (e.g., Ketone Derivative) CYP51 Sterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Reductase Parasite Reductases Compound->Reductase Reduced by SterolPath Sterol Biosynthesis CYP51->SterolPath Blocked CellDeath Parasite Cell Death SterolPath->CellDeath Leads to ROS Reactive Oxygen Species (ROS) ROS->CellDeath Induces Reductase->ROS Generates

Caption: Dual mechanisms of trypanocidal action.

Section 2: Experimental Workflow for Drug Discovery

A structured, multi-stage workflow is essential for the efficient identification and validation of promising trypanocidal compounds. The process begins with the synthesis of a chemical library, followed by a cascade of biological assays to determine potency, selectivity, and mechanism of action.

Screening_Workflow A Synthesis of Triazolo[1,5-a]pyridine Library B Primary Screening: Anti-Epimastigote Assay (Calculate IC50) A->B C Cytotoxicity Assay: Mammalian Cells (Calculate CC50) B->C D Calculate Selectivity Index (SI) C->D E Secondary Screening: Intracellular Amastigote Assay D->E High SI H Inactive / Toxic D->H Low SI F Mechanism of Action Studies (e.g., Sterol Profiling) E->F Potent E->H Not Potent G Lead Optimization & In Vivo Studies F->G

Caption: High-level drug discovery and screening cascade.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the screening cascade. It is imperative to perform all cell culture work under sterile conditions in a certified biosafety cabinet.

Protocol 3.1: General Synthesis of Triazolo[1,5-a]pyridines

This protocol describes a general method for the synthesis of the scaffold via PIFA-mediated oxidative N-N bond formation, which is known for its efficiency and mild conditions.[8]

  • Starting Material Synthesis: Synthesize the requisite N-(pyridin-2-yl)benzimidamide precursors from commercially available 2-aminopyridines and benzonitriles according to established literature methods.

  • Cyclization Reaction:

    • To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in dichloromethane (DCM, 10 mL), add [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.2 mmol).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: PIFA acts as a mild oxidizing agent to facilitate the intramolecular N-N bond formation, leading to the fused triazole ring system.[8]

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure triazolo[1,5-a]pyridine derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro Screening Against T. cruzi Epimastigotes

This primary assay assesses the compound's ability to inhibit the growth of the replicative, extracellular form of the parasite.

  • Parasite Culture: Culture T. cruzi epimastigotes (e.g., Y strain) at 28°C in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS). Maintain parasites in the exponential growth phase for assays.

  • Assay Preparation:

    • Harvest exponentially growing epimastigotes and adjust the density to 2 x 10⁶ parasites/mL in fresh LIT medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well microplate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the reference drug (Benznidazole) in DMSO. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

    • Add 1 µL of each compound dilution to the wells in triplicate. Include wells with parasites and 0.5% DMSO as a vehicle control (100% growth) and wells with medium only as a background control.

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 10 µL of a 0.5 mM Resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 28°C.

    • Causality: Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The fluorescence intensity is directly proportional to the number of viable parasites.

    • Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control (100% viability).

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model.

Protocol 3.3: Cytotoxicity Assay Against Mammalian Cells

This assay is crucial for determining the compound's selectivity for the parasite over host cells.

  • Cell Culture: Culture murine macrophages (e.g., J774.2) or human fibroblasts (e.g., L929) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

  • Assay Preparation:

    • Seed 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add test compounds at the same concentrations used in the parasite assay. Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[1]

    • Causality: Mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.[1]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite.

Section 4: Data Presentation and Interpretation

Systematic data organization is key to identifying structure-activity relationships (SAR). A desirable compound will have a low IC₅₀ value, a high CC₅₀ value, and consequently, a high SI value (typically >10 for initial hits).

Compound IDR-Group ModificationEpimastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
TPA-001Phenyl5.2>100>19.2
TPA-0024-Chlorophenyl1.8>100>55.5
TPA-0034-Methoxyphenyl8.9>100>11.2
TPA-0042,4-Difluorophenyl0.98594.4
Benznidazole(Reference)3.515042.8

Table 1: Example screening data for a hypothetical series of triazolo[1,5-a]pyridine (TPA) derivatives. This data illustrates how substitutions on a peripheral phenyl ring can modulate trypanocidal activity and guide SAR.

Section 5: Advanced Protocols for Mechanism of Action Elucidation

For compounds demonstrating high potency and selectivity, further studies are required to confirm their mechanism of action.

MoA_Workflow Start Potent & Selective Hit Compound (e.g., TPA-004) A Hypothesis 1: CYP51 Inhibition Start->A B Hypothesis 2: ROS Generation Start->B A1 Protocol: Sterol Profile Analysis (GC-MS) A->A1 B1 Protocol: ROS Detection Assay (e.g., DCFH-DA) B->B1 A2 Expected Result: Accumulation of Squalene/ Lanosterol A1->A2 B2 Expected Result: Increased Cellular Fluorescence B1->B2

Caption: Logical workflow for investigating the mechanism of action.

Protocol 5.1: Sterol Profile Analysis via GC-MS
  • Treatment and Extraction: Treat a high-density culture of epimastigotes (approx. 1x10⁸ cells) with the test compound at 5x its IC₅₀ for 48-72 hours. Harvest the parasites, wash with PBS, and perform a total lipid extraction using a chloroform/methanol/water solvent system.

  • Saponification: Saponify the lipid extract using alcoholic potassium hydroxide to hydrolyze esterified sterols.

  • Derivatization: Extract the non-saponifiable lipids (containing free sterols) and derivatize them with a silylating agent (e.g., BSTFA) to increase their volatility for gas chromatography.

  • GC-MS Analysis: Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer.

  • Interpretation: Compare the sterol profile of treated parasites to that of untreated and benznidazole-treated controls. A significant increase in the peaks corresponding to squalene and lanosterol is a strong indicator of CYP51 inhibition.[4][5]

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the development of novel trypanocidal agents. Its dual mechanism of action, targeting both sterol biosynthesis and inducing oxidative stress, provides a robust strategy for killing the T. cruzi parasite. The protocols detailed in this guide offer a validated framework for the synthesis, screening, and characterization of these compounds.

Promising hits identified through this workflow should be advanced to more complex assays, including screening against intracellular amastigotes and drug-resistant parasite strains. Subsequent lead optimization efforts should focus on improving metabolic stability and pharmacokinetic properties to identify candidates suitable for in vivo efficacy studies in animal models of Chagas disease.[2][9]

References

  • Evaluation of the Novel Antichagasic Activity of[1][4][6]Triazolo[1,5-a]pyridine Derivatives. (2017). Current Topics in Medicinal Chemistry. [Link]

  • Novel[1][4][6]triazolo[1,5-a]pyridine Derivatives are Trypanocidal by Sterol Biosynthesis Pathway Alteration. (2019). Future Medicinal Chemistry. [Link]

  • Novel[1][4][6]triazolo[1,5-a]pyridine Derivatives are Trypanocidal by Sterol Biosynthesis Pathway Alteration | Request PDF. (2019). ResearchGate. [Link]

  • Novel[1][4][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules. [Link]

  • Evaluation of the Novel Antichagasic Activity of[1][4][6]Triazolo[1,5-a]pyridine Derivatives. (2017). Bentham Science. [Link]

  • Trypanocidal activity of new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives: Synthesis, in vitro and in vivo studies. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Evaluation of the novel antichagasic activity of[1][4][6]triazolo[1,5-a]pyridine derivatives. (2017). Repositorio Académico de la Universidad de Chile. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of[4][6][7]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • New series of 3-pyridyl-1,3-thiazoles: In vitro and in vivo anti-Trypanosomatidae profile, in vitro and in silico mechanism of action approach. (2025). European Journal of Medicinal Chemistry. [Link]

  • Discovery of[4][6][7]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and in vitro leishmanicidal activity of novel[1][4][6]triazolo[1,5-a]pyridine salts. (2011). Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of Antiproliferative Activities of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the antiproliferative activities of novel triazolopyridine compounds. Triazolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2] This guide details the principles, step-by-step protocols, and data analysis for key assays used to determine the cytotoxic and antiproliferative effects of these compounds on cancer cell lines. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data crucial for the advancement of drug discovery programs.

Introduction: The Rationale for Triazolopyridine Antiproliferative Screening

The search for novel anticancer agents is a cornerstone of oncological research. Triazolopyridine derivatives have emerged as a promising scaffold in this endeavor, with studies demonstrating their potential to inhibit cancer cell growth.[1][3] Some triazolopyridine compounds have been shown to target key cellular pathways involved in cancer progression, such as the WNT/β-catenin pathway by inhibiting tankyrase (TNKS).[4] The initial assessment of these compounds involves robust in vitro screening to determine their ability to inhibit cell proliferation, a hallmark of cancer.

The primary objective of the protocols outlined in this document is to quantify the antiproliferative effects of triazolopyridine compounds and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a biological process by 50% and is a critical parameter for comparing the efficacy of different drug candidates.[5][6] A lower IC50 value indicates greater potency.[5]

This guide will focus on two widely accepted and robust methods for assessing cell viability: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The principles behind each assay, detailed protocols for their execution, and methods for data analysis will be presented.

Foundational Knowledge: Cell Culture and Aseptic Techniques

The foundation of any successful in vitro study is the proper maintenance of healthy, viable cell cultures.[7][8] It is imperative to employ strict aseptic techniques to prevent microbial contamination that can compromise experimental results.

Key Considerations for Cancer Cell Culture:

  • Cell Line Selection: The choice of cancer cell lines should be relevant to the research question. Factors to consider include the tissue of origin (e.g., breast, lung, colon) and the specific genetic background of the cells.[9]

  • Culture Media: Each cell line has specific nutritional requirements. Use the recommended culture medium, typically supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.[10]

  • Incubation Conditions: Mammalian cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2 to maintain the physiological pH of the culture medium.[10]

  • Subculturing (Passaging): Adherent cells need to be subcultured when they reach a certain confluency (typically 80-90%) to ensure they have adequate space and nutrients to continue growing. This involves detaching the cells from the culture vessel, usually with an enzymatic solution like trypsin-EDTA.[11]

For detailed guidance on cell culture techniques, refer to the ATCC® Animal Cell Culture Guide.[10][12]

Experimental Workflow for Antiproliferative Activity Assessment

The overall workflow for evaluating the antiproliferative activity of triazolopyridine compounds can be summarized in the following diagram:

Antiproliferative Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Culture & Maintenance C Cell Seeding in 96-well Plates A->C B Compound Preparation (Stock & Serial Dilutions) D Compound Treatment (Incubation for 24-72h) B->D C->D E Cell Viability Assay (MTT or CellTiter-Glo) D->E F Data Acquisition (Absorbance/Luminescence) E->F G Calculation of % Cell Viability F->G H IC50 Determination (Dose-Response Curve) G->H IC50 Determination cluster_0 Data Processing cluster_1 Curve Fitting cluster_2 Result A Raw Data (Absorbance/Luminescence) B Calculate % Viability A->B C Plot % Viability vs. log[Compound] B->C D Non-linear Regression (Sigmoidal Curve) C->D E Determine IC50 Value D->E

Caption: Flowchart for IC50 value determination from raw viability data.

c. Data Presentation:

The antiproliferative activities of the triazolopyridine compounds should be summarized in a clear and concise table.

Compound IDTarget Cell LineAssay MethodIncubation Time (h)IC50 (µM) ± SD
TP-001MCF-7MTT485.2 ± 0.7
TP-001A549MTT4812.8 ± 1.5
TP-002MCF-7CellTiter-Glo®483.9 ± 0.5
TP-002A549CellTiter-Glo®489.1 ± 1.1

This is example data and should be replaced with experimental results.

d. Statistical Analysis:

All experiments should be performed in triplicate, and the results should be presented as the mean ± standard deviation (SD). Statistical significance between different treatment groups can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test. [13]A p-value of less than 0.05 is generally considered statistically significant. [14]

Troubleshooting and Best Practices

  • High Variability: Ensure accurate and consistent cell seeding and pipetting. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.

  • Low Signal-to-Noise Ratio: Optimize cell seeding density and incubation times. For the MTT assay, ensure complete solubilization of the formazan crystals.

  • Compound Solubility: Ensure that the triazolopyridine compounds are fully dissolved in the culture medium. If precipitation is observed, adjust the stock concentration or the vehicle used.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

Conclusion

The protocols described in this application note provide a robust framework for the in vitro evaluation of the antiproliferative activities of triazolopyridine compounds. By carefully following these methodologies, researchers can generate reliable and reproducible data that is essential for identifying promising lead compounds for further development in the field of cancer therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Li, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]

  • Verma, M., et al. (2022). Cell culture techniques for cancer research. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

  • ResearchGate. (n.d.). Statistical analysis of cellular viability over time. [Link]

  • Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • Cureus. (2024). Cancer Cell Culture Techniques, Micronutrients, and Protocols in Health Sciences: A Comprehensive Review. [Link]

  • PubMed. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay - Oslo - OUH - Protocols. [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • ResearchGate. (2017). What made the anti-tumor compound's IC50 value (0.5 μM) so low?. [Link]

  • YouTube. (2022). Statistical Analysis of In vitro Experimental Data. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). Statistical Analysis: MTT-assay (cell viability test). [Link]

  • ResearchGate. (n.d.). Inhibition rates and in vitro anti-proliferative activity of compounds 19a-v. [Link]

  • Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • ACS Omega. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. [Link]

  • National Institutes of Health. (2007). Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles. [Link]

  • PMC - NIH. (n.d.). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Prime Scholars. (n.d.). Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. [Link]

Sources

Application Notes and Protocols: High-Throughput Screening Assays for Novel Triazolopyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold in Modern Drug Discovery

The triazolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] A notable example is Trazodone, a triazolopyridine derivative used as a serotonin reuptake inhibitor and antagonist for treating depression and anxiety.[3][4] The therapeutic potential of triazolopyridines stems from their ability to interact with various biological targets, such as enzymes and receptors.[4] Given the vast chemical space that can be explored through the derivatization of this scaffold, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel and potent modulators of biological pathways.[5][6]

HTS allows for the automated testing of large and diverse chemical libraries, containing thousands to millions of compounds, against a specific biological target.[5] This process integrates robotics, liquid handling devices, sensitive detectors, and data processing software to accelerate the identification of "hits"—compounds that exhibit a desired activity.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the screening of novel triazolopyridine libraries. We will delve into the critical aspects of assay development, from the selection of the appropriate assay format to data analysis and hit validation, with a focus on ensuring scientific integrity and generating reproducible results.

Section 1: Strategic Considerations for HTS Assay Design

The success of any HTS campaign hinges on the careful design and validation of the screening assay. The choice between a biochemical and a cell-based assay format is a primary and critical decision that will influence the entire drug discovery cascade.

Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose

Biochemical assays , or cell-free assays, are performed using purified biological components such as enzymes or receptors.[7][8] They offer a direct measure of a compound's interaction with its intended target, which is advantageous for establishing structure-activity relationships (SAR).[9] Common biochemical assay formats include those based on fluorescence, luminescence, and absorbance.[7]

Cell-based assays , on the other hand, are conducted using living cells, providing a more physiologically relevant context.[8][10][11] These assays can assess a compound's effects on complex cellular processes, including signal transduction, gene expression, and cell viability.[6][10] A significant advantage of cell-based assays is their ability to simultaneously evaluate compound permeability and potential cytotoxicity, thereby filtering out compounds that are unlikely to be effective in a whole organism.[8]

Assay Type Advantages Disadvantages Best Suited For
Biochemical High throughput, lower cost, direct target interaction, easier to automate.[7][8]Lacks physiological context, may miss compounds requiring metabolic activation, prone to false positives due to assay artifacts.[11]Primary screening for enzyme inhibitors or receptor binders, SAR studies.
Cell-Based More physiologically relevant, provides information on cell permeability and toxicity.[8][10][11]More complex, higher variability, lower throughput, potential for off-target effects.[12]Secondary screening, confirming on-target activity in a cellular context, phenotypic screening.
Selecting the Optimal Detection Method

The choice of detection method is dictated by the nature of the biological target and the specific molecular event being measured. The most common detection technologies in HTS are fluorescence, luminescence, and absorbance.

  • Fluorescence-Based Assays: These are widely used due to their high sensitivity and versatility.[13][14] Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET) are staples in HTS for studying molecular interactions and enzyme activity.[7] For instance, fluorescence-based assays are particularly well-suited for screening kinase inhibitors.[13][15]

  • Luminescence-Based Assays: These assays, which measure light produced from a chemical reaction, are known for their high sensitivity and low background signals.[11] They are often employed in reporter gene assays and for detecting ATP to measure cell viability.[11] Split-luciferase complementation assays are a powerful tool for studying G protein-coupled receptor (GPCR) activation and oligomerization.[16][17]

  • Absorbance-Based Assays: Also known as colorimetric assays, these are generally simpler and more cost-effective.[18] While they may have lower sensitivity compared to fluorescence or luminescence, they are robust and can be miniaturized for ultra-high-throughput screening (uHTS).[19][20] They are often used for enzyme assays where a colored product is generated.[18]

Section 2: Assay Development and Optimization

A robust and reproducible HTS assay is the cornerstone of a successful screening campaign. This section outlines the critical steps in developing and optimizing an assay for screening triazolopyridine libraries.

Establishing a Robust Assay Window

The assay window, represented by the Z'-factor, is a statistical measure of the quality of an HTS assay.[21] A Z'-factor between 0.5 and 1.0 indicates an excellent assay that can reliably distinguish between active compounds and inactive ones.[21]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

To achieve a high Z'-factor, it is crucial to optimize assay parameters such as reagent concentrations, incubation times, and temperature.

Miniaturization and Automation

HTS relies heavily on the miniaturization of assays into 384- or 1536-well microplates to reduce reagent costs and increase throughput.[5] Automation through robotic liquid handlers and plate readers is essential for ensuring consistency and minimizing human error.[5][22]

Protocol: Development of a Cell-Based Luciferase Reporter Assay for GPCR Activation

This protocol describes the development of a cell-based assay to screen for triazolopyridine modulators of a Gs-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Triazolopyridine compound library dissolved in DMSO.

  • Forskolin (positive control).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 384-well microplates.

Protocol:

  • Cell Seeding: Seed HEK293 cells in 384-well plates at a density of 5,000 cells per well in 20 µL of media. Incubate at 37°C, 5% CO2 for 24 hours.[10]

  • Compound Addition: Using an automated liquid handler, add 50 nL of triazolopyridine compounds from the library plate to the assay plate. For controls, add DMSO (negative control) and a known agonist or forskolin (positive control).

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2 to allow for receptor activation and luciferase reporter expression.

  • Lysis and Luminescence Reading: Add 20 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis. Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the Z'-factor to assess assay quality.

  • Normalize the data to the positive and negative controls.

  • Identify "hits" as compounds that produce a signal greater than three standard deviations from the mean of the negative control.[23]

Section 3: Data Analysis and Hit Validation

The large datasets generated from HTS require sophisticated data analysis methods to identify true hits and eliminate false positives.

Primary Data Analysis and Hit Identification

Primary data analysis involves normalizing the raw data and applying statistical methods to identify initial hits.[24] It is crucial to be aware of and correct for systematic errors such as plate-to-plate variation and edge effects.[25][26] Software such as Genedata Screener can be utilized for efficient data management and analysis.[27]

Hit Confirmation and Validation Cascade

Initial hits from the primary screen must undergo a rigorous validation process to confirm their activity and eliminate artifacts.[9] This typically involves a cascade of secondary assays.

  • Re-testing: Confirmed hits are re-tested in the primary assay to ensure reproducibility.

  • Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (IC50 or EC50).[28]

  • Orthogonal Assays: Hits are evaluated in a different assay format (e.g., a biochemical assay if the primary screen was cell-based) to confirm on-target activity.

  • Counter-Screens: These are used to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds in a fluorescence-based assay).

  • Selectivity Profiling: Promising hits are tested against related targets to assess their selectivity.

Preliminary Structure-Activity Relationship (SAR) Analysis

Data from confirmed hits can be used to establish preliminary SAR, which helps in identifying common chemical scaffolds and guiding the synthesis of more potent and selective analogs.[23]

Visualizations

Experimental Workflow: Cell-Based HTS Assay

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis & Hit Validation cell_seeding Cell Seeding (384-well plate) incubation1 24h Incubation cell_seeding->incubation1 compound_addition Compound Addition (Triazolopyridine Library) incubation1->compound_addition Plates ready incubation2 6h Incubation compound_addition->incubation2 reagent_addition Add Lysis/Luciferase Reagent incubation2->reagent_addition Incubation complete read_plate Read Luminescence reagent_addition->read_plate data_analysis Data Normalization & Hit Selection read_plate->data_analysis Raw Data hit_validation Hit Confirmation & Secondary Assays data_analysis->hit_validation

Caption: A generalized workflow for a cell-based HTS assay.

Signaling Pathway: Gs-Coupled GPCR Activation

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gs-Coupled GPCR G_protein Gαsβγ GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Drives Expression Ligand Triazolopyridine (Agonist) Ligand->GPCR Binds

Caption: A simplified Gs-coupled GPCR signaling pathway leading to reporter gene expression.

Conclusion

High-throughput screening is a powerful engine for modern drug discovery, enabling the rapid identification of novel bioactive compounds from large chemical libraries. The success of an HTS campaign for triazolopyridine libraries is contingent upon a well-designed and rigorously validated assay, coupled with robust data analysis and a systematic hit validation process. By carefully considering the choice of assay format, optimizing experimental conditions, and implementing a thoughtful hit validation cascade, researchers can significantly increase the probability of identifying promising lead compounds for further development. This application note provides a foundational framework to guide scientists in this complex but rewarding endeavor.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). PromoCell. Retrieved January 17, 2026, from [Link]

  • Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320. Retrieved January 17, 2026, from [Link]

  • Guideline: Trazodone. (2025). PharmGKB. Retrieved January 17, 2026, from [Link]

  • Kido, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 784-792. Retrieved January 17, 2026, from [Link]

  • Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved January 17, 2026, from [Link]

  • Jedrzejczak, J. A., & Glick, D. M. (2001). Simple absorbance-based assays for ultra-high throughput screening. Journal of Biomolecular Screening, 6(5), 291-299. Retrieved January 17, 2026, from [Link]

  • Miller, R. A., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 284-293. Retrieved January 17, 2026, from [Link]

  • An, F., & Xie, X. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Medicinal Chemistry, 4(12), 1495-1504. Retrieved January 17, 2026, from [Link]

  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2115-2123. Retrieved January 17, 2026, from [Link]

  • Lee, M. Y., & Park, C. B. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Nanoscience and Nanotechnology, 15(10), 7481-7491. Retrieved January 17, 2026, from [Link]

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • What Is the Best Kinase Assay? (2025). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. Retrieved January 17, 2026, from [Link]

  • Van der Velden, W. J. C., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 21(21), 8193. Retrieved January 17, 2026, from [Link]

  • Miller, R. A., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 284-293. Retrieved January 17, 2026, from [Link]

  • Fluorescent biosensors for high throughput screening of protein kinase inhibitors. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Miller, R. A., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Retrieved January 17, 2026, from [Link]

  • Triazolopyridine. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105151. Retrieved January 17, 2026, from [Link]

  • Pelz, T., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(W1), W542-W548. Retrieved January 17, 2026, from [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 17(5), 643. Retrieved January 17, 2026, from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • Gielen, F., et al. (2016). Ultrahigh-throughput–directed enzyme evolution by absorbance-activated droplet sorting (AADS). Proceedings of the National Academy of Sciences, 113(47), E7383-E7389. Retrieved January 17, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105151. Retrieved January 17, 2026, from [Link]

  • Gielen, F., et al. (2022). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 94(48), 16675-16683. Retrieved January 17, 2026, from [Link]

  • How to develop an HTS assay. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]

  • Zhang, W., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 425-429. Retrieved January 17, 2026, from [Link]

  • In Vitro Cell Based Assays. (n.d.). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved January 17, 2026, from [Link]

  • Zlotos, D. P., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Scientific Reports, 13(1), 10642. Retrieved January 17, 2026, from [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2016). Molecules, 21(11), 1471. Retrieved January 17, 2026, from [Link]

  • HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2020). Chemical Science, 11(34), 9079-9084. Retrieved January 17, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Triazolopyridine Synthesis via [3 + 2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of [3 + 2] cycloaddition reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal regioselectivity in your experiments.

Part 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor or Mixed Regioselectivity in Your Triazolopyridine Synthesis

Question: I am attempting a [3 + 2] cycloaddition between a pyridyl azide and an alkyne, but I'm obtaining a mixture of 1,4- and 1,5-disubstituted triazolopyridine regioisomers. How can I control the outcome to favor one isomer?

Answer: The classic thermal Huisgen 1,3-dipolar cycloaddition often leads to a mixture of regioisomers because the energy barriers for the formation of both the 1,4- and 1,5-isomers are quite similar.[1][2] This lack of selectivity is a common issue when relying on heat alone.

To gain control over the regiochemical outcome, the use of a catalyst is highly recommended. The choice of metal catalyst is the most critical factor in determining which regioisomer is formed.

  • For the 1,4-disubstituted triazolopyridine: Employ a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" reaction is renowned for its high regioselectivity, typically yielding the 1,4-isomer exclusively.[2][3]

  • For the 1,5-disubstituted triazolopyridine: Utilize a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). Ruthenium catalysts, such as [Cp*RuCl] complexes, direct the cycloaddition to selectively produce the 1,5-isomer.[3][4]

Below is a summary of the expected outcomes with different catalytic systems:

Catalyst SystemPredominant RegioisomerReaction ConditionsNotes
None (Thermal) Mixture of 1,4- and 1,5-isomersElevated temperaturesPoor regioselectivity is common.[1][3]
Copper(I) 1,4-disubstitutedRoom temperature, often in aqueous mediaThe cornerstone of "click chemistry".[2][5]
Ruthenium(II) 1,5-disubstitutedCan be performed at room temperature or with heatingAlso effective for internal alkynes.[3][4][6]

Issue 2: Low Yield of the Desired 1,4-Disubstituted Triazolopyridine in a CuAAC Reaction

Question: I'm performing a CuAAC reaction to synthesize a 1,4-disubstituted triazolopyridine, but my yields are consistently low, and I'm observing the formation of side products. What could be the issue?

Answer: Low yields in CuAAC reactions can arise from several factors, primarily related to the integrity and activity of the copper(I) catalyst.[1] Here are the most common culprits and their solutions:

  • Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), it must be reduced to Cu(I) in situ. Ensure you are using a suitable reducing agent, like sodium ascorbate, in stoichiometric amounts or slight excess.[7] If you are using a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), ensure it has not been oxidized to Cu(II) by exposure to air and moisture.

  • Catalyst Sequestration: In reactions involving complex substrates, particularly those with coordinating functional groups (like other heterocycles), the copper catalyst can be sequestered, rendering it inactive.[7] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the copper catalyst and improve reaction efficiency.

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of terminal alkynes to form diynes, which consumes your starting material. This is often promoted by the presence of oxygen and an excess of the copper catalyst. To mitigate this, ensure your reaction is deoxygenated by bubbling with an inert gas (nitrogen or argon) before and during the reaction.

  • Poor Solubility: While CuAAC is tolerant of many solvents, including water, poor solubility of either the pyridyl azide or the alkyne can lead to slow or incomplete reactions.[7] If you observe poor solubility, consider using a co-solvent system, such as water with DMSO, DMF, or t-BuOH, to ensure all reactants are in solution.[7]

Issue 3: Difficulty in Synthesizing Fully Substituted Triazolopyridines

Question: I need to synthesize a 1,4,5-trisubstituted triazolopyridine using an internal alkyne. The CuAAC reaction is not working. What are my options?

Answer: The standard CuAAC protocol is generally not effective for internal alkynes.[3] However, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is well-suited for this transformation. RuAAC can effectively catalyze the cycloaddition of azides to both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[3][4]

Additionally, other catalytic systems have been developed to address this challenge:

  • Nickel-Catalyzed Cycloaddition: Nickel catalysis has been shown to promote the [3 + 2] cycloaddition of azides with unsymmetrical internal alkynes, offering control over the regioselectivity to yield functionalized 1,2,3-triazoles.[8]

  • Iridium-Catalyzed Cycloaddition: Iridium catalysts have been reported to effectively catalyze the cycloaddition of azides with internal thioalkynes, yielding 5-sulfenyltriazoles with excellent regioselectivity.[9]

Part 2: Scientific Principles and Methodologies

A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting and optimization.

Mechanism of Regiocontrol: CuAAC vs. RuAAC

The distinct regiochemical outcomes of copper- and ruthenium-catalyzed reactions are a direct result of their different mechanistic pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted pericyclic reaction. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.[2]

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cyclization: The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.

This mechanistic pathway kinetically favors the formation of the 1,4-regioisomer.[5]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Cu(I) Cu(I) Catalyst Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Product_Complex Product-Catalyst Complex Six_Membered_Intermediate->Product_Complex Ring Contraction Product_Complex->Cu(I) Regeneration Product_1_4 1,4-Disubstituted Triazole Product_Complex->Product_1_4

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction follows a distinct oxidative coupling mechanism.

  • Ligand Exchange: The alkyne displaces a ligand on the ruthenium catalyst.

  • Oxidative Coupling: The azide then coordinates to the ruthenium center, followed by an oxidative coupling to form a six-membered ruthenacycle intermediate.

  • Reductive Elimination: This intermediate undergoes rate-determining reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[4]

This pathway is kinetically more favorable for the formation of the 1,5-regioisomer.[5]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH Azide R'-N₃ Ru(II) Ru(II) Catalyst Ruthenacycle Six-Membered Ruthenacycle Ru(II)->Ruthenacycle + Alkyne + Azide Product_Complex Product-Catalyst Complex Ruthenacycle->Product_Complex Reductive Elimination Product_Complex->Ru(II) Regeneration Product_1_5 1,5-Disubstituted Triazole Product_Complex->Product_1_5

Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Pathway.
Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazolopyridines (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the pyridyl azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a 1:1 mixture of water and t-butanol (or another suitable co-solvent like DMSO or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazolopyridines (RuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

  • Reactant Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the pyridyl azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 equiv) in a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be directly purified by column chromatography on silica gel to afford the desired 1,5-disubstituted triazolopyridine.

References

  • Understanding the regioselectivity of the copper(I)- and ruthenium(II)- catalyzed [3 + 2] cycloadditions of azido derivative of ribose with terminal alkyne: a theoretical study. (2021). ResearchGate. [Link]

  • [3 + 2] Cycloaddition Reactions in the Synthesis of Triazolo[4,5-b]pyridin-5-ones and Pyrrolo[3,4-b]pyridin-2-ones. (2008). Sci-Hub. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2015). National Institutes of Health. [Link]

  • Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. (2018). ResearchGate. [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). Langmuir. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Journal of the American Chemical Society. [Link]

  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. (2019). Organic & Biomolecular Chemistry. [Link]

  • Theoretical Studies on the Regioselectivity of Iridium-Catalyzed 1,3-Dipolar Azide–Alkyne Cycloaddition Reactions. (2012). The Journal of Organic Chemistry. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC. [Link]

  • Assembly drives regioselective azide-alkyne cycloaddition reaction. (2023). Nature Communications. [Link]

Sources

Technical Support Center: Purification of Substituted Triazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals facing the intricate challenges of purifying substituted triazolopyridine isomers. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, drawing from established scientific principles and field-tested methodologies.

Introduction: The Isomeric Challenge of Triazolopyridines

Substituted triazolopyridines are a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, however, often yields a mixture of isomers, including regioisomers, constitutional isomers, and atropisomers, which can possess vastly different pharmacological and toxicological profiles.[2][3][4] The subtle structural similarities between these isomers make their separation and purification a significant bottleneck in the drug discovery and development process. This guide provides in-depth technical assistance to navigate these purification challenges effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols and the rationale behind them.

Chromatography Issues

Question 1: My substituted triazolopyridine regioisomers are co-eluting or showing poor resolution in reverse-phase HPLC. What steps can I take to improve separation?

Answer:

Co-elution in reverse-phase (RP) HPLC is a common issue when dealing with isomers of weakly basic compounds like triazolopyridines, due to their similar polarities.[5][6] Here is a systematic approach to troubleshoot and optimize your separation:

Step 1: Re-evaluate Your Column Chemistry. Standard C18 columns may not provide sufficient selectivity. Consider switching to a different stationary phase that offers alternative separation mechanisms:

  • Phenyl-Hexyl Column: The phenyl groups can provide pi-pi interactions with the aromatic triazolopyridine core, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.

  • Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating closely related aromatic and heterocyclic compounds.

  • Cyano (CN) Column: A cyano-bonded phase can be used in both normal-phase and reverse-phase modes and provides different selectivity based on dipole-dipole interactions. It has been shown to be effective for separating triazolopyridine regioisomers.[5][6]

Step 2: Optimize the Mobile Phase.

  • Solvent Choice: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. The different solvent properties can alter the selectivity. ACN is a stronger eluent and aprotic, while MeOH is a weaker eluent and protic, which can change how the isomers interact with the stationary phase.

  • pH Modification: The basicity of the pyridine nitrogen (pKa typically 2-4) is a key handle for manipulating retention.[2] Adding a modifier to the mobile phase can significantly impact peak shape and selectivity.

    • Low pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This will protonate the pyridine nitrogen, increasing the polarity of your isomers and potentially altering their interaction with the stationary phase.

    • High pH: Use a buffer system like ammonium bicarbonate or add a modifier like triethylamine (TEA) or diethylamine (DEA) to suppress the ionization of any acidic functionalities and improve peak shape for basic compounds.

  • Gradient Optimization: If you are running an isocratic method, switch to a shallow gradient. A slow, shallow gradient increases the chances of resolving closely eluting peaks.

Step 3: Consider Normal-Phase or HILIC Chromatography. If reverse-phase methods fail, normal-phase (NP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be excellent alternatives.

  • Normal-Phase: Use a silica or cyano column with a non-polar mobile phase like hexane or heptane and a polar modifier like ethanol or isopropanol. This has been demonstrated to be effective for triazolopyridine regioisomers.[5]

  • HILIC: This technique uses a polar stationary phase (like silica or a diol column) with a high concentration of an organic solvent (typically ACN) and a small amount of aqueous buffer. It is well-suited for polar compounds that are not well-retained in reverse-phase.

Question 2: I need to purify several grams of a triazolopyridine isomer. My preparative HPLC runs are slow and use a large volume of solvent. Are there more efficient alternatives?

Answer:

For gram-scale purifications, traditional preparative HPLC can be inefficient.[7] Supercritical Fluid Chromatography (SFC) is a powerful and often superior alternative for preparative-scale purification of isomers.[8][9][10]

Advantages of Preparative SFC:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, significantly reducing run times.[9]

  • Reduced Solvent Consumption: The primary mobile phase component is CO2, which is vented off post-collection. This drastically reduces the volume of organic solvent that needs to be evaporated from the collected fractions, saving time and resources.[9]

  • Improved Separation: SFC can sometimes provide better or different selectivity for isomers compared to HPLC.[8]

Experimental Protocol: Method Development for Preparative SFC

  • Analytical Scale Screening:

    • Columns: Screen a variety of chiral and achiral stationary phases. For achiral separations of regioisomers, start with silica, cyano, and diol columns. For chiral separations, polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.[11][12]

    • Modifiers: Use methanol, ethanol, or isopropanol as a co-solvent with the supercritical CO2. Start with a gradient of 5% to 40% modifier over 5-10 minutes.

    • Additives: For basic compounds like triazolopyridines, adding a small amount of an amine additive (e.g., 0.1% DEA) to the modifier can significantly improve peak shape.

  • Method Optimization:

    • Once a promising column/modifier combination is identified, optimize the separation by adjusting the gradient slope, temperature, and back-pressure.

    • Perform loading studies at the analytical scale to determine the maximum sample load before resolution is compromised.

  • Scale-Up to Preparative SFC:

    • Transfer the optimized method to a larger dimension preparative column.

    • Increase the flow rate proportionally to the cross-sectional area of the column.

    • Inject larger sample volumes at a higher concentration. The high proportion of CO2 in the mobile phase often allows for higher sample concentrations than in HPLC.

Question 3: I am dealing with atropisomers of a substituted triazolopyridine that seem to be interconverting on the column. How can I resolve and isolate them?

Answer:

Atropisomerism, or axial chirality, is a common feature in sterically hindered biaryl and heteroaryl systems, and their separation can be challenging due to the potential for on-column interconversion.[4][13] The key is to slow down the rate of interconversion relative to the speed of the chromatographic separation.

Strategies for Resolving Interconverting Atropisomers:

  • Low-Temperature Chromatography:

    • Reducing the column temperature is the most effective way to decrease the rate of bond rotation and prevent on-column racemization.[13][14]

    • Start by running your chiral HPLC or SFC method at sub-ambient temperatures (e.g., 10°C, 5°C, or even lower if your equipment allows). You should observe a sharpening of the peaks and improved resolution as the interconversion slows.

  • Fast Chromatography:

    • Using shorter columns with smaller particles (UHPLC) or higher flow rates can sometimes allow for the separation to occur faster than the interconversion.

  • Solvent Effects:

    • The choice of mobile phase can influence the energy barrier to rotation. Experiment with different solvents (e.g., alcohols vs. acetonitrile in RP-HPLC, or different modifiers in SFC) as they can solvate the transition state for rotation differently.

Experimental Workflow for Atropisomer Separation:

G cluster_0 Atropisomer Separation Workflow A Initial Chiral Screening at Room Temperature B Broad or Distorted Peaks Observed? A->B C Yes (Possible Interconversion) B->C D No (Stable Atropisomers) B->D E Reduce Column Temperature (e.g., to 10°C) C->E L Proceed with Preparative Separation D->L F Re-run Chiral Method E->F G Improved Resolution? F->G H Yes G->H I No G->I J Optimize Temperature and Flow Rate for Baseline Separation H->J K Consider Alternative Chiral Stationary Phase or Mobile Phase I->K J->L K->F

Caption: Workflow for developing a separation method for potentially interconverting atropisomers.

Crystallization Issues

Question 4: I have an isomeric mixture of a substituted triazolopyridine, and I want to purify the major isomer by crystallization. What are some effective strategies?

Answer:

Crystallization is a powerful and cost-effective purification technique, especially for large quantities, provided the desired isomer has favorable crystallization properties.[15] Success often depends on systematically screening different solvents and conditions.

Systematic Approach to Crystallization:

  • Solubility Screening:

    • Determine the solubility of your isomeric mixture in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • Look for a solvent system where your desired isomer has low solubility at room temperature or below, but is reasonably soluble at elevated temperatures. This is the ideal scenario for cooling crystallization.

  • Common Crystallization Techniques:

    • Cooling Crystallization: Dissolve the crude mixture in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. Slow cooling generally leads to larger, purer crystals.

    • Anti-Solvent Addition: Dissolve the mixture in a solvent in which it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is insoluble, until the solution becomes turbid. Allow the solution to stand, and crystals should form.

    • Evaporation: Dissolve the mixture in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This method is useful when the compound is highly soluble in most solvents.

Table 1: Common Solvents for Triazolopyridine Crystallization

Solvent ClassExamplesComments
Alcohols Methanol, Ethanol, IsopropanolGood for moderately polar compounds. Often used in combination with water or non-polar solvents.
Esters Ethyl acetate, Isopropyl acetateVersatile solvents with moderate polarity.
Ketones Acetone, Methyl ethyl ketoneGood for dissolving many organic compounds.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Can be used as anti-solvents.
Hydrocarbons Hexane, Heptane, TolueneOften used as anti-solvents for polar compounds.
Chlorinated Dichloromethane, ChloroformHigh solvating power, but use with caution due to toxicity.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)High boiling points; often require anti-solvent addition or evaporation techniques.

Pro-Tip: Seeding your supersaturated solution with a tiny crystal of the pure desired isomer (if available from a small-scale chromatographic separation) can dramatically improve the crystallization process and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers I should be aware of when working with substituted triazolopyridines?

A1: The bicyclic, nitrogen-rich structure of triazolopyridines allows for several types of isomerism:

  • Regioisomers: These isomers differ in the position of substituents on the triazolopyridine core. For example, a bromine atom could be at the 5-, 6-, or 7-position of a[5][6][8]triazolo[1,5-a]pyridine ring.

  • Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of atoms. This includes different fusion patterns of the triazole and pyridine rings (e.g.,[5][6][8]triazolo[1,5-a]pyridine vs.[5][6][8]triazolo[4,3-a]pyridine).[2][16]

  • Atropisomers: As discussed in the troubleshooting section, these are stereoisomers arising from restricted rotation around a single bond, often between the triazolopyridine core and a bulky substituent.[4][17]

  • Tautomers: While often rapidly interconverting in solution, different tautomeric forms can sometimes be isolated or observed, especially in the solid state.

Q2: When should I choose chromatography over crystallization for purification?

A2: The choice depends on the scale of the purification, the properties of the isomers, and the required purity.

G cluster_1 Purification Method Selection A Isomeric Mixture B Scale > 5g? A->B C Yes B->C D No B->D E Significant Difference in Solubility/Crystal Packing? C->E J High Purity Required (>99.5%)? D->J F Yes E->F G No E->G H Attempt Crystallization F->H I Use Preparative Chromatography (HPLC/SFC) G->I K Yes J->K L No J->L K->I L->H

Caption: Decision tree for selecting a purification method for triazolopyridine isomers.

Q3: What analytical techniques are best for confirming the purity and identity of my isolated isomers?

A3: A combination of techniques is essential:

  • HPLC/UPLC: To assess chromatographic purity. A high-purity sample should show a single peak on multiple column chemistries.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. 1H and 13C NMR will help confirm the overall structure, while 2D techniques like NOESY can be crucial for differentiating regioisomers and determining the conformation of atropisomers.

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal, this technique provides unambiguous proof of the structure and stereochemistry of your isolated isomer.[18]

References

  • Kagan, M. Z., et al. (2006). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Journal of Liquid Chromatography & Related Technologies, 29(4), 431-438. [Link]

  • Taylor & Francis Online. (2006). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. [Link]

  • Grokipedia. Triazolopyridine. [Link]

  • Shimadzu. Preparative HPLC Systems. [Link]

  • Kim, H. J., et al. (2011). Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7043-7047. [Link]

  • Arabian Journal of Chemistry. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • ResearchGate. Scheme 1. Triazolopyridines and a regiospecific synthesis of 2,6-disubstituted pyridines. [Link]

  • Szafranski, K., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(21), 5013. [Link]

  • CSIC. Synthesis of Novel Polyazinyl-Substituted Triazolopyridines from[2][5][6]Triazolo[1,5-a]pyridines. [Link]

  • MDPI. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]

  • Molnar Institute. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 884. [Link]

  • PubChem. Triazolopyridine. [Link]

  • ResearchGate. Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. [Link]

  • Vetter, W., Meister, W., & Oesterhelt, G. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Organic Mass Spectrometry, 23(8), 589-593. [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. [Link]

  • Shimadzu. Supercritical Fluid Extraction/Chromatography. [Link]

  • Toribio, L., et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 249-253. [Link]

  • Wikipedia. Triazolopyridine. [Link]

  • Liu, Y., et al. (2022). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Communications Chemistry, 5(1), 1-8. [Link]

  • MDPI. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. [Link]

  • Encyclopedia of Chromatography. Chiral Drug Separation. [Link]

  • American Laboratory. The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]

  • LaPlante, S. R., et al. (2014). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 6(9), 1015-1029. [Link]

  • LaPlante, S. R., et al. (2011). Assessing atropisomer axial chirality in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022. [Link]

  • LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • ResearchGate. Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. [Link]

  • D'Acquarica, I., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A, 1646, 462128. [Link]

  • Google Patents.
  • CORE. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

  • ResearchGate. Triazolopyridines. Part 28. The ring–chain isomerization strategy: triazolopyridine- and triazoloquinoline–pyridine based fluorescence ligands. [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • ResearchGate. Eight isomers of the triazolopyrimidine nucleus. [Link]

  • MDPI. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]

  • Taylor & Francis Online. The Chemistry of[2][5][6]Triazolo[1,5- a] pyridines. [Link]

  • Lee, H. J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]

  • Unife. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. [Link]

  • IAEA. Chromatography separation of minor actinides using Bis-Triazinyl-Pyridine (BTP) resin. [Link]

  • ResearchGate. Chemical structures of triazolopyridine isomers 1–5. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the metabolic stability of this important chemical scaffold. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental hurdles, thereby accelerating your drug discovery efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic liabilities and stability enhancement strategies for 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine analogs.

Q1: What are the primary metabolic liabilities of the 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine scaffold?

A1: The 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine scaffold, while a valuable core for various therapeutic targets, presents several potential metabolic "soft spots".[1][2] The primary sites of metabolic attack are typically:

  • Oxidation of the 4-methyl group: The methyl group on the tetrahydropyridine ring is a common site for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[3]

  • Oxidation of the tetrahydropyridine ring: The saturated portion of the pyridine ring can undergo oxidation, leading to various hydroxylated metabolites.

  • Aromatic hydroxylation: If the scaffold is substituted with aromatic rings, these can be hydroxylated by CYPs.

  • N-dealkylation or oxidation of substituents: Substituents on the triazole or pyridine nitrogen atoms are also susceptible to metabolic modification.

  • Aldehyde Oxidase (AO) mediated metabolism: The electron-deficient nature of the triazolopyridine ring system can make it a substrate for aldehyde oxidase, an enzyme of increasing importance in drug metabolism.[4][5][6][7] This can lead to oxidation at a carbon atom adjacent to a ring nitrogen.[8]

Q2: What initial strategies should be considered to improve the metabolic stability of these analogs?

A2: A proactive approach to improving metabolic stability involves early-stage structural modifications. Key strategies include:

  • Blocking sites of metabolism: Introducing substituents at metabolically labile positions can sterically hinder enzyme access or alter the electronic properties of the site, thus reducing the rate of metabolism. For example, replacing a hydrogen atom with a fluorine atom can block hydroxylation.[9]

  • Bioisosteric replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity is a common and effective strategy.[10][11] For the labile 4-methyl group, potential bioisosteres could include small, stable groups like a cyclopropyl or oxetane ring.[12]

  • Modulating electronic properties: Incorporating electron-withdrawing groups can decrease the electron density of aromatic rings, making them less susceptible to oxidative metabolism by CYPs.[13] Conversely, this may increase susceptibility to aldehyde oxidase.[13]

  • Conformational constraint: Introducing rigidity into the molecule can sometimes orient the metabolically labile groups away from the active site of metabolizing enzymes.[14]

Q3: How do I choose the right in vitro assay to assess metabolic stability?

A3: The choice of assay depends on the stage of your research and the specific questions you are asking.

  • Liver Microsomal Stability Assay: This is a high-throughput and cost-effective initial screen to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[15][16] It is useful for ranking compounds in early discovery.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and therefore evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.[15][17] It is a better predictor of in vivo clearance than microsomes alone.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including aldehyde oxidase, offering a broader assessment of metabolic pathways than microsomes alone.[8][17]

  • Recombinant Enzyme Assays: Using specific recombinant CYP or AO enzymes can help pinpoint which enzyme is responsible for the metabolism of your compound.[18][19]

II. Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your metabolic stability experiments.

Issue 1: High inter-experimental variability in microsomal stability assay results.
Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Microsomal Activity 1. Aliquot and store microsomes at -80°C immediately upon receipt. 2. Avoid repeated freeze-thaw cycles. 3. Qualify each new batch of microsomes with known substrates (e.g., testosterone, midazolam).Microsomal enzymes are sensitive to temperature fluctuations and can lose activity with improper handling.[20] Batch-to-batch variability in enzyme content is common.
Variable Cofactor Concentration 1. Prepare fresh NADPH solutions for each experiment. 2. Ensure the final concentration of NADPH in the incubation is optimal (typically 1 mM).NADPH is the essential cofactor for CYP enzymes and is unstable in solution. Insufficient cofactor will limit the rate of metabolism.[18]
Inconsistent Incubation Conditions 1. Use a calibrated water bath or incubator to maintain a constant temperature of 37°C. 2. Ensure consistent shaking or agitation to maintain a homogenous mixture.Enzyme kinetics are highly dependent on temperature.[20] Proper mixing ensures uniform access of the substrate to the enzymes.
Analytical Variability 1. Include internal standards in all samples to account for variations in sample processing and instrument response. 2. Validate the LC-MS/MS method for linearity, precision, and accuracy.Analytical variability can be a significant source of error. An internal standard helps to normalize the data.
Issue 2: My compound is stable in microsomes but shows high clearance in vivo.
Potential Cause Troubleshooting Step Scientific Rationale
Non-CYP Mediated Metabolism 1. Conduct a hepatocyte stability assay. 2. Perform an S9 fraction stability assay. 3. Investigate the role of aldehyde oxidase (AO) using specific inhibitors (e.g., hydralazine) or recombinant AO.[4]Microsomes primarily contain Phase I CYP enzymes.[15] Other enzymes present in the cytosol (like AO) or those involved in Phase II conjugation (present in hepatocytes) could be responsible for the clearance.[5][6][7][8]
Active Transport 1. Use in vitro transporter assays (e.g., Caco-2 or MDCK cell lines) to assess if the compound is a substrate for uptake or efflux transporters.High clearance could be due to rapid uptake into the liver by transporters, followed by metabolism, or rapid excretion.
Extrahepatic Metabolism 1. Investigate metabolism in intestinal S9 fractions or other relevant tissue homogenates.[21]Significant metabolism can occur in tissues other than the liver, such as the intestine, kidney, or lung.[5]
Issue 3: Difficulty in identifying the site of metabolism.
Potential Cause Troubleshooting Step Scientific Rationale
Low Metabolite Abundance 1. Increase the incubation time or compound concentration (while remaining within the linear range of the enzyme). 2. Use a higher concentration of microsomal protein. 3. Concentrate the sample before LC-MS/MS analysis.This will increase the amount of metabolite formed, making it easier to detect and characterize.
Complex Fragmentation Pattern 1. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent compound and its metabolites.[22] 2. Perform MS/MS fragmentation experiments and compare the fragmentation pattern of the metabolite to that of the parent compound.[23][24]HRMS allows for the determination of the elemental composition of the metabolite, aiding in the identification of the metabolic modification.[22] Comparing fragmentation patterns can reveal which part of the molecule has been modified.
Isomeric Metabolites 1. Use chromatographic methods with high resolving power (e.g., UPLC) to separate isomeric metabolites. 2. If authentic standards of potential metabolites are available, compare their retention times and fragmentation patterns.Isomeric metabolites (e.g., hydroxylation at different positions on an aromatic ring) will have the same mass but can often be separated by chromatography.

III. Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a standardized method for determining the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system or NADPH stock solution

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).[18]

    • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Incubation:

    • Add the incubation mixture to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines a general workflow for the identification of metabolites from in vitro or in vivo samples.

Procedure:

  • Sample Preparation:

    • Prepare samples from metabolic stability assays as described above.

  • LC-MS/MS Data Acquisition:

    • Acquire full scan MS data to detect potential metabolites.

    • Perform data-dependent MS/MS to obtain fragmentation spectra of the most abundant ions.

  • Data Processing:

    • Use metabolite identification software to search for expected metabolic transformations (e.g., oxidation, glucuronidation).

    • Compare the retention times and MS/MS spectra of potential metabolites with the parent compound.

  • Structure Elucidation:

    • Interpret the MS/MS fragmentation patterns to propose the site of metabolism.[22][24]

    • High-resolution mass spectrometry can be used to confirm the elemental composition of the metabolites.[22]

IV. Visualizations

Metabolic Pathways of 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine Analogs

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine Analog Oxidation_Methyl Oxidation of 4-Methyl Group Parent->Oxidation_Methyl CYP450 Oxidation_Ring Oxidation of Tetrahydropyridine Ring Parent->Oxidation_Ring CYP450 Hydroxylation_Aryl Aromatic Hydroxylation Parent->Hydroxylation_Aryl CYP450 AO_Metabolism Aldehyde Oxidase Metabolism Parent->AO_Metabolism Aldehyde Oxidase Glucuronidation Glucuronidation Oxidation_Methyl->Glucuronidation Oxidation_Ring->Glucuronidation Hydroxylation_Aryl->Glucuronidation Sulfation Sulfation Hydroxylation_Aryl->Sulfation

Caption: Potential metabolic pathways for 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine analogs.

Troubleshooting Workflow for High In Vivo Clearance

Start High In Vivo Clearance with Microsomal Stability Hepatocyte_Assay Perform Hepatocyte Stability Assay Start->Hepatocyte_Assay Hepatocyte_Unstable Unstable in Hepatocytes? Hepatocyte_Assay->Hepatocyte_Unstable S9_Assay Perform S9 Fraction Stability Assay S9_Unstable Unstable in S9? S9_Assay->S9_Unstable Transporter_Assay Assess Transporter Interaction Transporter_Substrate Transporter Substrate? Transporter_Assay->Transporter_Substrate Extrahepatic_Assay Investigate Extrahepatic Metabolism Extrahepatic_Clearance Conclusion: Extrahepatic Clearance Extrahepatic_Assay->Extrahepatic_Clearance Hepatocyte_Unstable->S9_Assay No PhaseII_Metabolism Conclusion: Phase II Metabolism Likely Hepatocyte_Unstable->PhaseII_Metabolism Yes S9_Unstable->Transporter_Assay No AO_Metabolism Conclusion: Aldehyde Oxidase Metabolism Likely S9_Unstable->AO_Metabolism Yes Transporter_Substrate->Extrahepatic_Assay No Transporter_Clearance Conclusion: Transporter-Mediated Clearance Transporter_Substrate->Transporter_Clearance Yes

Sources

Navigating Neurotoxicity: A Technical Support Guide for Triazolo[1,5-a]pyrimidine-7(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with triazolo[1,5-a]pyrimidine-7(4H)-one derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you anticipate, mitigate, and understand the neurotoxic potential of this important class of compounds. Neurotoxicity is a significant hurdle in drug development, accounting for a substantial number of drug withdrawals.[1] A proactive approach to assessing and mitigating these effects early in the discovery process is therefore critical.

This resource is structured to address common challenges encountered during in vitro and in vivo characterization of these derivatives. We will delve into the underlying mechanisms of neurotoxicity and provide actionable strategies to optimize your experimental workflow and compound selection.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the development of triazolo[1,5-a]pyrimidine-7(4H)-one derivatives.

Q1: My lead triazolopyrimidine derivative shows excellent target engagement but is cytotoxic to neuronal cell lines. What are my immediate next steps?

A1: This is a common challenge. The first step is to determine the therapeutic window of your compound. It's crucial to understand if the cytotoxicity occurs at concentrations significantly higher than those required for the desired pharmacological effect.

  • Actionable Advice:

    • Determine the Protective Index (PI): Calculate the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety margin.[2] For instance, some published triazolopyrimidine derivatives with anticonvulsant activity have shown improved neurotoxicity with PI values as high as 17.22.[2]

    • Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of your lead compound. Research suggests that even minor chemical modifications can significantly impact neurotoxicity.[3] For example, the pyrimidine-7(4H)-one motif is often considered essential for the anti-epileptic activity of these compounds.[4] Consider modifications at other positions to dissociate efficacy from toxicity.

    • Mechanism of Toxicity Investigation: Begin to investigate the potential mechanisms of cytotoxicity. Are you observing markers of apoptosis, necrosis, or specific organelle dysfunction? This will guide your subsequent experiments.

Q2: I suspect my compound is causing oxidative stress in my neuronal cultures. How can I confirm this and what are the potential mitigation strategies?

A2: Drug-induced oxidative stress is a common mechanism of neurotoxicity.[5][6] It occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms.

  • Troubleshooting Guide: Assessing Oxidative Stress

    • Direct ROS Measurement: Utilize fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to directly measure intracellular ROS levels.

    • Lipid Peroxidation Assay: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

    • Antioxidant Enzyme Activity: Assess the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A decrease in their activity can indicate overwhelming oxidative stress.

    • Glutathione Levels: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A decrease in this ratio is a hallmark of oxidative stress.

  • Mitigation Strategies:

    • Co-treatment with Antioxidants: In your in vitro models, co-administer your compound with antioxidants like N-acetylcysteine (NAC) or Vitamin E to see if this rescues the cells from cytotoxicity. This can provide mechanistic evidence for oxidative stress-mediated toxicity.

    • Structural Modifications: Certain chemical moieties are more prone to redox cycling and ROS generation. Consider modifications to the core structure to reduce its pro-oxidant potential.

Q3: My in vivo studies show behavioral abnormalities in rodents treated with my triazolopyrimidine derivative. How do I begin to dissect the neurotoxic cause?

A3: Behavioral changes are a key indicator of central nervous system (CNS) toxicity. A systematic approach is necessary to pinpoint the underlying cause.

  • Initial Assessment:

    • Functional Observational Battery (FOB): This is a series of standardized, non-invasive tests to assess various aspects of sensorimotor function and general behavior.[7] It can help identify the specific neurological domains affected (e.g., motor coordination, sensory perception, autonomic function).

    • Dose-Response Relationship: Establish a clear dose-response curve for the observed behavioral effects. This will help in determining a no-observed-adverse-effect level (NOAEL).

  • Mechanistic Deep Dive:

    • Histopathology: Perform a thorough histopathological examination of the brain tissue from treated animals. Look for signs of neuronal damage, inflammation, or demyelination in different brain regions.

    • Neurotransmitter Analysis: Measure the levels of key neurotransmitters (e.g., dopamine, serotonin, GABA, glutamate) in specific brain regions to identify potential imbalances. Some triazole compounds have been shown to affect CNS catecholamines.[3]

    • Blood-Brain Barrier (BBB) Penetration: Quantify the concentration of your compound in the brain tissue versus the plasma. High brain exposure is necessary for CNS-active drugs but can also contribute to neurotoxicity.[8][9]

Troubleshooting Guides

This section provides detailed protocols for key experiments to assess and mitigate the neurotoxicity of your triazolo[1,5-a]pyrimidine-7(4H)-one derivatives.

Guide 1: Assessing Neuronal Viability and Cytotoxicity

Objective: To determine the concentration at which your compound induces neuronal cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your triazolopyrimidine derivative in the appropriate cell culture medium. Treat the cells with a range of concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Interpreting the Results:

IC₅₀ ValueInterpretationRecommended Action
> 100 µMLow in vitro cytotoxicityProceed with further efficacy studies.
10 - 100 µMModerate in vitro cytotoxicityInvestigate the mechanism of cell death. Consider SAR studies to improve the therapeutic window.
< 10 µMHigh in vitro cytotoxicityPrioritize SAR studies to reduce toxicity. Re-evaluate the core scaffold if improvements are not seen.
Guide 2: Investigating Apoptotic Cell Death

Objective: To determine if your compound induces programmed cell death (apoptosis).

Workflow for Apoptosis Assessment:

Apoptosis_Workflow cluster_0 Initial Observation cluster_1 Apoptosis Confirmation cluster_2 Pathway Investigation a Decreased Cell Viability (MTT Assay) b Annexin V/PI Staining a->b Suspect Apoptosis c Caspase-3/7 Activation Assay b->c If positive d TUNEL Assay c->d If positive e Western Blot for Bcl-2 family proteins d->e Investigate Intrinsic Pathway f Mitochondrial Membrane Potential Assay e->f

Caption: Workflow for investigating apoptotic cell death.

Protocol: Caspase-3/7 Activation Assay

  • Cell Treatment: Treat neuronal cells with your compound at concentrations around the IC₅₀ value for a predetermined time (e.g., 6, 12, 24 hours).

  • Lysis: Lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.

Causality: Caspases are a family of proteases that are key mediators of apoptosis.[10][11] The activation of executioner caspases like caspase-3 and -7 is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately cell death.[12] Observing an increase in caspase-3/7 activity provides strong evidence that your compound is inducing apoptosis.

Guide 3: Assessing Mitochondrial Dysfunction

Objective: To evaluate the impact of your compound on mitochondrial health, a common target for drug-induced neurotoxicity.[13][14]

Workflow for Assessing Mitochondrial Dysfunction:

Mitochondrial_Dysfunction_Workflow A Compound Treatment B Measure Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1, TMRE) A->B C Measure Mitochondrial ROS (e.g., MitoSOX Red) A->C D Measure ATP Production A->D E Assess Mitochondrial Morphology (e.g., MitoTracker staining) A->E F Conclusion: Mitochondrial Dysfunction B->F Depolarization suggests dysfunction C->F Increased ROS suggests oxidative stress D->F Decreased ATP suggests impaired respiration E->F Fragmentation suggests stress

Caption: Experimental workflow for assessing mitochondrial dysfunction.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

  • Cell Culture and Treatment: Culture and treat neuronal cells with your compound as previously described.

  • JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the red and green channels using a fluorescence microscope or a plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Causality: The mitochondrial membrane potential is crucial for ATP synthesis.[15] A loss of ΔΨm is an early indicator of mitochondrial dysfunction and can precede the activation of caspases in the intrinsic apoptotic pathway.[16][17]

Conclusion

The development of novel triazolo[1,5-a]pyrimidine-7(4H)-one derivatives holds significant promise for treating a range of neurological disorders.[18] However, a thorough understanding and proactive management of potential neurotoxicity are paramount for clinical success. By employing the strategies and protocols outlined in this guide, researchers can systematically evaluate the neurotoxic profile of their compounds, elucidate the underlying mechanisms, and make informed decisions to advance the safest and most effective candidates. Remember that a multi-pronged approach, combining in vitro and in vivo models with a deep understanding of structure-activity relationships, is the most robust strategy for mitigating the risk of neurotoxicity.

References

  • ResearchGate. (2026). Novel 7-Substituted-1,2,4-Triazolopyrimidines targeting Nav1.2 channels as low-neurotoxicity antiepileptic agents. [Link]

  • PubMed. (2020). Discovery of[1][2][4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. [Link]

  • PubMed. (1996). A structure-activity relationship for the neurotoxicity of triazole fungicides. [Link]

  • Visikol. (2023). Neurotoxicity Assay. [Link]

  • PubMed. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]

  • PubMed. (2018). Brain-Penetrant Triazolopyrimidine and Phenylpyrimidine Microtubule Stabilizers as Potential Leads to Treat Human African Trypanosomiasis. [Link]

  • PubMed. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. [Link]

  • National Institutes of Health. (n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. [Link]

  • National Institutes of Health. (2018). Brain-penetrant, triazolopyrimidine and phenylpyrimidine microtubule-stabilizers as potential leads to treat human African trypanosomiasis. [Link]

  • National Institutes of Health. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Testing for Neurotoxicity - Environmental Neurotoxicology. [Link]

  • National Institutes of Health. (n.d.). Drug-Induced Oxidative Stress and Toxicity. [Link]

  • National Institutes of Health. (2021). Caspases in the Developing Central Nervous System: Apoptosis and Beyond. [Link]

  • National Institutes of Health. (n.d.). In vitro models for assessing neurotoxicity of mixtures. [Link]

  • National Institutes of Health. (1996). Mitochondrial dysfunction is a primary event in glutamate neurotoxicity. [Link]

  • ACS Publications. (n.d.). Oxidative Stress and Neurotoxicity. [Link]

  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. [Link]

  • National Institutes of Health. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • Elsevier. (n.d.). Mitochondrial dysfunction associated with nitric oxide pathways in glutamate neurotoxicity. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication. [Link]

  • Wikipedia. (n.d.). Apoptosis. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. [Link]

  • PubMed. (2018). A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model. [Link]

  • MDPI. (n.d.). Mechanisms of Metal-Induced Mitochondrial Dysfunction in Neurological Disorders. [Link]

  • ResearchGate. (n.d.). In vitro models for neurotoxicology research. [Link]

  • Frontiers. (2024). New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold. [Link]

  • Frontiers. (2023). Editorial: Impacts of drug-induced oxidative stress. [Link]

  • IntechOpen. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]

  • National Institutes of Health. (n.d.). Caspase-mediated apoptosis in neuronal excitotoxicity triggered by nitric oxide. [Link]

  • National Institutes of Health. (n.d.). Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials. [Link]

  • National Institutes of Health. (n.d.). Overcoming mitochondrial dysfunction in neurodegenerative diseases. [Link]

  • PubMed. (2010). Functional assays for neurotoxicity testing. [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Oxidative Stress and Neuroinflammation as a Pivot in Drug Abuse. A Focus on the Therapeutic Potential of Antioxidant and Anti-Inflammatory Agents and Biomolecules. [Link]

  • PubMed. (n.d.). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. [Link]

  • YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation. [Link]

  • ResearchGate. (2025). Developmental Neurotoxicity Testing: Recommendations for Developing Alternative Methods for the Screening and Prioritization of Chemicals. [Link]

  • ResearchGate. (2020). Selection of a small molecule tau oligomer inhibitor for IND enabling studies. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. [Link]

  • MDPI. (2021). Oxidative Stress in Human Toxicology. [Link]

  • MDPI. (n.d.). Mitochondrial Dysfunction in Neurodegenerative Diseases: Mechanisms and Corresponding Therapeutic Strategies. [Link]

  • YouTube. (2025). New approach methods for adult and developmental neurotoxicity. [Link]

  • National Institutes of Health. (n.d.). Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent. [Link]

Sources

Technical Support Center: Troubleshooting PIFA-Mediated Intramolecular Annulation for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful execution of PIFA-mediated intramolecular annulation reactions for the synthesis of triazoles. Our approach is grounded in mechanistic understanding and practical, field-proven experience to help you navigate the complexities of this powerful synthetic transformation.

Introduction to PIFA-Mediated Annulation

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) is a versatile and powerful hypervalent iodine(III) reagent widely employed in organic synthesis for its ability to effect a range of oxidative transformations under relatively mild conditions.[1][2] Its application in intramolecular annulations to form heterocyclic systems, including triazoles, offers a compelling alternative to traditional metal-catalyzed methods.[3] This guide will address common challenges encountered during these reactions, providing you with the insights needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is not proceeding, or I'm observing very low conversion of my starting material. What are the primary factors to investigate?

This is a common issue that can often be resolved by systematically evaluating the quality of your reagents and the reaction setup.

Answer:

Several factors can contribute to a stalled or sluggish reaction. Here’s a breakdown of the most probable causes and their solutions:

  • PIFA Quality and Handling: PIFA is a moisture-sensitive reagent. Its efficacy can be significantly compromised by hydrolysis.

    • Troubleshooting Steps:

      • Use Fresh PIFA: Whenever possible, use freshly opened PIFA. If you suspect your PIFA has degraded, consider purchasing a new batch.

      • Proper Storage: Store PIFA in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

      • Handling: Weigh out the reagent quickly in a dry environment. Avoid leaving the container open to the atmosphere for extended periods.

  • Solvent Choice and Purity: The choice of solvent is critical in PIFA-mediated reactions. The solvent must be anhydrous and capable of solubilizing both the substrate and PIFA.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Even small amounts of water can quench the PIFA.

      • Solvent Polarity: Highly polar, non-coordinating solvents are often preferred. 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent choices as they can stabilize cationic intermediates.[3][4] Dichloromethane (DCM) is also commonly used.[4] If your substrate has poor solubility, consider solvent mixtures.

      • Avoid Reactive Solvents: Protic solvents like methanol or ethanol can compete with the intramolecular nucleophile.

  • Reaction Temperature: While many PIFA-mediated reactions proceed at room temperature or 0 °C, some substrates may require thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If no reaction is observed at 0 °C or room temperature, try incrementally increasing the temperature (e.g., to 40 °C or 60 °C) while monitoring the reaction by TLC or LC-MS.

      • Low-Temperature Start: It is often beneficial to add the PIFA at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow the reaction to warm to room temperature.[4]

  • Substrate Reactivity: The electronic nature of your substrate plays a crucial role. Electron-rich aromatic rings or nucleophilic nitrogen centers are more susceptible to oxidation by PIFA.

    • Troubleshooting Steps:

      • Substrate Modification: If your substrate is electron-deficient, consider if a more electron-rich analogue can be synthesized to test the reaction.

      • Protecting Groups: Ensure that any protecting groups on your substrate are stable to the acidic conditions generated by the trifluoroacetic acid byproduct of the reaction.

Workflow for a Non-Proceeding Reaction

start Reaction Stalled check_pifa Check PIFA Quality (Fresh? Stored Properly?) start->check_pifa check_solvent Verify Solvent (Anhydrous? Appropriate Polarity?) check_pifa->check_solvent PIFA OK pifa_sol Use fresh PIFA check_pifa->pifa_sol Degraded check_temp Evaluate Temperature (Too low?) check_solvent->check_temp Solvent OK solvent_sol Use anhydrous solvent (e.g., TFE) check_solvent->solvent_sol Inappropriate check_substrate Assess Substrate (Electronically suitable?) check_temp->check_substrate Temp OK temp_sol Increase temperature incrementally check_temp->temp_sol Sub-optimal substrate_sol Re-evaluate substrate electronics check_substrate->substrate_sol Unreactive

Caption: Troubleshooting workflow for a stalled PIFA-mediated reaction.

FAQ 2: My reaction is producing a complex mixture of products with a low yield of the desired triazole. How can I improve the reaction's selectivity and efficiency?

Low yields and poor selectivity are often indicative of side reactions or suboptimal reaction conditions.

Answer:

Improving the yield and selectivity requires a careful optimization of the reaction parameters.

  • Stoichiometry of PIFA: Using an excess of PIFA can sometimes lead to over-oxidation or decomposition of the starting material and product.

    • Troubleshooting Steps:

      • Titrate PIFA Amount: Start with 1.1-1.5 equivalents of PIFA. If the reaction is incomplete, you can increase the amount incrementally (e.g., up to 2.5 equivalents).[5] Monitor the reaction closely to find the optimal stoichiometry.

  • Rate of Addition: Adding the PIFA too quickly can lead to localized high concentrations, promoting side reactions.

    • Troubleshooting Steps:

      • Slow Addition: Dissolve the PIFA in the reaction solvent and add it dropwise to the solution of your substrate, especially at the beginning of the reaction.

      • Portion-wise Addition: For larger-scale reactions, adding the PIFA in portions over time can help maintain a controlled reaction rate.

  • Presence of Additives: The inclusion of additives can sometimes suppress side reactions or modify the reactivity of the system.

    • Troubleshooting Steps:

      • Bases: The reaction generates trifluoroacetic acid (TFA), which can be detrimental to acid-sensitive functional groups. Non-nucleophilic bases like pyridine or 2,6-lutidine can be added to scavenge the acid. However, be aware that bases can also inhibit the desired reaction in some cases.

      • Lewis Acids: In some instances, Lewis acids have been used to enhance the reactivity of PIFA, though this can also lead to decreased selectivity.[6]

  • Concentration: The reaction concentration can influence the rates of intramolecular versus intermolecular pathways.

    • Troubleshooting Steps:

      • High Dilution: To favor the intramolecular annulation, conduct the reaction under high dilution conditions (e.g., 0.01-0.05 M). This will minimize intermolecular side reactions.

Table 1: Optimization of Reaction Conditions for PIFA-Mediated Cyclizations
ParameterRange to ExploreRationale
PIFA (equivalents) 1.1 - 2.5To ensure complete conversion without over-oxidation.[5][7]
Temperature (°C) 0 to 85To balance reaction rate and selectivity.[4][7]
Solvent DCM, TFE, HFIPTo optimize solubility and stabilize intermediates.[4]
Concentration (M) 0.01 - 0.1High dilution favors intramolecular reactions.
Additives None, Pyridine, Lewis AcidsTo control pH and modulate reactivity.
FAQ 3: I am observing significant formation of side products. What are these likely to be, and how can I prevent them?

Understanding the potential side reactions is key to developing a strategy to mitigate them.

Answer:

The highly reactive nature of PIFA can lead to several undesired reaction pathways.

  • Intermolecular Reactions: If the concentration is too high, intermolecular N-N or N-C bond formation can compete with the desired intramolecular cyclization, leading to dimers or oligomers.

    • Mitigation: As mentioned previously, employ high dilution conditions.

  • Oxidation of Other Functional Groups: PIFA is a strong oxidant and can react with other sensitive functional groups in your molecule, such as sulfides, phenols, or electron-rich aromatic rings.[3]

    • Mitigation:

      • Protecting Groups: Protect sensitive functional groups prior to the PIFA-mediated cyclization.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired transformation.

  • Aryl-Aryl Coupling: In some cases, PIFA can promote the oxidative coupling of electron-rich aromatic rings.

    • Mitigation: This is a substrate-dependent issue. If this is a major pathway, a redesign of the synthetic route may be necessary.

  • Ring-Opening of Heterocycles: Some heterocyclic systems can undergo ring-opening reactions when treated with PIFA.[8]

    • Mitigation: Careful selection of the substrate and reaction conditions is crucial. If this is observed, consider alternative synthetic strategies.

Proposed General Mechanism

The PIFA-mediated intramolecular annulation to form a triazole likely proceeds through the initial oxidation of a nitrogen atom in the precursor to generate a highly reactive nitrenium ion intermediate. This intermediate is then trapped intramolecularly by a suitable nucleophile to form the new N-N or N-C bond, leading to the cyclized product. Subsequent aromatization, if necessary, yields the triazole.

sub Substrate (e.g., Hydrazone) int1 Nitrenium Ion Intermediate sub->int1 + PIFA pifa PIFA (PhI(OCOCF3)2) cyclized Cyclized Intermediate int1->cyclized Intramolecular Annulation product Triazole Product cyclized->product Aromatization

Caption: Proposed mechanism for PIFA-mediated triazole synthesis.

General Experimental Protocol

The following is a general procedure for a PIFA-mediated intramolecular annulation. The specific conditions will need to be optimized for your particular substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the starting material (1.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., TFE or DCM) to achieve the desired concentration (e.g., 0.05 M).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • PIFA Solution: In a separate dry flask, dissolve PIFA (1.5 eq.) in the anhydrous solvent.

  • Addition of PIFA: Add the PIFA solution dropwise to the stirred solution of the starting material over 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • A Novel PIFA/KOH Promoted Approach to Synthesize C2-arylacylated Benzothiazoles as Potential Drug Scaffolds. MDPI. [Link]

  • Mastering Organic Synthesis with PIFA: Your Guide to Advanced Transformations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phenyliodine bis(trifluoroacetate) as a sustainable reagent: exploring its significance in organic synthesis. RSC Publishing. [Link]

  • Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis of N-substituted indole derivatives via PIFA-mediated intramolecular cyclization. Organic Letters. [Link]

  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Beilstein Journal of Organic Chemistry. [Link]

  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). PubMed Central. [Link]

  • PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. ResearchGate. [Link]

  • Reaction mechanism of the PIFA−AlCl3 mediated oxidative aromatic... ResearchGate. [Link]

Sources

side reaction management in the Dimroth rearrangement of triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dimroth rearrangement of triazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions and optimize your synthetic outcomes.

Understanding the Dimroth Rearrangement: A Quick Primer

The Dimroth rearrangement is a thermally or catalytically induced isomerization of N-heterocycles, where endocyclic and exocyclic heteroatoms exchange positions.[1][2] In the context of triazolopyrimidines, it most commonly involves the conversion of the kinetically favored[1][3][4]triazolo[4,3-c]pyrimidine isomer to the more thermodynamically stable[1][3][4]triazolo[1,5-c]pyrimidine isomer.[5][6][7] This transformation proceeds through a mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure).[1] The reaction can be catalyzed by acids, bases, heat, or even light.[1][8]

While the Dimroth rearrangement can be a powerful tool for accessing specific isomers, it can also manifest as an unwanted side reaction, leading to product mixtures and purification challenges.[1] This guide will help you control this rearrangement and manage other common side reactions.

Mechanism Overview: Acid-Catalyzed Dimroth Rearrangement

The following diagram illustrates the accepted acid-catalyzed mechanism for the rearrangement of a[1][3][4]triazolo[4,3-c]pyrimidine to its [1,5-c] isomer.[3][9]

Dimroth_Mechanism cluster_start [1,2,4]triazolo[4,3-c]pyrimidine (Kinetic Product) cluster_intermediate Reaction Intermediates cluster_end [1,2,4]triazolo[1,5-c]pyrimidine (Thermodynamic Product) Start Start Isomer Protonation Protonation (Intermediate I) Start->Protonation + H+ RingOpening Ring Opening (Intermediate II) Protonation->RingOpening Nucleophilic Attack (e.g., H2O) Tautomerization Tautomerization (Intermediate III) RingOpening->Tautomerization H-shift RingClosure Ring Closure (Intermediate IV) Tautomerization->RingClosure End Final Isomer RingClosure->End - H+

Caption: Acid-catalyzed Dimroth rearrangement workflow.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yields a mixture of [4,3-c] and [1,5-c] isomers. How can I selectively obtain the [4,3-c] kinetic product?

A1: Suppressing the Dimroth Rearrangement

The formation of the thermodynamically more stable [1,5-c] isomer is a common issue.[5][6] To favor the kinetic [4,3-c] product, you need to suppress the rearrangement. Here are several strategies:

  • Temperature Control: The Dimroth rearrangement is often accelerated by heat.[1] Running the reaction at a lower temperature can significantly reduce the rate of isomerization. In some cases, even a modest decrease in temperature can prevent the rearrangement entirely.[10]

  • pH Management: The rearrangement can be catalyzed by both acids and bases.[1][5] If your reaction conditions are acidic or basic, consider running the reaction closer to neutral pH, if the primary reaction allows. Buffer systems can be employed to maintain a stable pH.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can allow for the slow conversion to the thermodynamic product.[3] Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the extent of rearrangement.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates in the rearrangement pathway. While less commonly cited as a primary control method, empirical screening of solvents with different polarities may reveal conditions that disfavor the rearrangement.

Experimental Protocol: Low-Temperature Synthesis to Favor Kinetic Product

  • Set up the reaction in a suitable flask equipped with a magnetic stirrer and a thermometer.

  • Cool the reaction vessel to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt bath or a cryocooler.

  • Slowly add the reagents to the cooled reaction mixture.

  • Maintain the low temperature throughout the reaction, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction at low temperature before workup to prevent rearrangement during this phase.

Q2: I am observing significant amounts of a ring-opened byproduct. What is causing this and how can I prevent it?

A2: Preventing Hydrolysis and Other Ring-Opening Reactions

The pyrimidine ring in triazolopyrimidines can be susceptible to nucleophilic attack and subsequent ring opening, especially under harsh conditions.[1][11][12] Water is a common nucleophile that can lead to hydrolysis.[2]

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.

  • Control of pH: Strongly acidic or basic conditions can promote hydrolysis.[13] If your desired transformation requires such conditions, try to use the mildest possible acid or base and the lowest effective concentration.

  • Nucleophile Choice: If the ring-opening is caused by a nucleophilic reagent in your reaction, consider using a more sterically hindered or less nucleophilic alternative if the chemistry permits.

  • Temperature: As with the Dimroth rearrangement, higher temperatures can accelerate the rate of ring-opening side reactions.

Troubleshooting Workflow for Ring-Opened Byproducts

Caption: Decision tree for troubleshooting ring-opening.

Q3: My reaction is sluggish and gives a low yield, with a significant amount of starting material remaining.

A3: Optimizing Reaction Conditions for Complete Conversion

Incomplete conversion can be due to several factors. The Dimroth rearrangement itself is an equilibrium process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers.[6][10]

  • Catalyst Choice and Loading: If you are using an acid or base catalyst, its pKa and concentration are critical.[1] For acid catalysis, a stronger acid may be required to sufficiently protonate the heterocycle. For base catalysis, the base must be strong enough to deprotonate the relevant position or facilitate nucleophilic attack. Experiment with different catalysts and loadings.

  • Temperature and Reaction Time: As the Dimroth rearrangement is often thermodynamically driven, higher temperatures and longer reaction times can be used to push the equilibrium towards the more stable isomer.[2][5] If you are targeting the thermodynamic product, a higher refluxing solvent might be beneficial.

  • Substituent Effects: The electronic nature of substituents on the triazolopyrimidine core can significantly impact the reaction rate.[1][8] Electron-withdrawing groups can facilitate ring opening by making the pyrimidine ring more electron-deficient and susceptible to nucleophilic attack.[1] Conversely, electron-donating groups may retard the reaction.[8] If your substrate is particularly unreactive, you may need to employ more forcing conditions.

Parameter Optimization Table

ParameterTo Favor Kinetic Product ([4,3-c])To Favor Thermodynamic Product ([1,5-c])
Temperature Low (e.g., 0 °C to RT)High (e.g., Reflux)
Reaction Time Short (monitor closely)Long
pH Neutral or bufferedAcidic or Basic
Catalyst None or minimalOptimized acid/base catalyst
Q4: I am observing N-alkylation of my triazolopyrimidine instead of the desired reaction. How can I avoid this?

A4: Managing N-Alkylation Side Reactions

The nitrogen atoms in the triazolopyrimidine ring system are nucleophilic and can react with alkylating agents present in the reaction mixture (e.g., alkyl halides).[14][15]

  • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., triethylamine, pyridine) that can also act as an alkylating agent scavenger.

  • Protecting Groups: In complex syntheses, it may be necessary to protect one or more of the ring nitrogens to prevent unwanted alkylation. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the reaction conditions.

  • Order of Addition: In some cases, the order in which reagents are added can influence the extent of side reactions. For instance, generating a reactive intermediate in the presence of the alkylating agent might be preferable to having the triazolopyrimidine and alkylating agent pre-mixed.

Frequently Asked Questions (FAQs)

Q: What is the typical mechanism for the base-catalyzed Dimroth rearrangement?

A: In the base-catalyzed mechanism, a nucleophile (often hydroxide) attacks an electrophilic carbon atom in the pyrimidine ring. This is followed by ring opening to form an intermediate, rotation around a single bond, and subsequent ring closure to yield the rearranged product.[1][4]

Q: How can I distinguish between the[1][3][4]triazolo[4,3-c] and[1][3][4]triazolo[1,5-c] isomers?

A: These isomers can typically be distinguished using standard analytical techniques. Their NMR spectra often show distinct chemical shifts for the ring protons. Additionally, they may have different melting points and UV absorption wavelengths.[5][6] In some cases, X-ray crystallography may be required for unambiguous structure determination.

Q: Are there any specific safety precautions I should take when running Dimroth rearrangements?

A: Standard laboratory safety practices should always be followed. Some reagents used to promote the rearrangement can be corrosive (e.g., strong acids or bases) or toxic. Reactions at elevated temperatures should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used in your reaction.

References

  • Zheltukhina, G. A., & Pokrovskaya, V. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 467-486. [Link]

  • Wang, Y., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2698-2704. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. [Link]

  • ResearchGate. (n.d.). Base-catalyzed Dimroth rearrangement mechanism. [Link]

  • Shi, H., et al. (2020). Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA. Nature Communications, 11(1), 3321. [Link]

  • El-Sayed, W. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • ResearchGate. (n.d.). Base-catalyzed Dimroth rearrangement mechanism of compound (6). [Link]

  • Klančar, U., et al. (2021). Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. The Journal of Organic Chemistry, 86(7), 5345-5355. [Link]

  • Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(17), 10848-10854. [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • ResearchGate. (n.d.). Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. [Link]

  • Elmaaty, A. A., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • ResearchGate. (n.d.). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. [Link]

  • C. W. Rees, et al. (1973). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1, 545-550. [Link]

  • ResearchGate. (n.d.). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. [Link]

  • Elmaaty, A. A., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • Wang, Y., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2698-2704. [Link]

  • El Ibrahimi, M., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Chemistry & Biodiversity, e202401662. [Link]

  • ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. [Link]

  • Aksenov, A. V., & Aksenova, I. V. (2025). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Chemistry of Heterocyclic Compounds, 41(1), 1-25. [Link]

  • Reddy, K. L., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(100), 57106-57110. [Link]

  • González-Vera, J. A., et al. (2020). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry, 18(33), 6467-6475. [Link]

  • Guda, M. R., et al. (2022). Synthesis of novel[1][3][4]triazolo[1,5-b][1][3][4][13]tetrazines and investigation of their fungistatic activity. Molecules, 27(5), 1641. [Link]

  • Early, J. V., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4046-4055. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Singh, R. P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104416. [Link]

  • Mátyus, P., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(16), 4983. [Link]

  • Radwan, M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022. [Link]

  • Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9(17), 10848-10854. [Link]

Sources

Technical Support Center: Catalyst Poisoning and Recovery in Triazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst poisoning and recovery in the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic reactions in heterocyclic chemistry. Here, we delve into the causality behind experimental challenges and provide field-proven insights to ensure the integrity and success of your synthetic endeavors.

The synthesis of triazolo[1,5-a]pyridines, a scaffold of significant interest in medicinal chemistry, often relies on transition metal catalysis.[1][2][3] Catalysts, particularly those based on palladium and copper, are instrumental in forming the crucial N-C and N-N bonds that define this heterocyclic system.[4] However, the efficiency of these catalysts can be severely hampered by poisoning, leading to decreased reaction rates, low yields, and catalyst deactivation. This guide provides a structured approach to identifying, mitigating, and recovering from catalyst poisoning events.

Section 1: Troubleshooting Guide - Diagnosing and Addressing Catalyst Poisoning

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of triazolo[1,5-a]pyridines.

My reaction has stalled or is showing a significantly lower yield than expected. How can I determine if catalyst poisoning is the culprit?

Answer: A stalled reaction or a dramatic drop in yield are classic indicators of catalyst deactivation, with poisoning being a primary suspect. To diagnose this, consider the following systematic approach:

  • Visual Inspection: A common sign of palladium catalyst degradation is the formation of palladium black, a black precipitate of elemental palladium.[5][6] This indicates that the active catalytic species has aggregated and is no longer available for the catalytic cycle.

  • Reaction Profile Analysis: If you are monitoring the reaction progress over time (e.g., by LC-MS or GC-MS), a sudden plateau in product formation after an initial period of reactivity strongly suggests catalyst deactivation.

  • Control Experiment: Add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts and proceeds to completion, it is highly likely that the initial catalyst was poisoned or deactivated.

  • Substrate and Reagent Purity Check: Analyze your starting materials, reagents, and solvents for potential catalyst poisons. Trace impurities can have a significant impact on catalytic efficiency.[7][8][9]

What are the most common catalyst poisons I should be aware of in triazolo[1,5-a]pyridine synthesis?

Answer: The catalysts used in these syntheses, particularly palladium and copper, are susceptible to a range of poisons. The most common culprits fall into these categories:

  • Sulfur Compounds: These are notorious poisons for palladium catalysts.[10][11][12] Sources can include residual sulfur from starting materials (e.g., thiols, thioethers), reagents, or even low-quality solvents. Sulfur compounds strongly adsorb to the catalyst surface, blocking active sites.[10][11]

  • Coordinating Species: Substrates, products, or impurities with strong coordinating functional groups (e.g., primary amines, N-heterocycles) can displace essential ligands from the metal center, leading to the formation of inactive or dormant catalytic complexes.[13]

  • Heavy Metals: Trace amounts of other metals, often originating from raw materials or manufacturing equipment, can interfere with the catalytic cycle.[8]

  • Oxidizing Agents: Unintended exposure to air or other oxidizing agents can lead to the oxidation of the active catalyst (e.g., Pd(0) to Pd(II) in an inactive form) or degradation of phosphine ligands.[5]

Table 1: Common Catalyst Poisons and Their Potential Sources

Poison ClassSpecific ExamplesPotential Sources
Sulfur Compounds Thiols, thioethers, sulfoxides, H₂S, SO₂Starting materials, reagents, contaminated solvents, rubber septa
Coordinating Species Primary amines, pyridines, imidazolesSubstrates, products, additives, impurities
Heavy Metals Lead, mercury, zincRaw materials, manufacturing equipment, reagents
Halides Excess chloride, bromide, or iodide ionsReagents (e.g., from incomplete salt removal), additives
Phosphorus Compounds Phosphine oxides, phosphites (as impurities)Degraded phosphine ligands, impure ligands
I suspect my phosphine ligand is degrading. What are the signs and how can I prevent it?

Answer: Phosphine ligand degradation is a significant cause of catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions.[5][14][15]

Signs of Ligand Degradation:

  • Formation of phosphine oxides, which can be detected by ³¹P NMR spectroscopy.

  • A decrease in reaction rate, as the active catalytic species is diminished.

  • Formation of palladium black, as the destabilized palladium aggregates.[5]

Prevention Strategies:

  • Use High-Purity Ligands: Ensure your phosphine ligands are of high purity and stored under an inert atmosphere to prevent oxidation.

  • Employ Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich phosphine ligands often form more stable complexes with palladium, which can resist degradation and promote the desired catalytic cycle.[16]

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can accelerate ligand decomposition.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation of the phosphine ligand.

Section 2: Preventative Measures and Best Practices

Proactive measures are crucial to avoid catalyst poisoning and ensure reproducible results.

How can I purify my reagents and solvents to minimize the risk of introducing catalyst poisons?

Answer: Rigorous purification of all reaction components is your first line of defense.

  • Solvents: Use high-purity, anhydrous solvents. If you suspect contamination, consider purification by distillation or passing through a column of activated alumina or a solvent purification system.

  • Reagents and Starting Materials:

    • Recrystallization/Chromatography: Purify solid starting materials by recrystallization. Liquid or oily compounds can be purified by column chromatography.

    • Activated Carbon Treatment: A slurry of activated carbon can be used to remove trace organic and some inorganic impurities from solutions of your starting materials.

    • Elemental Analysis: For critical applications, consider elemental analysis of your starting materials to quantify potential metal or sulfur impurities.

What are some general best practices to maintain catalyst activity throughout the synthesis?

Answer:

  • Inert Atmosphere: As mentioned previously, rigorously exclude oxygen from your reaction. Use Schlenk techniques or a glovebox for sensitive reactions.

  • Catalyst Loading: While it may be tempting to use a very low catalyst loading for cost-effectiveness, this can make the reaction more susceptible to deactivation by trace impurities.[17] If you are experiencing issues, consider slightly increasing the catalyst loading.

  • Order of Addition: The order in which you add your reagents can be critical. In some cases, pre-forming the active catalyst before adding the substrate can be beneficial.

  • Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can vary. An excess of ligand can sometimes stabilize the catalyst, but in other cases, it may inhibit the reaction. This is a parameter that should be optimized for your specific reaction.

Section 3: Catalyst Recovery and Regeneration

In cases where catalyst poisoning has occurred, it may be possible to recover and regenerate the catalyst, particularly for precious metal catalysts like palladium.

My reaction has produced palladium black. Is it possible to recover the palladium?

Answer: Yes, the precipitated palladium black can often be recovered and reprocessed.

Step-by-Step Protocol for Palladium Recovery:

  • Isolation: After the reaction is complete, filter the reaction mixture to collect the palladium black.

  • Washing: Wash the collected solid extensively with the reaction solvent, followed by other organic solvents (e.g., acetone, ethanol) and finally with water to remove any adsorbed organic impurities.

  • Drying: Dry the washed palladium solid thoroughly under vacuum.

The recovered palladium can then be used as a starting material to synthesize new palladium catalysts or sent to a specialized company for refining.

Can a poisoned homogeneous catalyst be regenerated in situ?

Answer: In some specific cases, in-situ regeneration is possible, although it is often challenging.

  • For Sulfur Poisoning: Oxidizing agents like hydrogen peroxide or hypochlorite have been shown to regenerate sulfur-fouled palladium catalysts to some extent by oxidizing the adsorbed sulfur species.[10] However, this approach must be used with extreme caution as the oxidizing agent can also degrade the ligands or the desired product.

  • Ligand Displacement: If the catalyst has been deactivated by a coordinating inhibitor, adding a stronger, catalytically beneficial ligand in excess can sometimes displace the inhibitor and restore activity.

Section 4: Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams outline the key processes.

Catalytic Cycle for C-N Cross-Coupling

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation/ Coordination Transmetalation/ Coordination Pd(II) Complex->Transmetalation/ Coordination Amine/Base Intermediate Intermediate Transmetalation/ Coordination->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L_n Regenerated Catalyst Product Product Reductive Elimination->Product Ar-NR'R'' Catalyst

Caption: A simplified catalytic cycle for palladium-catalyzed C-N cross-coupling reactions.[18][19][20]

Mechanism of Catalyst Poisoning by Sulfur

Catalyst Poisoning cluster_0 Active Catalyst cluster_1 Poisoned Catalyst ActiveSite Active Pd(0) Site Available for Substrate Binding PoisonedSite Poisoned Pd Site Blocked by Sulfur Compound (R-S-R) Sulfur_Compound Sulfur Impurity (R-S-R) Sulfur_Compound->ActiveSite:f1 Strong Adsorption

Caption: The strong adsorption of sulfur compounds blocks the active sites of the palladium catalyst.[10][11]

Workflow for Catalyst Poisoning Troubleshooting

Troubleshooting Workflow Start Reaction Stalled/ Low Yield Check_Visuals Visual Inspection (e.g., Pd Black)? Start->Check_Visuals Add_Catalyst Add Fresh Catalyst Check_Visuals->Add_Catalyst Poisoning_Confirmed Catalyst Poisoning Likely Add_Catalyst->Poisoning_Confirmed Analyze_Reagents Analyze Reagents/ Solvents for Poisons Implement_Prevention Implement Preventative Measures Analyze_Reagents->Implement_Prevention Poisoning_Confirmed->Analyze_Reagents Consider_Regeneration Consider Catalyst Recovery/Regeneration Poisoning_Confirmed->Consider_Regeneration Success Reaction Optimized Implement_Prevention->Success Consider_Regeneration->Implement_Prevention

Caption: A logical workflow for diagnosing and addressing catalyst poisoning.

References

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). National Institutes of Health.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (2025). National Institutes of Health.
  • Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. (n.d.). ResearchGate.
  • Interaction of sulphur compounds with palladium. (n.d.). Transactions of the Faraday Society (RSC Publishing).
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008). Journal of Hazardous Materials.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI.
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. (n.d.). CCS Chemistry.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (n.d.). ChemRxiv.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
  • Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. (2019). MDPI.
  • STRATEGIES FOR THE SYNTHESIS OF[4][10][21]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (n.d.). Retrieved January 18, 2026, from

  • Types Of Impurities In Pharmaceutical Industry. (2024). Simson Pharma Limited.
  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (n.d.). ResearchGate.
  • Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health.
  • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2024). RSC Publishing.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). National Institutes of Health.
  • Guideline on the specification limits for residues of metal catalysts. (n.d.). European Medicines Agency (EMA).
  • Effects of Impurities in Pharmaceuticals. (2019). Oceanic Pharmachem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.). National Institutes of Health.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate.
  • The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Methods of synthesis of[4][10][21]triazolo[1,5-а]pyridines (microreview). (n.d.). ResearchGate. Retrieved January 18, 2026, from

  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Synthesis of[4][10][21]Triazolo[1,5-a]pyrimidine (Microreview). (2025). ResearchGate. Retrieved January 18, 2026, from

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025). ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of Triazolopyridine Isomers as Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal therapeutics, the triazolopyridine scaffold has emerged as a promising chemotype. Its structural versatility, embodied in various isomeric forms, offers a rich landscape for synthetic modification and optimization of antifungal potency. This guide provides a comparative analysis of key triazolopyridine isomers, synthesizing available experimental data to inform and direct future research and development in the field of mycology.

Introduction: The Therapeutic Potential of Triazolopyridine Scaffolds

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of new chemical entities with novel mechanisms of action or improved efficacy. Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily through their inhibition of fungal ergosterol biosynthesis.[1] The fusion of a triazole ring with a pyridine moiety to form triazolopyridines has been shown to yield compounds with significant antifungal activity against a range of pathogenic fungi.[1][2][3] The specific arrangement of the fused rings, giving rise to different isomers, can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a comparative analysis of the available data for prominent triazolopyridine isomers, offering insights into their relative antifungal potential.

Comparative Antifungal Activity of Triazolopyridine Isomers

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative derivatives of these isomers against common fungal pathogens. It is crucial to note that these values are collated from different studies and should be interpreted with consideration for potential variations in experimental methodologies.

Compound/Isomer ScaffoldFungal StrainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)Source
[1][4][5]triazolo[1,5-a]pyridine derivatives Candida albicansSuperior or comparable to fluconazoleFluconazoleNot specified[6]
Trichophyton rubrumSuperior or comparable to fluconazoleFluconazoleNot specified[6]
[1][4][5]triazolo[4,3-a]pyridine derivatives Candida albicansPromising growth inhibitionFluconazoleNot specified[1][2]
Aspergillus nigerPromising growth inhibitionFluconazoleNot specified[1][2]
Other Triazolopyridine Derivatives Candida albicansMIC values reportedFluconazoleNot specified[1][2]
Aspergillus nigerMIC values reportedFluconazoleNot specified[1][2]

Analysis of Available Data:

From the available data, it is evident that derivatives of both the[1][4][5]triazolo[1,5-a]pyridine and[1][4][5]triazolo[4,3-a]pyridine scaffolds exhibit noteworthy antifungal activity.[1][2][6] One study highlighted that certain 2-aryl-[1][4][5]triazolo[1,5-a]pyridine derivatives demonstrated MIC values superior or comparable to the widely used antifungal drug, fluconazole, against both Candida albicans and Trichophyton rubrum.[6] Similarly, various pyridine and triazolopyridine derivatives, including those with the[1][4][5]triazolo[4,3-a]pyridine core, have shown promising growth inhibition against C. albicans and Aspergillus niger.[1][2]

The causality behind the differential activity between isomers likely lies in the unique three-dimensional shape and electronic distribution of each scaffold. This, in turn, dictates how the molecule interacts with its biological target. For instance, the position of the nitrogen atoms in the pyridine ring relative to the fused triazole can influence hydrogen bonding potential and overall molecular conformation, which are critical for binding to the active site of target enzymes.

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

To ensure the generation of reliable and comparable data, adherence to standardized protocols is paramount. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of novel triazolopyridine isomers using the broth microdilution method, based on established guidelines.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test triazolopyridine isomers

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be verified using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each triazolopyridine isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium within the 96-well microtiter plates to achieve a range of desired final concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (fungal inoculum in medium without any compound) and a sterility control (medium only) on each plate.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, depending on their growth rate.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Compound Dilution Series Compound->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for Antifungal Susceptibility Testing.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for most triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

While this is the generally accepted mechanism, some studies suggest that triazolopyridines may also act as inhibitors of β-1,6-glucan synthesis, another critical component of the fungal cell wall.[3] This potential dual mechanism of action could be advantageous in overcoming resistance.

Antifungal_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Triazolopyridine Triazolopyridine Isomer CYP51 Lanosterol 14α-demethylase (CYP51) Triazolopyridine->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Production Membrane Disrupted Membrane Integrity & Function Ergosterol->Membrane Essential Component

Mechanism of Action of Triazole Antifungals.

Structure-Activity Relationship (SAR):

The antifungal activity of triazolopyridine derivatives is highly dependent on the nature and position of substituents on both the triazole and pyridine rings. Key SAR insights from the literature include:

  • Substitution on the Pyridine Ring: The position and electronic nature of substituents on the pyridine ring can modulate the overall lipophilicity and electronic properties of the molecule, influencing its ability to penetrate the fungal cell and bind to the target enzyme.

  • Aryl Substituents: The presence of specific aryl groups, particularly on the triazole ring, has been shown to be critical for potent antifungal activity.[6] Halogen substitutions on these aryl rings often enhance activity.

  • Isomeric Configuration: As discussed, the isomeric nature of the triazolopyridine core itself is a crucial determinant of activity. The spatial arrangement of the nitrogen atoms and the overall shape of the molecule dictated by the fusion pattern directly impact target binding.

Further dedicated SAR studies on a systematically synthesized library of triazolopyridine isomers are warranted to delineate the precise structural requirements for optimal antifungal potency.

Conclusion and Future Directions

Triazolopyridine isomers represent a promising class of compounds for the development of new antifungal agents. The available data, though not from direct comparative studies, indicates that both[1][4][5]triazolo[1,5-a]pyridine and[1][4][5]triazolo[4,3-a]pyridine scaffolds can be elaborated to yield potent antifungal derivatives.

To advance this field, future research should focus on:

  • Direct Comparative Studies: The synthesis and side-by-side antifungal evaluation of a diverse set of triazolopyridine isomers against a broad panel of clinically relevant fungal pathogens.

  • Mechanism of Action Elucidation: In-depth studies to confirm the precise molecular targets of different triazolopyridine isomers and to investigate the potential for dual mechanisms of action.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space of triazolopyridine isomers, the scientific community can unlock their full potential in the fight against fungal diseases.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

  • Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. PubMed. [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Semantic Scholar. [Link]

  • Novel antifungal agents: triazolopyridines as inhibitors of beta-1,6-glucan synthesis. PubMed. [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. [Link]

  • Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Triazolopyridine-Based P2X7 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel triazolopyridine-based antagonists targeting the P2X7 receptor. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package.

The P2X7 Receptor: A Critical Target in Inflammation and Beyond

The P2X7 receptor (P2X7R) is a unique, trimeric, ligand-gated ion channel activated by high concentrations of extracellular adenosine 5'-triphosphate (ATP).[1][2] Typically, such high ATP levels are not present in healthy tissue but are a hallmark of cellular stress, damage, and inflammation, acting as a Damage-Associated Molecular Pattern (DAMP).[3] P2X7R is prominently expressed on immune cells, particularly microglia and macrophages.[4][5]

Its activation is a two-stage process:

  • Initial Channel Opening: Brief activation leads to the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺.[1][4] This ionic flux is a critical signaling event in itself.

  • Macropore Formation: Sustained activation causes the formation of a large, non-selective pore permeable to molecules up to 900 Da.[6]

This activation cascade triggers significant downstream signaling, most notably the assembly of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into active caspase-1.[7][8] Caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms, which are potent pyrogenic and pro-inflammatory cytokines.[8][9] Given its central role in initiating and amplifying inflammation, P2X7R has become a high-priority therapeutic target for inflammatory diseases, neuropathic pain, and neurodegenerative disorders.[9][10] The triazolopyridine scaffold represents a promising chemical class for developing potent and selective P2X7R antagonists.[11][12][13]

G extracellular High Extracellular ATP (Cellular Damage) p2x7 P2X7 Receptor extracellular->p2x7 Binds & Activates channel Ion Channel Opening (Ca²⁺ Influx, K⁺ Efflux) p2x7->channel Brief Agonism pore Macropore Formation p2x7->pore Sustained Agonism nlrp3 NLRP3 Inflammasome Assembly channel->nlrp3 K⁺ Efflux Triggers caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Mature IL-1β Release caspase1->il1b Cleaves pro-IL-1β inflammation Inflammation & Pyroptosis il1b->inflammation

Figure 1: Simplified P2X7 signaling pathway leading to IL-1β release.

The Validation Cascade: A Multi-Pillar Approach

Validating the MoA is not a single experiment but a logical progression of assays designed to answer specific questions. Our approach is built on confirming target engagement, quantifying functional impact, ensuring selectivity, and ultimately, proving on-target activity in a physiological context.

G cluster_primary Pillar 1: Target Engagement & Potency cluster_secondary Pillar 2: Functional Cellular Response cluster_selectivity Pillar 3: Selectivity & MoA cluster_invivo Pillar 4: Definitive On-Target Validation start Start: Triazolopyridine Compound ca_flux Calcium Flux Assay (FLIPR) start->ca_flux dye_uptake Dye Uptake Assay (YO-PRO-1) ca_flux->dye_uptake patch_clamp Electrophysiology (Patch-Clamp) dye_uptake->patch_clamp il1b_assay IL-1β Release Assay (ELISA) patch_clamp->il1b_assay selectivity Selectivity Profiling (vs. other P2X, etc.) il1b_assay->selectivity binding Binding Assays / Schild Analysis selectivity->binding ko_model P2X7 Knockout Model (In Vivo / In Vitro) binding->ko_model end Validated MoA ko_model->end

Figure 2: Experimental workflow for validating P2X7 antagonist MoA.

Pillar 1: Target Engagement & Potency

The initial goal is to confirm that the triazolopyridine compound directly interacts with P2X7R and blocks its primary functions: ion flux and pore formation.

A. Calcium Flux Assay
  • Causality: This is the workhorse high-throughput screen (HTS). P2X7R is a non-selective cation channel, and its opening leads to a significant and rapid influx of extracellular calcium.[14] By measuring this influx, we get a direct, real-time readout of channel activity. A potent antagonist will block this agonist-induced calcium signal.

  • Protocol:

    • Cell Seeding: Seed HEK293 cells stably expressing human, rat, or mouse P2X7R into 96- or 384-well black, clear-bottom plates. Alternatively, use endogenous P2X7R-expressing cells like the human monocytic THP-1 cell line.

    • Dye Loading: The next day, wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 45-60 minutes at 37°C.

    • Compound Incubation: Wash away excess dye and add serial dilutions of the triazolopyridine antagonist. Include vehicle (e.g., 0.1% DMSO) as a negative control and a known P2X7R antagonist (e.g., A-438079) as a positive control. Incubate for 15-30 minutes.

    • Signal Acquisition: Place the plate in a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence for 10-20 seconds.

    • Agonist Stimulation: Add a P2X7R agonist, typically BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate), at a pre-determined EC₈₀ concentration. BzATP is often used as it is more potent than ATP.[15]

    • Data Analysis: Monitor the fluorescence increase over 2-5 minutes. Calculate the antagonist's IC₅₀ value by plotting the inhibition of the peak calcium response against the antagonist concentration.

B. Dye Uptake Assay (Pore Formation)
  • Causality: This assay validates that the antagonist not only blocks the initial ion flux but also the subsequent formation of the large cytolytic pore, a key pathological feature of sustained P2X7R activation.[16][17] We use fluorescent dyes like YO-PRO-1, which are normally membrane-impermeant but can enter the cell through the P2X7R macropore and fluoresce upon binding to nucleic acids.[16]

  • Protocol:

    • Cell Preparation: Use cells as described in the calcium flux assay.

    • Incubation: Pre-incubate cells with serial dilutions of the antagonist (or controls) for 15-30 minutes at 37°C.

    • Stimulation: Add a solution containing both the P2X7R agonist (e.g., ATP or BzATP) and the fluorescent dye (e.g., YO-PRO-1).

    • Measurement: Measure the increase in fluorescence over 15-60 minutes using a fluorescence plate reader. The slower kinetics reflect the time required for pore formation and dye entry.

    • Data Analysis: Calculate the IC₅₀ for the inhibition of dye uptake. For a true P2X7R antagonist, the IC₅₀ from this assay should be comparable to the calcium flux IC₅₀.[3]

C. Whole-Cell Patch-Clamp Electrophysiology
  • Causality: This is the gold standard for characterizing ion channel modulators.[18][19] It provides a direct, high-fidelity measurement of the ionic currents flowing through the P2X7R channel.[5] This technique allows for precise determination of potency and can help elucidate the mode of antagonism (e.g., competitive vs. non-competitive/allosteric).[18][20]

  • Protocol:

    • Cell Preparation: Culture HEK293 cells expressing the P2X7R of interest on glass coverslips.

    • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established by forming a gigaseal between the patch pipette and the cell membrane and then rupturing the membrane patch.[19] The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

    • Agonist Application: Apply a P2X7R agonist (e.g., ATP) via a rapid perfusion system to evoke an inward current.

    • Antagonist Application: To determine the IC₅₀, pre-apply increasing concentrations of the triazolopyridine antagonist for 1-2 minutes before co-application with the agonist.

    • Schild Analysis (Optional): To investigate competitive vs. non-competitive antagonism, generate full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism.[21]

Pillar 2: Inhibition of Functional Cellular Response

Confirming that channel blockade translates to a meaningful biological outcome is paramount. The most important downstream consequence of P2X7R activation in immune cells is IL-1β release.

A. IL-1β Release Assay
  • Causality: This assay directly links the antagonist's ability to block the P2X7R channel with the inhibition of a key pro-inflammatory cytokine release, providing crucial evidence of its therapeutic potential.[4][22] The assay requires a two-step stimulation process to mimic the physiological conditions for inflammasome activation.

  • Protocol:

    • Cell Priming (Signal 1): Culture THP-1 monocytes and differentiate them into macrophage-like cells using PMA. Prime the cells with lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.

    • Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the triazolopyridine antagonist for 30-60 minutes.

    • P2X7R Activation (Signal 2): Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate P2X7R and trigger inflammasome assembly and IL-1β release.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: Calculate the IC₅₀ value for the inhibition of IL-1β release. This value should correlate well with the potencies determined in the biophysical assays.[22]

Pillar 3: Defining Selectivity and Mode of Action

A viable drug candidate must be selective for its intended target. For P2X7R, selectivity against other P2X subtypes, particularly P2X4, is important. Furthermore, understanding how the antagonist binds is key.

A. Selectivity Profiling
  • Causality: Triazolopyridine compounds must be profiled against other P2X receptor subtypes to ensure their specificity. Off-target activity could lead to unwanted side effects or misinterpretation of in vivo results.

  • Methodology: The protocols for Calcium Flux or Patch-Clamp Electrophysiology should be repeated using cell lines that exclusively express other P2X subtypes (e.g., P2X1, P2X3, P2X4). A compound is considered selective if its potency for P2X7R is at least 100-fold greater than for other subtypes.

B. Differentiating Allosteric vs. Orthosteric (Competitive) Inhibition
  • Causality: An orthosteric antagonist binds to the same site as the endogenous ligand (ATP), directly competing with it.[21] An allosteric antagonist binds to a different, topographically distinct site, inducing a conformational change that prevents channel activation.[23][24] This distinction has implications for drug development, as allosteric modulators can offer greater subtype selectivity and different pharmacological profiles.

  • Methodology:

    • Schild Analysis: As described in the electrophysiology section, this functional assay is a powerful tool to infer the mode of inhibition.[21]

    • Radioligand Binding Assays: These assays directly measure the binding of the antagonist to the receptor. One can perform competition binding experiments using a radiolabeled known allosteric or orthosteric P2X7R ligand to determine if the triazolopyridine compound competes for the same binding site.[23]

Pillar 4: Definitive On-Target Validation

The ultimate proof of MoA comes from demonstrating that the antagonist's effects are absent when the target is absent.

A. P2X7 Receptor Knockout (KO) Models
  • Causality: This is the most rigorous method for on-target validation.[25] If the triazolopyridine antagonist works by inhibiting P2X7R, it should have no effect in cells or animals that genetically lack the P2X7R. Any residual activity would strongly suggest off-target effects.

  • Methodology:

    • In Vitro: Isolate primary immune cells (e.g., bone marrow-derived macrophages) from both wild-type (WT) and P2X7R KO mice.[25]

    • Experiment: Perform the IL-1β release assay on both WT and KO macrophages.

    • Expected Outcome: The antagonist should potently inhibit ATP-induced IL-1β release in WT macrophages. In P2X7R KO macrophages, ATP should fail to induce significant IL-1β release, and the antagonist should have no further effect.[25]

    • In Vivo: The use of animal models is crucial for preclinical evaluation.[15][26] Efficacy studies in models of inflammatory disease or pain should be conducted in parallel in WT and P2X7R KO animals. The therapeutic benefit of the antagonist should be observed in WT animals but be absent or significantly blunted in KO animals.

Comparative Performance Data

The table below compares a representative triazolopyridine-based antagonist with other well-characterized P2X7R antagonists from different chemical classes, highlighting differences in potency and species selectivity.

CompoundChemical ClassSpeciesIC₅₀ (Ca²⁺ Flux)IC₅₀ (IL-1β Release)Mode of ActionReferences
JNJ-54175446 Triazolopyridine HumanPotent (nM range)Potent (nM range)Not specified[11],[12]
RatPotent (nM range)Potent (nM range)
A-740003 CyanoguanidineHuman40 nM~50 nMCompetitive[4],[22]
Rat18 nM~100 nM[4],[27]
A-438079 Adamantane AmideHuman~300 nMPotentCompetitive[28],[4]
Rat~100 nMPotent[28],[4]
AZ11645373 BenzamideHumanPotent (nM range)Potent (nM range)Allosteric[23],[24]
RatInactiveInactive[23]
Brilliant Blue G AnthraquinoneHuman~200 nMPotentNon-competitive[3],[29]
Rat~10 nMPotent[3],[27]
KN-62 IsoquinolineHuman~15 nMPotentNon-competitive[18],[3]
RatInactiveInactive[27]

Note: IC₅₀ values can vary depending on assay conditions (e.g., agonist concentration, cell type). This table is for comparative purposes.

Conclusion

Validating the mechanism of action for a novel triazolopyridine-based P2X7 antagonist requires a systematic and multi-faceted approach. By progressing through the four pillars of this validation cascade—from initial target engagement and functional blockade to selectivity profiling and definitive on-target confirmation in knockout models—researchers can build a robust and compelling data package. This rigorous, causality-driven methodology ensures scientific integrity and provides the confidence needed to advance promising candidates toward clinical development.

References

  • Di Virgilio, F., et al. (2017). The P2X7 Receptor in Infection and Inflammation. Immunity, 47(1), 15-31. [Link]

  • Adinolfi, E., et al. (2018). The P2X7 receptor: a main player in inflammation. Biochemical Pharmacology, 151, 234-244. [Link]

  • ResearchGate. (n.d.). Distinct signaling pathways of P2X7 receptors. [Link]

  • ResearchGate. (n.d.). Overview of the P2X7-mediated signaling pathway. [Link]

  • Zawadzka, A., & Skup, M. (2021). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. Frontiers in Psychiatry, 12, 796348. [Link]

  • Sluyter, R. (2021). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 22(11), 6033. [Link]

  • Gilbert, A. M., et al. (2019). Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Signal Transduction and Targeted Therapy, 4, 13. [Link]

  • Frontiers Media. (n.d.). Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology. [Link]

  • Ferreira, L. G., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling, 62(15), 3725-3737. [Link]

  • Virginio, C., et al. (1999). Effects of antagonists at the human recombinant P2X7 receptor. Neuropharmacology, 38(8), 1271-1279. [Link]

  • Samways, D. S., et al. (2014). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Cellular Neuroscience, 8, 41. [Link]

  • Bhattacharya, A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(11), 4645-4665. [Link]

  • Michel, A. D., et al. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology, 155(6), 897-911. [Link]

  • Bhattacharya, A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. PubMed. [Link]

  • Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife, 5, e22153. [Link]

  • de Campos, F. Z., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0126331. [Link]

  • Samways, D. S., et al. (2014). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers. [Link]

  • Egan, T. M., & Khadra, A. (2015). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. The Journal of Biological Chemistry, 290(12), 7583-7592. [Link]

  • Letavic, M. A., et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(8), 929-934. [Link]

  • Darrow, J. J., et al. (2015). Preclinical characterization of substituted 6,7-dihydro-[1][2][30]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3534-3538. [Link]

  • Bohrium. (2023). Animal Models for the Investigation of P2X7 Receptors. [Link]

  • Nelson, D. W., et al. (2006). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. Current Topics in Medicinal Chemistry, 6(13), 1375-1387. [Link]

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Selective P2X7 receptor antagonists for chronic inflammation and pain. Trends in Pharmacological Sciences, 28(12), 626-633. [Link]

  • Ferreira, L. G., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. ACS Publications. [Link]

  • Allsopp, G., et al. (2002). Pharmacological characterization of the P2X(7) receptor on human macrophages using the patch-clamp technique. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(3), 256-261. [Link]

  • Bialecki, J. B., & Egan, T. M. (2015). Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents. Methods in Molecular Biology, 1279, 13-25. [Link]

  • Suadicani, S. O., et al. (2006). P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling. Journal of Neuroscience, 26(5), 1378-1385. [Link]

  • ResearchGate. (n.d.). Antagonists of the P2X 7 Receptor. From Lead Identification to Drug Development. [Link]

  • da Silva, A. F. A., et al. (2022). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. Inflammation Research, 71(10-11), 1305-1319. [Link]

  • Gever, J. R., et al. (2006). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology, 147(1), 13-22. [Link]

  • Wikipedia. (n.d.). Triazolopyridine. [Link]

  • ResearchGate. (n.d.). Example P2X7 receptor antagonists and their pharmacological properties. [Link]

  • ResearchGate. (n.d.). Mechanism of action of species-selective P2X7 receptor antagonists. [Link]

  • Kasuya, G., et al. (2022). Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists. PNAS, 119(18), e2122222119. [Link]

  • Frontiers Media. (n.d.). Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers in Molecular Neuroscience. [Link]

  • Jimenez-Pacheco, A., et al. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLoS ONE, 11(6), e0156641. [Link]

Sources

A Comparative Guide to the Efficacy of Triazolopyridine Derivatives Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urgent Need for Novel Chagas Disease Therapeutics

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, affecting millions worldwide, primarily in Latin America.[1][2] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds, benznidazole (BZN) and nifurtimox (NFX).[3][4][5] Developed over 50 years ago, these drugs exhibit reasonable efficacy in the acute phase of the disease but are plagued by significant limitations, including variable effectiveness in the chronic phase, frequent and severe adverse effects leading to treatment discontinuation, and the need for prolonged treatment regimens of up to 60 days.[3][5][6]

The pressing need for safer and more effective drugs has driven research into new chemical scaffolds.[1][7] Among the most promising are derivatives of the triazolopyridine class. This guide provides a comparative analysis of the efficacy of select triazolopyridine derivatives against T. cruzi, contextualized against the standard of care and other investigational compounds. We will delve into their proposed mechanism of action, compare their performance using key experimental data, and outline the rigorous methodologies required for their evaluation.

Mechanism of Action: Targeting a Vital Parasite Pathway

Many promising anti-trypanosomal agents, including triazolopyridine derivatives, function by inhibiting a crucial enzyme in the parasite's sterol biosynthesis pathway: sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is essential for the production of ergosterol and other vital sterols required for the integrity and function of the parasite's cell membrane.

Inhibition of T. cruzi CYP51 (TcCYP51) disrupts membrane fluidity and permeability, leading to a cascade of catastrophic cellular events.[8] These include the blebbing of the cell membrane, mitochondrial swelling, and the deterioration of internal organelles, ultimately resulting in parasite lysis and death.[8] The expression of the CYP51 gene is notably higher in the intracellular amastigote form of the parasite, which is the prevalent form during the chronic, and most difficult to treat, stage of Chagas disease.[8] This makes CYP51 an exceptionally attractive target for developing drugs aimed at achieving a curative outcome.

The selectivity of these inhibitors is a key aspect of their therapeutic potential. Structural analyses have shown that while the overall shape of the inhibitor must fit precisely within the active site of TcCYP51, the nature of the bond between the inhibitor and the enzyme's catalytic heme iron can differ. For pyridine-based inhibitors, a longer, weaker coordination bond compared to traditional azole drugs may be the basis for their enhanced selectivity for the parasite enzyme over human cytochrome P450s, potentially leading to a better safety profile.[9][10][11]

cluster_0 Ergosterol Biosynthesis Pathway in T. cruzi cluster_1 Inhibitor Action cluster_2 Cellular Consequences Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol Lanosterol 14α-demethylase TcCYP51 TcCYP51 (Sterol 14α-demethylase) Lanosterol->TcCYP51 Intermediates Intermediates Eburicol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Triazolopyridine Triazolopyridine Triazolopyridine->TcCYP51 Inhibition TcCYP51->Eburicol Catalyzes Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Intermediates Toxic Intermediate Accumulation Toxic_Intermediates->Membrane_Disruption Parasite_Death Parasite Death Membrane_Disruption->Parasite_Death

Caption: Inhibition of T. cruzi CYP51 by triazolopyridine derivatives blocks ergosterol synthesis.

Comparative Efficacy: An In-Depth Analysis

The evaluation of a new anti-trypanosomal compound hinges on a multi-parameter assessment of its activity and safety. The primary metrics include its potency against the clinically relevant parasite forms (in vitro efficacy), its toxicity to mammalian cells (cytotoxicity), and its effectiveness in a live animal model of infection (in vivo efficacy).

In Vitro Potency and Selectivity

The most rigorous and relevant primary screen for anti-T. cruzi compounds is the intracellular amastigote assay.[12] This is because amastigotes are the replicative form found within host cells during an infection, and any effective drug must be capable of crossing the host cell membrane to reach its target.[12]

The following table summarizes the in vitro performance of representative pyridine-based CYP51 inhibitors, EPL-BS0967 and EPL-BS1246, compared to the standard-of-care drug, benznidazole, and the azole antifungal, posaconazole.

CompoundTarget/ClassIC50 vs Amastigotes (nM)¹CC50 vs L6 Cells (µM)²Selectivity Index (SI)³
EPL-BS0967 TcCYP51 Inhibitor2.8>28>10,000
EPL-BS1246 TcCYP51 Inhibitor1.1>28>25,000
Posaconazole TcCYP51 Inhibitor3.0>28>9,300
Benznidazole Nitroreductase-activated1,000 - 3,300>100>30

¹ IC50 (Half-maximal inhibitory concentration) reflects the concentration of the drug required to inhibit parasite growth by 50%. Lower values indicate higher potency. Data from[11]. ² CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of mammalian host cells (e.g., L6 rat myoblasts). Higher values indicate lower toxicity. Data from[11][13]. ³ Selectivity Index (SI = CC50 / IC50) is a critical ratio that measures the drug's specificity for the parasite over host cells. A higher SI is desirable. Calculated from the provided data.

Expert Analysis: The data clearly demonstrates the superior in vitro potency of the pyridine-based CYP51 inhibitors. Both EPL-BS0967 and EPL-BS1246 exhibit nanomolar efficacy against intracellular amastigotes, thousands of times more potent than benznidazole.[11] Crucially, their selectivity indices are exceptionally high (>10,000), indicating a very wide therapeutic window between killing the parasite and harming host cells. This high selectivity is a significant advantage over current therapies, which are often limited by toxicity.[3][6]

In Vivo Efficacy in Preclinical Models

While in vitro data is essential for initial screening, the true test of a drug candidate is its performance in a living organism. Murine models of both acute and chronic Chagas disease are the standard for preclinical evaluation.[14]

CompoundAnimal ModelDose (mg/kg/day)Outcome
EPL-BS0967 Mouse (acute)25100% cure
EPL-BS1246 Mouse (acute)50100% cure
Benznidazole Mouse (acute)100Cure (standard reference)

Data sourced from studies conducted by the Drugs for Neglected Diseases initiative (DNDi) and collaborating partners.[11][15]

Expert Analysis: In acute mouse models of T. cruzi infection, both EPL-BS0967 and EPL-BS1246 demonstrated curative activity.[15][16] Notably, they achieved this outcome at doses that were two- to four-fold lower than the standard curative dose for benznidazole in the same models.[14] This high in vivo potency, coupled with their excellent in vitro selectivity, underscores the significant potential of the triazolopyridine scaffold for developing new Chagas disease treatments. However, it is important to note that other promising candidates have failed in clinical trials despite strong preclinical data, highlighting the challenges of translating laboratory results to human patients.[17]

Methodologies: A Framework for Validated Assessment

The reliability of comparative efficacy data is entirely dependent on the rigor of the experimental protocols used. Below are standardized, step-by-step methodologies for the key assays in the anti-Chagas drug discovery cascade.

Standardized Drug Discovery Workflow

A logical, multi-stage screening process is essential to efficiently identify and validate promising compounds while minimizing resource expenditure. This workflow ensures that only the most promising candidates advance to more complex and costly in vivo testing.

Caption: A typical preclinical screening cascade for anti-T. cruzi drug discovery.

Protocol 1: In Vitro Intracellular Amastigote Assay

This assay quantifies the ability of a compound to inhibit the replication of T. cruzi amastigotes inside a host cell line.

  • Cell Seeding: Seed host cells (e.g., L6 rat myoblasts or 3T3 fibroblasts) into 96- or 384-well microplates and incubate for 24 hours to allow for adherence.

  • Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to host cells). Incubate for 2-4 hours to allow for parasite invasion.

  • Wash Step: Gently wash the plates with pre-warmed medium to remove any non-internalized, extracellular parasites. This is a critical step to ensure the assay specifically measures intracellular activity.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds (and positive/negative controls, such as benznidazole and DMSO, respectively).

  • Incubation: Incubate the plates for 72-96 hours to allow for amastigote replication in the untreated control wells.

  • Quantification: Fix and stain the cells. Parasite load is quantified, often using automated high-content imaging systems that measure the number of parasites per host cell. The use of parasite lines engineered to express fluorescent proteins like tdTomato can greatly simplify this step.[18][19]

  • Data Analysis: Plot the percentage of parasite growth inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Acute Murine Model

This protocol assesses the ability of a drug candidate to clear a systemic infection in mice.

  • Infection: Infect mice (e.g., Swiss albino or BALB/c) via intraperitoneal injection with a standardized number of bloodstream trypomastigotes (e.g., 10,000) from a donor mouse.

  • Treatment Initiation: Begin treatment 5-7 days post-infection, when parasitemia is typically ascending. Administer the compound orally (gavage) or via another appropriate route once or twice daily for a defined period (e.g., 5-10 consecutive days).

  • Monitoring: Monitor parasitemia (number of parasites in the blood) every 2-3 days using a Neubauer chamber. Also, monitor animal weight and general health as indicators of toxicity.

  • Assessment of Cure: After the treatment course, continue to monitor parasitemia for at least 30-60 days. A "cure" is typically defined as the sustained absence of detectable parasites in the blood. More rigorous assessments may involve immunosuppression to check for relapse or PCR analysis of blood and tissues at the study endpoint.[20]

Conclusion and Future Outlook

The data presented provides compelling evidence that triazolopyridine derivatives, specifically those targeting TcCYP51, represent a highly promising class of compounds for the treatment of Chagas disease. Their sub-nanomolar in vitro potency, exceptional selectivity indices, and curative efficacy in preclinical models at doses lower than current standards highlight their potential to overcome the limitations of benznidazole and nifurtimox.

However, the path from a preclinical candidate to a clinical drug is fraught with challenges, as demonstrated by the clinical failures of other CYP51 inhibitors like posaconazole.[21][17][22] Future research must focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate drug exposure in humans, further confirming their safety profile, and ultimately, validating their efficacy in well-designed clinical trials. The continued development of these and other novel chemical scaffolds is essential in the global effort to find a safe, effective, and accessible cure for the millions affected by Chagas disease.[1]

References

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024). MDPI. Available from: [Link]

  • Mechanism of CYP51. b. Known CYP51 inhibitors. c. Isoprenyltriazoles tested in TcCYP51. ResearchGate. Available from: [Link]

  • Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. (2024). ResearchGate. Available from: [Link]

  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases. Available from: [Link]

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (2010). PLoS Neglected Tropical Diseases. Available from: [Link]

  • Pharmacokinetic analysis of Nifurtimox and Benznidazole treatment in Chagas disease. ISGlobal. Available from: [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. (2009). Scite. Available from: [Link]

  • Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Advances in preclinical approaches to Chagas disease drug discovery. Taylor & Francis Online. Available from: [Link]

  • [Comparative Controlled Study on the Use of Benznidazole, Nifurtimox and Placebo, in the Chronic Form of Chagas' Disease, in a Field Area With Interrupted Transmission. I. Preliminary Evaluation]. PubMed. Available from: [Link]

  • Two Analogues of Fenarimol Show Curative Activity in an Experimental Model of Chagas Disease. (2013). National Center for Biotechnology Information. Available from: [Link]

  • Complexes of Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: STRUCTURAL BASIS FOR PATHOGEN SELECTIVITY. (2013). National Center for Biotechnology Information. Available from: [Link]

  • Activity of pyridyl-pyrazolone derivatives against Trypanosoma cruzi. (2024). PubMed. Available from: [Link]

  • Preclinical Studies and Drug Combination of Low-Cost Molecules for Chagas Disease. MDPI. Available from: [Link]

  • Two series of fenarimols for the treatment of Chagas disease. Drugs for Neglected Diseases initiative (DNDi). Available from: [Link]

  • Complexes of Trypanosoma cruzi sterol 14α-demethylase (CYP51) with two pyridine-based drug candidates for Chagas disease: structural basis for pathogen selectivity. (2013). PubMed. Available from: [Link]

  • Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. (2024). MDPI. Available from: [Link]

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (2010). PLOS Neglected Tropical Diseases. Available from: [Link]

  • Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults. (2022). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • A promising pipeline of preclinical drug candidates for leishmaniasis and chronic Chagas' disease. (2024). PubMed. Available from: [Link]

  • Complexes of Trypanosoma cruzi sterol 14alpha-demethylase (CYP51) with two pyridine-based drug candidates for Chagas disease: Structural basis for pathogen-selectivity. (2013). GOV.UK. Available from: [Link]

  • Two Analogues of Fenarimol Show Curative Activity in an Experimental Model of Chagas Disease. (2013). ACS Publications. Available from: [Link]

  • (PDF) Complexes of trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: Structural basis for pathogen selectivity. ResearchGate. Available from: [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). National Center for Biotechnology Information. Available from: [Link]

  • Emerging agents for the treatment of Chagas disease: what is in the preclinical and clinical development pipeline? Taylor & Francis Online. Available from: [Link]

  • In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. (2010). PubMed. Available from: [Link]

  • A promising pipeline of preclinical drug candidates for leishmaniasis and chronic Chagas' disease. (2024). ResearchGate. Available from: [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). ACS Publications. Available from: [Link]

  • A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. (2008). PNAS. Available from: [Link]

  • Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases. Available from: [Link]

Sources

A Researcher's Guide to In Vivo Target Engagement of Brain-Penetrant P2X7 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, mood disorders, and chronic pain.[1][2] Its role in mediating neuroinflammation, primarily through the activation of microglia and subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β), positions it as a critical node in the pathology of these conditions.[3][4] The development of brain-penetrant P2X7R antagonists marks a significant step forward, yet demonstrating definitive target engagement within the complex milieu of the central nervous system (CNS) remains a critical challenge.

This guide provides a comparative analysis of methodologies and key antagonists for assessing in vivo target engagement in the brain. We will delve into the experimental nuances of gold-standard techniques, present comparative data for leading compounds, and offer insights to inform the design of robust preclinical and clinical studies.

The P2X7R Signaling Cascade: A Target for Intervention

Activation of the P2X7R by high concentrations of extracellular ATP, often released during cellular stress or injury, initiates a cascade of downstream events. Understanding this pathway is fundamental to interpreting target engagement data.

P2X7_Signaling cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux triggers Pore Macropore Formation P2X7R->Pore induces (prolonged activation) ATP ATP ATP->P2X7R NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b Mature_IL1b Mature IL-1β Release IL1b->Mature_IL1b PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Subject_Prep Subject Preparation (e.g., fasting) Antagonist_Admin Administer P2X7R Antagonist (unlabeled) Subject_Prep->Antagonist_Admin Tracer_Inject Inject P2X7R PET Tracer (radiolabeled) Antagonist_Admin->Tracer_Inject PET_Scan Dynamic PET Scan Tracer_Inject->PET_Scan ROI_Analysis Region of Interest (ROI) Analysis PET_Scan->ROI_Analysis Kinetic_Modeling Kinetic Modeling to Determine Binding Potential ROI_Analysis->Kinetic_Modeling RO_Calc Calculate Receptor Occupancy (%) Kinetic_Modeling->RO_Calc

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Triazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of kinases implicated in oncology, inflammation, and other therapeutic areas.[1][2] Kinases, due to the highly conserved nature of their ATP-binding pocket, present a significant challenge in developing selective inhibitors.[3] Off-target effects are not merely a theoretical concern; they can lead to unforeseen toxicities or even contribute to the therapeutic effect, a phenomenon known as polypharmacology.[4] Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory hurdle but a critical component of understanding a compound's true mechanism of action and predicting its clinical behavior.

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of triazolopyridine kinase inhibitors. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays, empowering researchers to design and interpret selectivity studies with confidence.

Pillar 1: Methodologies for Kinase Inhibitor Selectivity Profiling

The choice of a profiling assay is a critical decision that influences the type and context of the data obtained. A multi-faceted approach, employing both biochemical and cellular methods, is often necessary to build a comprehensive understanding of an inhibitor's selectivity.[5]

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. These assays are highly sensitive and provide a clear measure of a compound's potency against a specific target.[6]

  • Competitive Binding Assays (e.g., KINOMEscan™): This widely used platform assesses the ability of a test compound to compete with an immobilized ligand for the ATP-binding site of a large panel of kinases.[7][8] The amount of kinase bound to the solid support is quantified, typically by qPCR, providing a measure of the inhibitor's binding affinity (Kd).[7]

  • Enzymatic Assays (e.g., Radiometric Assays, Luminescence-Based Assays): These assays directly measure the catalytic activity of the kinase in the presence of the inhibitor.[9][10] The transfer of a labeled phosphate from ATP to a substrate is quantified, allowing for the determination of the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.[9] It is crucial to consider the ATP concentration used in these assays, as it can significantly impact the measured IC50 for ATP-competitive inhibitors.[5][11]

Cellular Assays: Target Engagement in a Physiological Context

While biochemical assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cellular assays provide crucial information on target engagement within a more physiologically relevant setting.[12]

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.[13][14][15] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[16][17] A shift in the melting temperature of the target protein in the presence of the inhibitor provides direct evidence of target engagement in intact cells.[14]

  • Chemoproteomic Approaches (e.g., KiNativ™): These methods utilize activity-based probes that covalently label the ATP-binding site of active kinases in a cell lysate.[18][19][20] By pre-treating the lysate with an inhibitor, the binding of the probe to the target kinase is blocked. The occupancy of the active site can then be quantified by mass spectrometry, providing a profile of the inhibitor's targets in a cellular context.[19][21] This approach has the advantage of assessing the native, endogenously expressed kinome.[18]

Pillar 2: Comparative Cross-Reactivity Profiles of Representative Triazolopyridine Kinase Inhibitors

To illustrate the importance of comprehensive profiling, we present a comparative analysis of two hypothetical triazolopyridine-based inhibitors, "Compound A" and "Compound B," alongside the well-characterized JAK1 inhibitor, Filgotinib (GLPG0634).[22][23] The following tables summarize simulated data from a KINOMEscan™ panel and a cellular thermal shift assay (CETSA).

Table 1: KINOMEscan™ Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound ACompound BFilgotinib (GLPG0634)[22]
JAK1 99% 98% >95%
JAK2 85%45%~30-fold less potent than JAK1
JAK3 70%20%Weakly active
TYK2 65%15%Weakly active
FLT3 5%55%Weakly active
c-KIT 2%62%Not a primary target
SRC 10%5%Not a primary target
p38α 3%8%Not a primary target

Table 2: Cellular Thermal Shift Assay (CETSA) - ΔTm (°C) in Intact Cells

Kinase TargetCompound ACompound B
JAK1 +4.2°C+3.9°C
JAK2 +2.1°C+0.8°C
FLT3 No significant shift+2.5°C

Interpretation of the Data:

  • Compound A demonstrates potent inhibition of JAK1 in the biochemical assay but also shows significant off-target activity against other JAK family members. The CETSA data confirms engagement of both JAK1 and JAK2 in a cellular context. This profile suggests potential for broader cytokine inhibition but also a higher risk of off-target effects associated with JAK2 inhibition.

  • Compound B exhibits high selectivity for JAK1 over other JAK family members in the biochemical assay. However, it displays unexpected off-target activity against FLT3 and c-KIT. The CETSA results confirm target engagement of both JAK1 and FLT3 in cells, highlighting a potential liability not apparent from its primary target family profile.

  • Filgotinib is known for its selectivity for JAK1 over other JAK family members, which was a key design objective to avoid potential side effects associated with inhibiting JAK2.[22]

This comparative data underscores the necessity of broad kinome screening and the complementary nature of biochemical and cellular assays.

Pillar 3: Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity profiling, standardized and well-validated protocols are essential.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol is a generalized representation of the KINOMEscan™ workflow.

  • Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support.

  • Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., triazolopyridine inhibitor) at a specified concentration (e.g., 1 µM).

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The kinase-ligand complexes are eluted, and the amount of kinase is quantified by qPCR using the DNA tag.

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment.

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the triazolopyridine inhibitor or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification: Transfer the supernatant to a new plate and quantify the amount of the target protein using a specific antibody-based method such as ELISA or Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. The change in the melting temperature (ΔTm) between the inhibitor-treated and control samples indicates target engagement.[15]

Visualizing the Concepts

Diagrams can aid in understanding the complex workflows and biological pathways involved in kinase inhibitor profiling.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays Purified Kinase Purified Kinase Assay Plate Assay Plate Purified Kinase->Assay Plate Inhibitor Inhibitor Inhibitor->Assay Plate ATP/Substrate ATP/Substrate ATP/Substrate->Assay Plate Detection Detection Assay Plate->Detection Measure Activity/Binding Live Cells Live Cells Inhibitor Treatment Inhibitor Treatment Live Cells->Inhibitor Treatment Lysis/Heating Lysis/Heating Inhibitor Treatment->Lysis/Heating Quantification Quantification Lysis/Heating->Quantification Measure Target Engagement Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays G Triazolopyridine Inhibitor Triazolopyridine Inhibitor Intended Target Kinase Intended Target Kinase Triazolopyridine Inhibitor->Intended Target Kinase High Affinity Off-Target Kinase 1 Off-Target Kinase 1 Triazolopyridine Inhibitor->Off-Target Kinase 1 Moderate Affinity Off-Target Kinase 2 Off-Target Kinase 2 Triazolopyridine Inhibitor->Off-Target Kinase 2 Low Affinity Therapeutic Effect Therapeutic Effect Intended Target Kinase->Therapeutic Effect Adverse Effect Adverse Effect Off-Target Kinase 1->Adverse Effect Minimal Biological Impact Minimal Biological Impact Off-Target Kinase 2->Minimal Biological Impact

Sources

A Comparative Guide to Computational Docking of Triazolo[1,5-a]pyridine Derivatives with Fungal 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the binding interactions between novel triazolo[1,5-a]pyridine scaffolds and the critical antifungal target, lanosterol 14α-demethylase (CYP51). We will explore the scientific rationale behind the experimental design, present a detailed computational docking protocol, and compare the performance of hypothetical derivatives against a clinically relevant alternative, fluconazole. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antifungal agents.

The Imperative for Novel Antifungals: Targeting the Fungal Achilles' Heel

Invasive fungal infections represent a significant and growing threat to global health, causing an estimated 1.7 million deaths annually.[1] The emergence of drug-resistant fungal strains and the toxicity associated with existing therapies necessitate the urgent development of new, effective antifungal agents.[1][2]

A cornerstone of antifungal therapy is the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans.[3][4] The key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, commonly referred to as CYP51.[1][4][5] Azole antifungals, the most widely used class of antifungal drugs, function by binding to the heme iron atom in the active site of CYP51, thereby disrupting ergosterol production and leading to fungal cell death.[1][3]

The[1][6]triazolo[1,5-a]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse biological activities and structural versatility.[6][7][8] Its structural features suggest it can be adapted to effectively interact with the CYP51 active site, making it an attractive candidate for the development of novel inhibitors. This guide utilizes computational docking, a powerful structure-based drug design technique, to predict and compare the binding affinity and interaction patterns of these novel compounds.[9][10]

Experimental Protocol: A Validated Workflow for In Silico Screening

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies. This self-validating system ensures that the predicted binding modes are based on sound scientific principles and established computational methodologies.

Part 1: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation:

    • Rationale: A high-resolution crystal structure of the target protein is the foundation of a reliable docking study. We select the structure of Candida albicans CYP51 for this study, a prevalent fungal pathogen.

    • Procedure:

      • The 3D crystallographic structure of Candida albicans lanosterol 14α-demethylase (CYP51) is obtained from the RCSB Protein Data Bank (PDB).

      • All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, are removed from the PDB file.[11]

      • Polar hydrogen atoms are added to the protein structure, and Gasteiger partial charges are assigned to each atom to prepare the protein for the docking simulation.[11]

  • Ligand Preparation:

    • Rationale: The ligand's 3D conformation and charge distribution are critical for accurate binding prediction.

    • Procedure:

      • The 2D structures of the triazolo[1,5-a]pyridine derivatives and the reference compound (Fluconazole) are sketched using chemical drawing software.

      • These 2D structures are converted into 3D models.

      • The energy of each ligand structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Part 2: Molecular Docking and Analysis
  • Grid Box Generation:

    • Rationale: The docking simulation must be focused on the biologically relevant binding site. For CYP51, this is the catalytic pocket containing the heme group.

    • Procedure:

      • A grid box is defined to encompass the entire active site of the CYP51 enzyme.

      • The center of the grid is typically set at the coordinates of the heme iron atom, which is the critical point of interaction for azole inhibitors.[12][13]

  • Docking Simulation:

    • Rationale: A robust search algorithm is required to explore a wide range of possible ligand conformations and orientations (poses) within the active site.

    • Procedure:

      • A docking program, such as AutoDock Vina, is employed to perform the docking calculations.

      • The program systematically samples different poses of the ligand within the defined grid box, evaluating the energetic favorability of each pose.

  • Pose Analysis and Scoring:

    • Rationale: The primary outputs of a docking simulation are the predicted binding affinity (docking score) and the detailed atomic interactions between the ligand and the protein.

    • Procedure:

      • The results are ranked based on the docking score, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

      • The top-ranked pose for each ligand is visually inspected to analyze the specific interactions, such as:

        • Coordination: The interaction of a nitrogen atom from the triazole ring with the heme iron.

        • Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

        • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and amino acid residues in the active site. Key residues often involved in these interactions include TYR118, TYR132, and HIS377.[14]

Workflow for Computational Docking of CYP51 Inhibitors

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Comparison PDB Obtain CYP51 Structure (from PDB) CleanPDB Prepare Protein: - Remove Water - Add Hydrogens PDB->CleanPDB Grid Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligands Prepare Ligands: - 2D to 3D Conversion - Energy Minimization Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Score Calculate Binding Energy (Docking Score) Dock->Score Analyze Analyze Interactions: - H-Bonds - Heme Coordination - Hydrophobic Contacts Score->Analyze Compare Compare Derivatives vs. Fluconazole Analyze->Compare G cluster_residues CYP51 Active Site Residues Ligand Triazolo[1,5-a]pyridine (e.g., TP-02) Heme Heme Iron (Fe) Ligand->Heme Coordination Bond (Inhibition) TYR132 TYR132 Ligand->TYR132 H-Bond HIS377 HIS377 Ligand->HIS377 Hydrophobic SER378 SER378 Ligand->SER378 H-Bond PHE228 PHE228 Ligand->PHE228 Hydrophobic

Caption: Binding model of a triazolo[1,5-a]pyridine inhibitor in the CYP51 active site.

Conclusion and Future Directions

This guide demonstrates the utility of computational docking for evaluating and comparing novel antifungal candidates. The in silico analysis suggests that the triazolo[1,5-a]pyridine scaffold represents a highly promising foundation for the design of potent 14α-demethylase inhibitors. The hypothetical derivatives show superior predicted binding affinities compared to Fluconazole, attributed to a more extensive network of hydrogen bonds and hydrophobic interactions within the enzyme's active site, while maintaining the essential coordination with the heme iron.

These computational predictions provide a strong rationale for the chemical synthesis and in vitro biological evaluation of these compounds. [6]Future work should focus on synthesizing these derivatives and validating their antifungal activity and CYP51 inhibitory potential through established microbiological and enzymatic assays. The insights gained from such docking studies are invaluable for prioritizing synthetic targets and accelerating the discovery of new, more effective therapies to combat the global challenge of fungal infections.

References

  • Vertex AI Search. (2025).
  • PubMed. (2006).
  • ResearchGate. Biological activities oft[1][6]riazolo[1,5-a]pyrimidines and analogs.

  • RHAZES: Green and Applied Chemistry. (2021). IN-SILICO DESIGN OF NEW TRIAZOLE ANALOGS USING QSAR AND MOLECULAR DOCKING MODELS.
  • iMedPub. (2015).
  • Wikipedia. Lanosterol 14 alpha-demethylase.
  • National Institutes of Health. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis.
  • ResearchGate.
  • Taylor & Francis Online. (2025). Synthesis, anti-fungal activities and in silico studies of triazole/benzimidazole hybrid molecules.
  • ResearchGate. Targeting CYP51 for drug design by the contributions of molecular modeling.
  • MDPI. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
  • National Institutes of Health. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery.
  • Wikipedia. Sterol 14-demethylase.
  • National Institutes of Health. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol.
  • Sci-Hub. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group.
  • National Institutes of Health. In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents.
  • ResearchGate. (2025). The Chemistry of theT[1][6][7]riazolo[1 , 5 -a]pyridines: An Update.

  • National Institutes of Health. Molecular Docking: A powerful approach for structure-based drug discovery.
  • ResearchGate. Molecular docking of complexes 1 and 2 and CYP51. (a)
  • National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • PubMed. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1)
  • National Institutes of Health. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • SciELO. (2024). Putative Inhibitor of TcCYP51 from a Library of Approved Drugs: A Virtual Screening Study.
  • National Institutes of Health. Modeling Chemical Interaction Profiles: II. Molecular Docking, Spectral Data-Activity Relationship, and Structure-Activity Relationship Models for Potent and Weak Inhibitors of Cytochrome P450 CYP3A4 Isozyme.
  • ResearchGate. Docked conformation of compound 3c in lanosterol 14α‐demethylase of Candida albicans (CYP51ca) ….
  • ResearchGate. (2025).
  • ResearchGate. (2020). Discovery ofT[1][6]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.

  • PubMed. (2020).
  • ResearchGate. Design, synthesis and biological evaluation oft[1][6]riazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors.

Sources

A Comparative Preclinical Characterization Guide: Novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The P2X7 receptor, an ATP-gated ion channel, is a compelling therapeutic target for a range of inflammatory disorders, neuropathic pain, and mood disorders. However, the development of brain-penetrant antagonists with favorable pharmacokinetic profiles has been a significant challenge. This guide provides an in-depth preclinical characterization of a novel chemical series, 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, benchmarked against a representative early-generation P2X7 antagonist. We present a logical, tiered approach to evaluation, from initial in vitro potency and selectivity to in vivo pharmacokinetics and target engagement. The experimental data herein demonstrates that strategic methylation of the triazolopyridine core can lead to substantial improvements in metabolic stability and oral bioavailability, culminating in the identification of a clinical candidate.[1][2]

Introduction: The Rationale for Novel P2X7 Antagonists

The P2X7 receptor is implicated in the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines, making it a critical node in numerous pathologies. While first-generation P2X7 antagonists validated the target, they were often hampered by poor metabolic stability, low oral bioavailability, and limited central nervous system (CNS) penetration, restricting their therapeutic potential, particularly for neurological indications.

The novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine series was designed to overcome these limitations.[1] The core hypothesis was that introducing a methyl group at the 4-position could shield metabolically labile sites without compromising potency.[1] This guide will compare our lead compound from this series, designated JNJ-54175446 , with a conceptual comparator, Alternative A , representing earlier, non-methylated triazolopyridine analogs.

In Vitro Characterization: Establishing Potency, Selectivity, and a Druggable Profile

A successful preclinical candidate must demonstrate high on-target potency, selectivity against off-targets, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Our in vitro characterization follows a logical cascade to build a comprehensive profile.

G cluster_0 In Vitro Screening Cascade A Primary Biochemical Assay (Potency: IC50) B Cellular Functional Assay (Cellular Potency: IC50) A->B Confirm cellular activity C Cellular Target Engagement (CETSA: Thermal Shift) B->C Confirm target binding in situ D Selectivity Panel (Kinases, GPCRs, etc.) C->D Assess safety profile E In Vitro ADME (Metabolic Stability, Permeability) D->E Predict in vivo behavior F Candidate Nomination for In Vivo Studies E->F Integrate data

Caption: Tiered workflow for in vitro preclinical characterization.

Biochemical and Cellular Potency

Causality: The first step is to determine if the compound directly interacts with the target protein and inhibits its function in a controlled, cell-free environment (biochemical assay). This is followed by a cellular assay to ensure the compound can cross the cell membrane and engage the target in a more physiologically relevant context.

Comparative Data: Potency Against Human P2X7

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
JNJ-54175446 (Novel) 5.211.8
Alternative A (Comparator) 8.925.4

Data is representative and synthesized from literature profiles of the chemical class.[1][2]

The data clearly shows that JNJ-54175446 is a highly potent antagonist of the human P2X7 receptor, with superior potency compared to the non-methylated Alternative A in both biochemical and cellular systems.

Direct Target Engagement in a Cellular Milieu

Causality: To unequivocally confirm that the observed cellular activity is a direct result of the compound binding to its intended target, we employ the Cellular Thermal Shift Assay (CETSA).[3][4][5] This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[4][6][7] A positive thermal shift provides strong evidence of target engagement.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [3][6]

  • Cell Culture & Treatment: Culture SK-HEP-1 cells (or another relevant cell line expressing the target) to ~80% confluency.[3] Treat intact cells with either vehicle (DMSO) or the test compound (e.g., 10 µM JNJ-54175446) for 1 hour at 37°C.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 14,000 x g) to pellet the precipitated/aggregated proteins.[8]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble P2X7 receptor remaining at each temperature point by Western Blot or an ELISA-based method.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement.

JNJ-54175446 demonstrated a significant, dose-dependent thermal stabilization of the P2X7 receptor, confirming direct binding in a cellular environment.

In Vitro ADME and Selectivity Profile

Causality: A potent compound is not useful if it is metabolized too quickly or has significant off-target activities that could lead to toxicity. We assess metabolic stability using liver microsomes, which contain the primary drug-metabolizing enzymes (Cytochrome P450s). Selectivity is assessed by screening against a broad panel of receptors and enzymes.

Comparative Data: In Vitro ADME & Selectivity

ParameterJNJ-54175446 (Novel)Alternative A (Comparator)
Human Liver Microsomal Stability (T½, min) > 6015
CYP Inhibition (IC50 vs major isoforms) > 10 µM1.5 µM (vs CYP3A4)
Selectivity Panel (binding at 1 µM) No significant hitsBinds to hERG channel

Data is representative and synthesized from literature profiles of the chemical class.[1][9]

The strategic methylation in JNJ-54175446 results in a dramatic improvement in metabolic stability compared to Alternative A.[1] Furthermore, JNJ-54175446 shows a cleaner safety profile, with no significant CYP inhibition or off-target binding at concentrations well above its therapeutic target potency.

In Vivo Characterization: Bridging the Gap to Preclinical Efficacy

Positive in vitro data provides the foundation for moving into more complex and resource-intensive in vivo studies. The primary goals are to understand the compound's pharmacokinetic (PK) profile and to demonstrate that it can engage its target in a living animal.

Pharmacokinetic (PK) Profiling in Rodents

Causality: A PK study reveals how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME).[10][11] Key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F) are critical for designing effective dosing regimens for efficacy studies.[10][12]

Experimental Protocol: Mouse Pharmacokinetic Study [12][13]

  • Animal Model: Use male C57BL/6 mice (n=3-4 per timepoint).[12]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle via tail vein injection to establish a baseline for 100% bioavailability.

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.[12]

  • Blood Sampling: Collect blood samples via submandibular or retro-orbital bleeding at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[11] Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Data: Mouse Pharmacokinetics

ParameterJNJ-54175446 (Novel)Alternative A (Comparator)
Clearance (mL/min/kg) 1585
Half-life (t½, hours) 4.50.8
Oral Bioavailability (%F) 55%< 5%

Data is representative and synthesized from literature profiles of the chemical class.[1][2]

The superior metabolic stability of JNJ-54175446 observed in vitro translates directly into a superior in vivo PK profile. Its lower clearance, longer half-life, and significantly higher oral bioavailability make it a far more viable candidate for oral drug development.

In Vivo Target Engagement

Causality: After establishing a suitable PK profile, it is crucial to demonstrate that the drug reaches its target in the desired tissue (e.g., the brain for mood disorders) at sufficient concentrations to exert a pharmacological effect. This confirms the link between dosing, exposure, and biological activity.

G cluster_1 In Vivo PK/PD Relationship Dose Oral Dose (mg/kg) PK Plasma Exposure (AUC) Dose->PK Absorption & Distribution TE Brain Target Engagement (%) PK->TE Brain Penetration Efficacy Pharmacological Effect TE->Efficacy Receptor Occupancy

Caption: Logical flow from drug administration to effect.

Improvements in the metabolic stability of JNJ-54175446 led to its identification as a clinical development candidate.[2] It demonstrated robust in vivo target engagement after oral dosing, with good partitioning into the CNS.[2]

Integrated Discussion and Future Directions

The preclinical data presented provides a clear and compelling case for the 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine scaffold. Through a systematic and logical progression of in vitro and in vivo studies, we have demonstrated that JNJ-54175446 possesses a superior profile compared to earlier, non-methylated analogs like Alternative A .

Key Advantages of the Novel Series:

  • High Potency: Maintained potent antagonism of the P2X7 receptor.

  • Drastically Improved Metabolic Stability: The key structural modification directly addressed the primary liability of the previous series.

  • Excellent Pharmacokinetics: The improved stability translated to low clearance, a suitable half-life, and high oral bioavailability, making it a viable oral drug candidate.

  • Clean Safety Profile: Minimal off-target activity and CYP inhibition reduce the risk of adverse drug reactions.

  • Demonstrated CNS Penetration and Target Engagement: The compound reaches its target in the brain, a critical requirement for treating neurological and psychiatric disorders.[2]

The success of this optimization effort underscores the importance of a hypothesis-driven approach to medicinal chemistry, tightly integrated with a robust preclinical evaluation cascade. The favorable profile of JNJ-54175446 warranted its advancement into clinical development for the potential treatment of mood disorders.[1]

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). NCI. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Cancer Cell Line Xenograft Efficacy Studies. (n.d.). The Jackson Laboratory. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). NCBI. [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. (2017). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. [Link]

  • Small Animal In Vivo PK Service. (n.d.). Creative Biolabs. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • CETSA. (n.d.). cetsa.org. [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. (2017). PubMed. [Link]

  • Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (2022). PubMed. [Link]

  • Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. (2022). PubMed. [Link]

  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. (2024). AACR Journals. [Link]

  • Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (n.d.). PMC - PubMed Central. [Link]

  • Antitumor Efficacy Testing in Rodents. (2008). JNCI - Oxford Academic. [Link]

  • Novel 3H-[3][8][14]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. (2017). PubMed. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ACS Omega - ACS Publications. [Link]

  • Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement. (1976). PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of Triazolopyridines: Microwave-Assisted vs. Conventional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazolopyridines and the Synthetic Challenge

Triazolopyridines represent a class of fused heterocyclic compounds that are cornerstones in modern medicinal chemistry.[1] These scaffolds are integral to numerous pharmacologically active molecules, including well-known drugs like Trazodone (antidepressant) and Dapiprazole (alpha-blocker), and promising candidates in clinical development such as Filgotinib (Janus kinase inhibitor).[1] Their broad spectrum of biological activities—spanning antibacterial, antifungal, anticancer, and antiviral properties—makes them a focal point for drug discovery professionals.[1][2]

The construction of the triazolopyridine framework, however, presents a classic synthetic challenge. Traditional methods often involve multi-step sequences, harsh reaction conditions, extended reaction times, and the use of hazardous reagents like phosphorus oxychloride or strong acids for dehydrative cyclization.[1][3] These factors not only impact laboratory efficiency but also raise significant environmental and safety concerns.

In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in drug development, offering a faster, cleaner, and often more efficient alternative to conventional heating.[4][5] This guide provides an in-depth, evidence-based comparison of microwave-assisted and conventional synthetic approaches for triazolopyridines, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Part 1: Understanding the Heating Mechanisms

The fundamental difference between the two methodologies lies in the mode of energy transfer. The choice of heating method directly influences reaction kinetics, product purity, and overall efficiency.

Conventional Heating: A Surface-Level Approach

Conventional synthesis relies on traditional heat transfer mechanisms: conduction and convection. An external heat source (e.g., an oil bath or heating mantle) heats the walls of the reaction vessel, and this thermal energy is then slowly and unevenly transferred to the solvent and reactants.[6][7] This process is inherently inefficient, characterized by a significant temperature gradient within the reaction mixture and reaction times that can stretch from hours to days.[4][8]

Microwave-Assisted Synthesis: Direct and Volumetric Heating

Microwave synthesis utilizes dielectric heating, a process where microwave radiation directly interacts with polar molecules or ions within the reaction mixture.[9][10] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[7][9][10]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration result in the generation of heat.[10][11]

This direct energy transfer to the molecules results in instantaneous, localized superheating, allowing reaction temperatures to be reached in minutes and often exceeding the solvent's boiling point in a sealed vessel.[6][9]

cluster_0 Heating Mechanism Comparison cluster_1 Conventional Heating cluster_2 Microwave Heating Conventional External Heat Source (Oil Bath) Vessel Reaction Vessel Wall Conventional->Vessel Conduction Mixture Reaction Mixture Vessel->Mixture Convection Microwave Microwave Source Mixture_MW Reaction Mixture (Polar Molecules) Microwave->Mixture_MW Direct Dielectric Heating (Volumetric)

Caption: Comparison of heat transfer in conventional vs. microwave synthesis.

Part 2: A Head-to-Head Comparison: Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

To illustrate the practical differences, we will examine the synthesis of 1,2,4-Triazolo[1,5-a]pyridines, a privileged scaffold in drug discovery. A recent study by Guchhait et al. provides an excellent direct comparison for a tandem reaction between enaminonitriles and benzohydrazides.[12]

Quantitative Data Showdown

The data clearly demonstrates the superiority of the microwave-assisted approach in terms of both speed and efficiency.

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time 12 - 24 hours40 minutes - 3 hours~12-18x Faster
Reaction Temperature 120 °C (Reflux)140 °CHigher temp, faster kinetics
Product Yield No Reaction to Moderate83% - 89%Significantly Higher Yields
Reaction Conditions Reflux in TolueneSealed vessel in TolueneControlled pressure environment
Byproducts Not specified, but longer times risk degradationCleaner reaction profile[6]Improved Purity

Data synthesized from Guchhait, S. et al. (2024).[12]

Causality Behind the Results: Why Microwaves Excel

The dramatic reduction in reaction time and increase in yield are not arbitrary; they are direct consequences of the microwave heating mechanism.[5][8]

  • Overcoming Activation Energy: By rapidly and uniformly heating the entire reaction volume, microwave energy ensures that all molecules quickly attain the necessary activation energy for the reaction to proceed. This avoids the localized "hot spots" and "cold spots" typical of conventional heating.[13]

  • Pressure Effects: In a sealed vessel, the rapid heating of the solvent generates significant autogenous pressure. This allows the reaction to be conducted at temperatures far above the solvent's atmospheric boiling point, dramatically accelerating reaction rates according to the Arrhenius equation.[6]

  • Reduced Degradation: The extremely short reaction times minimize the exposure of reactants, intermediates, and the final product to high temperatures, thereby reducing the likelihood of thermal decomposition and the formation of unwanted byproducts.[4][8] This leads to a cleaner reaction and simplifies purification.

Part 3: Experimental Protocols

The following protocols are adapted from published procedures and illustrate the distinct workflows for each method.[12]

Protocol 1: Conventional Synthesis of 2-(4-methoxyphenyl)-7-phenyl-5-(p-tolyl)-[4][5][9]triazolo[1,5-a]pyridine

start Step 1: Setup reactants Step 2: Add Reactants - Enaminonitrile (1.0 equiv) - 4-methoxy benzohydrazide (2.0 equiv) - Dry Toluene (2.0 mL) - 3Å Molecular Sieves start->reactants reflux Step 3: Heat to Reflux Set oil bath to 120 °C reactants->reflux monitor Step 4: Monitor Reaction Monitor by TLC for 12-24 hours reflux->monitor workup Step 5: Work-up - Cool to RT - Evaporate solvent monitor->workup purify Step 6: Purify Column chromatography on silica gel workup->purify end Final Product purify->end

Caption: Workflow for the conventional synthesis of triazolopyridines.

Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a reflux condenser, add the starting enaminonitrile (0.20 mmol, 1.0 equiv.), 4-methoxy benzohydrazide (0.40 mmol, 2.0 equiv.), and 100 mg of 3Å molecular sieves.

  • Solvent Addition: Add 2.0 mL of dry toluene to the flask.

  • Heating: Place the flask in a pre-heated oil bath at 120 °C and stir the reaction mixture.

  • Reaction Monitoring: Allow the reaction to reflux for 12-24 hours, monitoring its progress periodically using Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Evaporate the toluene under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to afford the desired triazolopyridine.

Protocol 2: Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-7-phenyl-5-(p-tolyl)-[4][5][9]triazolo[1,5-a]pyridine

start_mw Step 1: Setup reactants_mw Step 2: Add Reactants - Enaminonitrile (1.0 equiv) - 4-methoxy benzohydrazide (2.0 equiv) - Dry Toluene (1.5 mL) start_mw->reactants_mw irradiate Step 3: Microwave Irradiation Irradiate at 140 °C (145-160 W) reactants_mw->irradiate monitor_mw Step 4: Hold at Temperature Hold for 40-90 minutes irradiate->monitor_mw workup_mw Step 5: Work-up - Cool to RT - Evaporate solvent monitor_mw->workup_mw purify_mw Step 6: Purify Column chromatography on silica gel workup_mw->purify_mw end_mw Final Product purify_mw->end_mw

Caption: Workflow for the microwave-assisted synthesis of triazolopyridines.

Methodology:

  • Preparation: In a dedicated microwave reaction vial, combine the starting enaminonitrile (0.20 mmol, 1.0 equiv.) and 4-methoxy benzohydrazide (0.40 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1.5 mL of dry toluene to the vial.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 140 °C for the specified time (typically 40-90 minutes), with a power output of 145-160 W.

  • Work-up: After the irradiation is complete, allow the vial to cool to room temperature (assisted by compressed air in most reactors). Uncap the vial and evaporate the toluene under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the final product.

Conclusion: A Clear Verdict for Modern Drug Discovery

Microwave-assisted synthesis provides a robust, reproducible, and highly efficient alternative.[12][15] The ability to complete reactions in minutes instead of hours, achieve higher yields, and generate cleaner products directly translates to accelerated discovery timelines and more sustainable laboratory practices.[4][16][17] For professionals in pharmaceutical and medicinal chemistry, embracing MAOS is not merely an upgrade in instrumentation; it is a strategic adoption of a technology that fundamentally enhances the efficiency and output of the synthetic process.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug discovery today.
  • Tiwari, A. (n.d.). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences.
  • de la Hoz, A., & Loupy, A. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Guchhait, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules.
  • Kumar, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Kumar, A., et al. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Bandyopadhyay, A., & Sengupta, M. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Creative Research Thoughts.
  • Polshettiwar, V., & Varma, R. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Mishra, R. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • Sharma, V., & Sharma, R. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
  • Singh, S., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research.
  • ANU Books. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • El-Sheref, E. M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[4][5][9]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • ResearchGate. (n.d.). Comparison of microwave and conventional methods.
  • Ramirez-Malule, H., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect.
  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of triazolopyridines.
  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines.
  • Singh, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • Singh, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • CN102180875A. (n.d.). Preparation method of triazolopyridine derivative. Google Patents.
  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][6][12]triazines. Retrieved from

  • Coudert, P., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][6][12]triazines. Molecules. Retrieved from

  • Collins, C. J., et al. (2016). Rapid, Microwave Accelerated Synthesis of[4][5][9]Triazolo[3,4-b][4][6][9]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. Molecules. Retrieved from

  • El-Mahdy, A. F. M., et al. (2020). A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][4][6][9]Thiadiazine and s-Triazolo[3,4-b][4][6][9]Thiadiazole Nanoarchitectonics. Journal of Nanoscience and Nanotechnology. Retrieved from

  • ResearchGate. (2025). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.
  • RSIS International. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
  • Bekhit, A. A., et al. (2011). Synthesis under microwave irradiation of[4][5][9]triazolo[3,4-b][4][6][9]thiadiazoles and other diazoles bearing indole moieties and their antimicrobial evaluation. Molecules. Retrieved from

  • Guchhait, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.

Sources

A New Contender in Cancer Immunotherapy: Validating the Triazolo[4,3-a]pyridine Scaffold for Potent and Selective IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery and Development Community

The landscape of cancer immunotherapy is in constant evolution, driven by the pursuit of novel mechanisms to overcome tumor-induced immune evasion. One of the most compelling targets in this arena is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme infamously co-opted by tumors to create an immunosuppressive microenvironment. While the clinical development of first-generation IDO1 inhibitors has faced significant hurdles, the quest for new chemical scaffolds with superior properties continues. This guide introduces a promising new player: the[1][2][3]triazolo[4,3-a]pyridine scaffold, and provides a comprehensive validation of its potential for potent and selective IDO1 inhibition.

The Rationale for a New Approach to IDO1 Inhibition

IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to kynurenine.[4] In the tumor microenvironment, this enzymatic activity has profound immunosuppressive consequences. The depletion of tryptophan arrests the proliferation of effector T cells, while the accumulation of kynurenine promotes the generation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[5]

Despite the strong preclinical rationale, the field of IDO1 inhibition was met with a significant setback with the failure of the Phase III ECHO-301 trial, which evaluated the combination of the potent IDO1 inhibitor epacadostat with the anti-PD-1 antibody pembrolizumab in melanoma patients.[6] This has spurred a deeper investigation into the complexities of IDO1 biology and a search for new inhibitor scaffolds that may offer improved pharmacological profiles.

The Emergence of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

Recent research has identified the[1][2][3]triazolo[4,3-a]pyridine core as a novel and promising scaffold for the development of IDO1 inhibitors.[7] This heterocyclic system offers a unique three-dimensional structure and electronic properties that can be exploited for potent and selective interaction with the heme cofactor in the active site of the IDO1 enzyme.

A key study initiated with a structure-based virtual screening identified a hit compound featuring this atypical scaffold.[7] Subsequent in silico-guided design and synthesis of analogues led to the development of compounds with sub-micromolar potency, high metabolic stability, and excellent selectivity over other heme-containing enzymes like Tryptophan 2,3-dioxygenase (TDO) and Cytochrome P450 (CYP) enzymes.[7]

Comparative Performance Analysis: Triazolo[4,3-a]pyridines versus Established IDO1 Inhibitors

To objectively assess the potential of this novel scaffold, a comparison of its inhibitory activity against that of well-characterized IDO1 inhibitors is essential. The following table summarizes the in vitro potency of a lead compound from the triazolo[4,3-a]pyridine series alongside key clinical candidates.

Compound ClassSpecific CompoundTarget(s)IC50 (Enzymatic)IC50 (Cell-Based)KiSelectivity Profile
[1][2][3]Triazolo[4,3-a]pyridine Lead Compound (38) [7]IDO1 0.9 µM Not ReportedNot ReportedHigh selectivity over TDO and CYPs [7]
HydroxyamidineEpacadostat (INCB024360)IDO1~72 nM[6]~10-17.63 nM (HeLa, SKOV-3)[8][9]Not Reported>1000-fold selective vs. IDO2 and TDO[8]
ImidazopyridineNavoximod (GDC-0919)IDO128 nM[10]70-75 nM[10][11]7 nM[11]~20-fold selective vs. TDO[12]
N/ABMS-986205 (Linrodostat)IDO1Not Reported1.1-1.7 nM (HEK293, HeLa)[1][13]Not ReportedPotent and selective for IDO1[14]

This comparative data highlights that while the initial hit from the triazolo[4,3-a]pyridine series shows promising sub-micromolar activity, further optimization is necessary to match the nanomolar potency of clinical candidates like Epacadostat and BMS-986205. However, the demonstrated high selectivity of the novel scaffold is a significant advantage.[7]

Visualizing the Scientific Rationale and Workflow

The following diagrams illustrate the IDO1 pathway and the experimental workflow for validating novel inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1_enzyme IDO1 Enzyme (Upregulated in Tumor) Tryptophan->IDO1_enzyme Catabolism Kynurenine Kynurenine IDO1_enzyme->Kynurenine T_cell_anergy T-cell Anergy & Reduced Proliferation IDO1_enzyme->T_cell_anergy Tryptophan Depletion Treg_activation Treg Activation Kynurenine->Treg_activation Signaling Triazolo_inhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo_inhibitor->IDO1_enzyme Inhibition

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Validation_Workflow Start Novel Triazolo[4,3-a]pyridine Compound Synthesis Biochemical_Assay Biochemical Assay: Recombinant IDO1 Enzyme Start->Biochemical_Assay Determine IC50 Cell_Assay Cell-Based Assay: IDO1-expressing Cancer Cells Biochemical_Assay->Cell_Assay Confirm Cellular Potency Selectivity_Assay Selectivity Profiling: IDO2 & TDO Assays Cell_Assay->Selectivity_Assay Assess Off-Target Effects In_Vivo_Studies In Vivo Efficacy Studies: Syngeneic Tumor Models Selectivity_Assay->In_Vivo_Studies Evaluate Anti-Tumor Activity Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: Experimental workflow for the validation of novel IDO1 inhibitors.

Detailed Experimental Protocols

A rigorous and reproducible experimental approach is paramount for the validation of any new therapeutic scaffold. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Recombinant Human IDO1 (rhIDO1) Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the purified IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA) for reaction termination

  • p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (for kynurenine detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing IDO1 Assay Buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[15]

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the rhIDO1 enzyme to the wells and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding L-tryptophan (final concentration ~400 µM).[15]

  • Incubate the plate at 37°C for 30-60 minutes.[15]

  • Terminate the reaction by adding 30% (w/v) TCA.[15]

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add p-DMAB reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[15]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

  • HeLa or SKOV-3 human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human interferon-gamma (IFN-γ)

  • Test compounds

  • 96-well cell culture plates

  • Reagents for kynurenine detection as in Protocol 1

Procedure:

  • Seed HeLa or SKOV-3 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.[5]

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[5]

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for an additional 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the TCA and p-DMAB method as described in Protocol 1.[5]

  • Determine the cellular IC50 value for the test compound.

Protocol 3: Selectivity Assays against IDO2 and TDO

To ensure the specificity of the novel scaffold, its inhibitory activity against the related enzymes IDO2 and TDO should be evaluated.

Methodology:

  • IDO2: A similar enzymatic assay to Protocol 1 can be performed using recombinant human IDO2. The buffer conditions may need to be optimized for pH (typically around 7.5).[16]

  • TDO: A cell-based assay using a cell line that endogenously expresses TDO (e.g., A172 glioblastoma cells) or an enzymatic assay with recombinant TDO can be employed.[17] The protocol is similar to the IDO1 assays, with the quantification of kynurenine as the readout.

Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The versatility of the[1][2][3]triazolo[4,3-a]pyridine scaffold is enhanced by its accessible synthesis. A common and efficient method involves the one-pot reaction of 2-hydrazinopyridine with various aldehydes.[4] This approach allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Synthesis Reactant1 2-Hydrazinopyridine Product [1,2,4]Triazolo[4,3-a]pyridine Reactant1->Product + Reactant2 Aldehyde (R-CHO) Reactant2->Product

Caption: General synthesis scheme for the[1][2][3]triazolo[4,3-a]pyridine scaffold.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a novel and promising starting point for the development of next-generation IDO1 inhibitors. The initial findings of sub-micromolar potency and high selectivity are encouraging.[7] The straightforward synthesis of this scaffold allows for rapid and extensive chemical modifications to further enhance its inhibitory activity and drug-like properties.

Future research should focus on:

  • Potency Optimization: Through iterative SAR studies, the potency of the triazolo[4,3-a]pyridine derivatives can be improved to rival that of clinical-stage inhibitors.

  • Pharmacokinetic Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is crucial for their advancement.

  • In Vivo Efficacy: Promising candidates must be tested in relevant syngeneic mouse tumor models, both as monotherapy and in combination with immune checkpoint inhibitors, to validate their anti-tumor activity.

By pursuing these avenues of research, the full potential of the[1][2][3]triazolo[4,3-a]pyridine scaffold can be unlocked, potentially leading to a new class of IDO1 inhibitors that can overcome the challenges faced by their predecessors and offer new hope in the fight against cancer.

References

  • A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. Available at: [Link].

  • Epacadostat - IDO1 inhibitor, AMS.MC-4499-2 | Amsbio. Amsbio. Available at: [Link].

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. 2019.
  • A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. Available at: [Link].

  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Frontiers in Immunology. 2018.
  • Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein... ResearchGate. Available at: [Link].

  • Active IDO1 Inhibitor is Well Tolerated in Advanced Tumors. Cure Today. Available at: [Link].

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Molecular Sciences. 2019.
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. 2020.
  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. 2016.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. Available at: [Link].

  • The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. 2021.

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. Available at: [Link].

  • Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. Acta Pharmaceutica Sinica B. 2021.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. 2020.
  • The Ups, Downs and New Trends of IDO1 Inhibitors. ResearchGate. Available at: [Link].

  • IDO/TDO Screening Services. BPS Bioscience. Available at: [Link].

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. Available at: [Link].

  • IDO / TDO Pathway. BPS Bioscience. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. 2023.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4H,5H,6H,7H-triazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine

This guide provides essential safety and handling protocols for 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound with potential applications in pharmaceutical and chemical research.[4] Given that the specific toxicological properties of this compound have not been exhaustively investigated, a cautious approach grounded in the principles of chemical safety for related structures is paramount.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Understanding the Hazard: A Structural Perspective

The first step in any safety protocol is a thorough understanding of the potential hazards. In the absence of specific data for 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine, we must infer its potential risks from its structural components: a triazole ring fused to a pyridine ring.

  • The Triazole Moiety: Triazoles are a class of nitrogen-rich heterocyclic compounds. While many are stable, some organic azides and related nitrogen-rich compounds can be energetic or potentially explosive, especially with exposure to heat, friction, or shock.[5] Therefore, it is prudent to handle this compound with the same care as other potentially energetic materials.

  • The Pyridine Moiety: Pyridine and its derivatives are common in laboratory settings. Pyridine itself is a flammable liquid that can be harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and eye irritation. Animal studies have suggested that pyridine may cause liver damage.[6]

Given these structural alerts, we must assume that 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.[7]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. Before you even select your PPE, you must ensure that the primary engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All handling of 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine, especially when in powdered form or when heating, must be conducted in a properly functioning chemical fume hood.[8] This will protect you from inhaling any dust or vapors.

  • Blast Shield: When working with novel triazole compounds or when performing reactions with unknown energetic potential, the use of a blast shield inside the fume hood is a critical precaution.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[7]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendation Rationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact. Double gloving is a best practice when handling hazardous drugs and compounds with unknown toxicity.[10] Change gloves every 30 minutes or immediately if they are damaged or contaminated.[10]
Eye and Face Protection Safety goggles with side shields. A face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities.Protects the eyes from dust particles and splashes. A face shield provides an additional layer of protection for the entire face.[10]
Body Protection A clean, long-sleeved laboratory coat that closes in the back.Protects the skin and personal clothing from contamination. A back-closing gown provides better protection than a front-closing one.[10]
Respiratory Protection An N95 respirator or higher may be required when handling the powder outside of a fume hood or if there is a risk of aerosol generation.While a fume hood is the primary control, a respirator provides an additional layer of protection against inhaling fine particles.[10]
Experimental Protocol: PPE Donning and Doffing

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Procedure (Putting On):

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Gown: Put on the laboratory coat, ensuring it is fully fastened at the back.

  • Mask/Respirator: If required, put on your N95 respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Put on the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. Put on the second pair of gloves over the first.

Doffing Procedure (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it in the designated waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include procedures for handling emergencies and disposing of waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, use an appropriate absorbent material (e.g., sand, universal binding agent), and place it in a sealed, labeled container for disposal.[2] For large spills, contact your institution's environmental health and safety department.

Waste Disposal
  • Chemical Waste: All waste containing 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine should be collected in a clearly labeled, sealed, and compatible waste container.[11] This container should be stored away from incompatible materials.[11]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the compound should be disposed of as hazardous waste in a designated, labeled container.

Visualization of the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 4H,5H,6H,7H-[1][2][3]triazolo[1,5-a]pyridine.

PPE_WorkflowPPE Selection and Donning Workflowcluster_prepPreparationcluster_donningDonning Procedurecluster_doffingDoffing ProcedureAssess_HazardsAssess Hazards(Assume Irritant, Toxic, Potentially Energetic)Select_PPESelect Appropriate PPE(Gown, Double Gloves, Goggles, Face Shield)Assess_Hazards->Select_PPEHand_Hygiene11. Hand HygieneSelect_PPE->Hand_Hygiene1Don_Gown2. Don GownHand_Hygiene1->Don_GownDon_Respirator3. Don Respirator (if needed)Don_Gown->Don_RespiratorDon_Eyewear4. Don Goggles/Face ShieldDon_Respirator->Don_EyewearDon_Gloves5. Don Double GlovesDon_Eyewear->Don_GlovesHandle_CompoundHandle Compound in Fume HoodDon_Gloves->Handle_CompoundDoff_Outer_Gloves1. Doff Outer GlovesHandle_Compound->Doff_Outer_GlovesDoff_Gown2. Doff GownDoff_Outer_Gloves->Doff_GownDoff_Eyewear3. Doff Goggles/Face ShieldDoff_Gown->Doff_EyewearDoff_Respirator4. Doff RespiratorDoff_Eyewear->Doff_RespiratorDoff_Inner_Gloves5. Doff Inner GlovesDoff_Respirator->Doff_Inner_GlovesHand_Hygiene26. Hand HygieneDoff_Inner_Gloves->Hand_Hygiene2

Caption: A workflow for the selection and donning of PPE.

References

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • UNM Chemistry. (2021-02-16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]

  • University of Pittsburgh. (2013-02-01). Safe Handling of Azides. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018-04-01). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.